PLM-101
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H22FN5O2 |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
5-fluoro-3-[(3E)-3-(2-piperazin-1-ylethoxyimino)indol-2-yl]-1H-indol-2-ol |
InChI |
InChI=1S/C22H22FN5O2/c23-14-5-6-18-16(13-14)19(22(29)26-18)21-20(15-3-1-2-4-17(15)25-21)27-30-12-11-28-9-7-24-8-10-28/h1-6,13,24,26,29H,7-12H2/b27-20+ |
InChI Key |
XHEBLRGBNJZGMZ-NHFJDJAPSA-N |
Isomeric SMILES |
C1CN(CCN1)CCO/N=C/2\C3=CC=CC=C3N=C2C4=C(NC5=C4C=C(C=C5)F)O |
Canonical SMILES |
C1CN(CCN1)CCON=C2C3=CC=CC=C3N=C2C4=C(NC5=C4C=C(C=C5)F)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of PLM-101
For Researchers, Scientists, and Drug Development Professionals
Introduction
PLM-101 is a novel, preclinical therapeutic agent derived from the traditional Chinese medicine indigo naturalis.[1][2][3] It has demonstrated significant anti-leukemic activities both in vitro and in vivo.[2][3] This document provides a comprehensive overview of the core mechanism of action of this compound, focusing on its molecular targets and the subsequent cellular pathways it modulates.
Core Mechanism: Dual Inhibition of FLT3 and RET Kinases
The primary mechanism of action of this compound is the potent and dual inhibition of FMS-like tyrosine kinase 3 (FLT3) and Rearranged during transfection (RET) kinases.[2][3] This dual-targeting provides a superior therapeutic strategy compared to agents that target only a single kinase.[2][3]
FLT3 Inhibition: this compound directly inhibits the kinase activity of FLT3.[2][3] Mutations in FLT3 are common in Acute Myeloid Leukemia (AML) and are associated with poor prognosis.[1] By inhibiting FLT3, this compound disrupts the downstream signaling pathways that promote AML cell proliferation.[1]
RET Inhibition and Autophagic Degradation of FLT3: A key aspect of this compound's mechanism is its inhibition of RET kinase, which in turn leads to the autophagic degradation of FLT3.[2][3] Activation of RET kinase has been shown to enhance the protein stability of FLT3.[1][2][3] By inhibiting RET, this compound destabilizes FLT3, marking it for degradation through the autophagy pathway. This dual action of direct kinase inhibition and induced degradation of FLT3 makes this compound a highly effective anti-leukemic agent.[2][3]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound.
Caption: Dual inhibitory action of this compound on RET and FLT3 signaling.
Experimental Data
While specific quantitative data from clinical trials is not yet publicly available due to the preclinical stage of this compound, in vitro and in vivo studies have demonstrated its potent anti-leukemic activities.[2][3]
| Experimental Model | Key Findings | Reference |
| In vitro (AML cell lines) | Potent inhibition of FLT3 kinase activity. | [2][3] |
| Induction of autophagic degradation of FLT3 via RET inhibition. | [2][3] | |
| In vivo (Animal models) | Significant anti-leukemic activity. | [2][3] |
| No significant drug-related adverse effects observed in single- and repeated-dose toxicity tests. | [2][3] |
Experimental Protocols
Detailed experimental protocols are proprietary to the developing entity, Pelemed Co., Ltd.[1] However, based on the published research, the key experiments likely involved the following standard methodologies:
Kinase Inhibition Assays:
-
Objective: To determine the inhibitory activity of this compound against FLT3 and RET kinases.
-
Methodology: Standard in vitro kinase assays using purified recombinant FLT3 and RET kinases. The assay would typically measure the phosphorylation of a substrate in the presence of varying concentrations of this compound. The IC50 value, representing the concentration of this compound required to inhibit 50% of the kinase activity, would be calculated.
Cell-Based Assays:
-
Objective: To assess the effect of this compound on AML cell proliferation and viability.
-
Methodology: AML cell lines with known FLT3 mutations would be treated with a range of this compound concentrations. Cell viability would be measured using assays such as MTT or CellTiter-Glo. Apoptosis could be assessed by flow cytometry using Annexin V and propidium iodide staining.
Western Blotting:
-
Objective: To investigate the effect of this compound on the protein levels of FLT3, RET, and markers of autophagy.
-
Methodology: AML cells would be treated with this compound for various time points. Cell lysates would be prepared, and proteins separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against total and phosphorylated forms of FLT3 and RET, as well as autophagy markers like LC3-II.
In Vivo Efficacy Studies:
-
Objective: To evaluate the anti-leukemic activity of this compound in a living organism.
-
Methodology: A mouse xenograft model of AML would be established by implanting human AML cells into immunodeficient mice. Once tumors are established, mice would be treated with this compound or a vehicle control. Tumor growth would be monitored over time. At the end of the study, tumors would be excised and analyzed for biomarkers.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating a dual kinase inhibitor like this compound.
Caption: Preclinical evaluation workflow for this compound.
Additional Therapeutic Potential
Recent research has also investigated this compound as a dual-target inhibitor of RET and YES1.[1] This suggests a potential role for this compound in treating other cancers, such as lung cancer, where these kinases are implicated in tumor growth and metastasis.[1] Specifically, the YES1-Cortactin-actin remodeling pathway has been identified as a promising target for suppressing metastasis in lung cancer cells.[1]
Conclusion
This compound is a promising preclinical drug candidate with a unique dual mechanism of action involving the inhibition of both FLT3 and RET kinases. This dual targeting leads to the inhibition of leukemic cell proliferation and the autophagic degradation of the key oncogenic driver, FLT3. The favorable safety profile observed in initial toxicity studies, combined with its potent anti-leukemic activity, positions this compound as a potential therapeutic agent for AML and possibly other cancers.[2][3] Further research and clinical development are warranted to fully elucidate its therapeutic potential.
References
PLM-101: A Novel Dual Inhibitor of FLT3 and RET for Acute Myeloid Leukemia
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PLM-101, a novel, orally available dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and rearranged during transfection (RET) kinases. This document details the preclinical data, mechanism of action, and experimental methodologies used to characterize this compound as a potential therapeutic agent for acute myeloid leukemia (AML), particularly in cases with FLT3 mutations.
Introduction
Acute myeloid leukemia (AML) is an aggressive hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are among the most common genetic alterations in AML, occurring in approximately 30% of patients, and are associated with a poor prognosis.[1] While several FLT3 inhibitors have been developed, acquired resistance often limits their long-term efficacy.[2]
Recent studies have indicated that the proto-oncogene rearranged during transfection (RET) kinase can enhance FLT3 protein stability, promoting AML cell proliferation.[1] This finding suggests that dual inhibition of both FLT3 and RET could offer a more durable and effective therapeutic strategy. This compound, a derivative of indirubin, has emerged as a potent dual inhibitor of both FLT3 and RET kinases, demonstrating significant anti-leukemic activity in preclinical models.[1][3]
Mechanism of Action
This compound exerts its anti-leukemic effects through a dual mechanism:
-
Direct Inhibition of FLT3 Kinase: this compound potently inhibits the kinase activity of both wild-type and mutated forms of FLT3, including the internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations.[2] This direct inhibition blocks the downstream signaling pathways that drive AML cell proliferation and survival.
-
RET Inhibition and Autophagic Degradation of FLT3: By inhibiting RET kinase, this compound induces the autophagic degradation of the FLT3 protein.[1] This provides a superior mechanism compared to single-agent FLT3 inhibitors by not only blocking its activity but also reducing its cellular levels.
This dual action leads to the inhibition of critical signaling pathways, including PI3K and Ras/ERK, ultimately inducing apoptosis and cell cycle arrest in FLT3-positive AML cells.[3]
Data Presentation
In Vitro Kinase Inhibitory Activity
The inhibitory activity of this compound against FLT3 and RET kinases was determined using biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of this compound.
| Kinase Target | IC50 (nM) |
| FLT3-ITD | 0.565[4] |
| RET | 0.849[4] |
| FLT3 (Wild-Type) | Data not specified |
| FLT3 (D835Y) | Sub-nanomolar |
| FLT3 (F691L) | Sub-nanomolar |
Table 1: this compound Kinase Inhibition IC50 Values.
In Vitro Anti-proliferative Activity in AML Cell Lines
This compound has demonstrated potent anti-proliferative effects in various AML cell lines, particularly those harboring FLT3-ITD mutations.
| Cell Line | FLT3 Status | IC50 (nM) |
| MV4-11 | FLT3-ITD | 3.26[4] |
| MOLM-13 | FLT3-ITD | 9.64[4] |
| MOLM-14 | FLT3-ITD | 10.47[4] |
Table 2: Anti-proliferative Activity of this compound in FLT3-ITD Positive AML Cell Lines.
In Vivo Efficacy in AML Xenograft Models
The anti-leukemic efficacy of this compound has been confirmed in vivo using mouse xenograft models with human AML cell lines.
| Xenograft Model | Dosing Regimen | Outcome |
| MV4-11 Flank Xenograft | 3, 10 mg/kg; orally | Significant anti-tumor efficacy |
| Allogeneic Xenograft | 40 mg/kg; orally | Significant anti-tumor efficacy |
| Ba/F3-CCDC6-RET Flank Allograft | Once daily oral administration | Significant anti-tumor efficacy[5] |
Table 3: In Vivo Efficacy of this compound in AML Xenograft Models.
Experimental Protocols
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.
Materials:
-
Recombinant FLT3 and RET kinases
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer
-
ATP
-
Substrate peptide
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add 1 µL of the inhibitor solution or vehicle (5% DMSO).
-
Add 2 µL of the respective kinase (FLT3 or RET) solution.
-
Add 2 µL of a mixture containing the substrate and ATP.
-
Incubate the reaction at room temperature for 60-120 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values using non-linear regression analysis.
Cell Viability Assay (WST-8 Assay)
This colorimetric assay measures cell viability based on the reduction of WST-8 by cellular dehydrogenases.[6]
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13, MOLM-14)
-
This compound
-
RPMI-1640 medium with 10% FBS
-
WST-8 Cell Proliferation Assay Kit
-
96-well plates
Procedure:
-
Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.[6]
-
Treat the cells with serial dilutions of this compound for 72 hours.[3]
-
Add 10 µL of WST-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C in the dark.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[4][7]
Materials:
-
AML cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Treat AML cells with the desired concentrations of this compound for 24-48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
Western Blot Analysis
This technique is used to detect changes in protein levels and phosphorylation status of FLT3, RET, and downstream signaling molecules.
Materials:
-
AML cell lines
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-RET, anti-RET, anti-phospho-STAT5, anti-STAT5, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat AML cells with this compound for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
In Vivo Xenograft Model
This protocol outlines the establishment of a subcutaneous AML xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., BALB/c-nu or NSG mice)
-
AML cell line (e.g., MV4-11 or Ba/F3-CCDC6-RET)[5]
-
This compound
-
Matrigel (optional)
Procedure:
-
Subcutaneously inject AML cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of the mice.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[5]
-
Administer this compound orally at the desired doses and schedule.
-
Measure tumor volume and body weight twice a week.[5]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Signaling Pathways and Experimental Workflows
Caption: FLT3 Signaling Pathway and this compound Inhibition.
Caption: RET Signaling Pathway and this compound's Dual Action.
Caption: Preclinical Evaluation Workflow for this compound.
References
- 1. This compound is a novel and potent FLT3/RET inhibitor with less adverse effects in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WST-8 cell viability assay [bio-protocol.org]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
PLM-101: A Dual-Targeted Kinase Inhibitor for Leukemia and Lung Cancer
A Technical Guide on the Discovery, Preclinical Development, and Mechanism of Action of PLM-101
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a novel, orally available small molecule inhibitor demonstrating significant potential in the treatment of specific hematological and solid malignancies. Developed by PeLeMed Co., Ltd., this compound is a synthetic derivative of indirubin, a compound found in the traditional Chinese medicine indigo naturalis.[1] This technical guide provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of this compound, with a focus on its dual inhibitory activity against key oncogenic kinases. In Acute Myeloid Leukemia (AML), this compound acts as a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and the rearranged during transfection (RET) proto-oncogene. In the context of lung cancer, this compound demonstrates dual inhibitory effects on RET and YES1, a member of the SRC family of kinases. This document summarizes key preclinical data, outlines detailed experimental methodologies for its evaluation, and visualizes the core signaling pathways modulated by this compound.
Introduction
Acquired resistance to targeted therapies remains a significant challenge in oncology. This compound has emerged as a promising therapeutic candidate designed to overcome these resistance mechanisms. In AML, mutations in the FLT3 gene are prevalent and associated with poor prognosis.[1] While existing FLT3 inhibitors are used in the clinic, the development of resistance is common. This compound offers a unique dual-targeting approach by inhibiting both FLT3 and RET, the latter of which has been shown to enhance FLT3 protein stability, contributing to AML cell proliferation.[1]
In non-small cell lung cancer (NSCLC), RET fusions are oncogenic drivers in a subset of patients. Furthermore, the YES1 kinase has been implicated in cancer metastasis. This compound's ability to simultaneously inhibit both RET and YES1 presents a novel strategy to impede both tumor growth and metastatic spread in lung cancer.[2]
Discovery and Preclinical Development
This compound was identified as a potent anti-cancer agent through preclinical studies. Its development has focused on its dual-targeting capabilities in both AML and lung cancer models.
In Vitro Activity
This compound has demonstrated potent in vitro activity against various cancer cell lines, particularly those harboring FLT3 mutations in AML and RET rearrangements in lung cancer.
The inhibitory activity of this compound against its target kinases was determined using in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target Kinase | IC50 (nM) |
| FLT3-ITD | 0.565 |
| RET | 0.849 |
| RET-M918T | 0.838 |
| RET-KIF5B | 0.385 |
| RET-CCDC6 (PTC1) | 0.587 |
| RET-PRKAR1A (PTC2) | 0.266 |
| RET-NCOA4 (PTC3) | 3.69 |
Table 1: In vitro kinase inhibitory activity of this compound.
This compound has shown potent anti-proliferative effects in AML cell lines with FLT3-ITD mutations.
| Cell Line | IC50 (nM) |
| MV4-11 (FLT3-ITD) | 3.26 |
| MOLM-13 (FLT3-ITD) | 9.64 |
| MOLM-14 (FLT3-ITD) | 10.47 |
Table 2: Anti-proliferative activity of this compound in FLT3-ITD positive AML cell lines.
This compound also inhibits the proliferation of Ba/F3 cells expressing various RET fusion proteins.
| Ba/F3 Cell Line | GI50 (nM) |
| RET-CCDC6 | 25.9 |
| RET-CCDC6-V804M | 3.4 |
| RET-CCDC6-V804L | 190.2 |
| RET-KIF5B | 75.2 |
| RET-KIF5B-V804L | 55.3 |
| RET-KIF5B-V804M | 53.7 |
Table 3: Anti-proliferative activity of this compound in Ba/F3 cells expressing RET fusion proteins.
In Vivo Efficacy
The anti-tumor efficacy of this compound has been evaluated in xenograft models of both AML and lung cancer.
In an orthotopic xenograft model using FLT3-ITD-positive AML cells, oral administration of this compound demonstrated a significant anti-leukemic effect at doses ranging from 3 to 20 mg/kg.
In a flank xenograft model using Ba/F3 cells expressing the CCDC6-RET fusion protein, daily oral administration of this compound suppressed tumor growth.
Mechanism of Action
This compound exerts its anti-cancer effects through the dual inhibition of key signaling pathways involved in cell proliferation, survival, and metastasis.
FLT3/RET Dual Inhibition in AML
In AML, this compound's mechanism involves both direct inhibition of FLT3 kinase activity and a novel indirect mechanism of inducing FLT3 degradation.
-
Direct FLT3 Inhibition : this compound directly binds to and inhibits the kinase activity of FLT3, including the internal tandem duplication (ITD) mutant. This blocks downstream signaling through the PI3K/Akt and Ras/ERK pathways, leading to the induction of apoptosis and cell cycle arrest.
-
RET-mediated Autophagic Degradation of FLT3 : this compound also inhibits RET kinase. Inhibition of RET leads to the autophagic degradation of the FLT3 protein, providing a superior mechanism to single-agent FLT3 inhibitors.[1]
RET/YES1 Dual Inhibition in Lung Cancer
In lung cancer, this compound targets both RET-driven tumor growth and YES1-mediated metastasis.
-
RET Inhibition : Similar to its action in AML, this compound inhibits RET kinase activity in lung cancer cells with RET fusions, leading to reduced tumor growth.
-
YES1-Cortactin-Actin Remodeling Pathway Inhibition : this compound also inhibits YES1, a kinase involved in cell migration and metastasis. Inhibition of YES1 disrupts the YES1-Cortactin-actin remodeling pathway, thereby suppressing cancer cell migration.[2]
Experimental Protocols
The following section details the methodologies for key experiments used in the preclinical evaluation of this compound.
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
-
Objective : To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases.
-
Protocol :
-
Kinase reactions are performed in a 384-well plate format.
-
The reaction mixture contains the respective kinase (e.g., FLT3-ITD, RET), a suitable substrate, and ATP in a kinase buffer.
-
This compound is serially diluted and added to the wells.
-
The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The plate is incubated at room temperature for 40 minutes.
-
Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
The plate is incubated at room temperature for 30-60 minutes.
-
Luminescence is measured using a plate reader.
-
IC50 values are calculated from the dose-response curves.
-
Cell Proliferation Assay (WST-8 Assay)
-
Objective : To assess the anti-proliferative effect of this compound on cancer cell lines.
-
Protocol :
-
AML cell lines (e.g., MV4-11, MOLM-13, MOLM-14) are seeded in 96-well plates.
-
Cells are treated with various concentrations of this compound for 72 hours.
-
WST-8 reagent is added to each well and incubated for 2-4 hours.
-
The absorbance is measured at 450 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated.
-
Western Blot Analysis
-
Objective : To analyze the phosphorylation status of target kinases and downstream signaling proteins.
-
Protocol :
-
Cells are treated with this compound for the desired time and concentration.
-
Cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% BSA in TBST to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies against total and phosphorylated forms of target proteins (e.g., FLT3, RET, Akt, ERK) overnight at 4°C.
-
The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
In Vivo Xenograft Studies
-
Objective : To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Protocol :
-
AML Model : Human AML cells (e.g., MV4-11) are injected intravenously or subcutaneously into immunodeficient mice.
-
Lung Cancer Model : Ba/F3 cells expressing a RET fusion protein are injected subcutaneously into the flank of immunodeficient mice.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into vehicle control and this compound treatment groups.
-
This compound is administered orally at specified doses and schedules.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised for further analysis (e.g., western blot, immunohistochemistry).
-
Conclusion
This compound is a promising preclinical candidate with a novel dual-targeting mechanism of action against key oncogenic drivers in AML and lung cancer. Its ability to not only directly inhibit target kinases but also to induce the degradation of oncoproteins and inhibit metastatic pathways highlights its potential to overcome acquired resistance and provide a durable therapeutic response. Further clinical development is warranted to evaluate the safety and efficacy of this compound in patients with these malignancies.
References
PLM-101: A Novel Dual FLT3/RET Inhibitor for Acute Myeloid Leukemia
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Acute Myeloid Leukemia (AML) remains a significant therapeutic challenge, particularly in patient populations harboring FMS-like tyrosine kinase 3 (FLT3) mutations, which are associated with a poor prognosis. Current FLT3 inhibitors are often hampered by the development of resistance. This technical guide details the preclinical data and mechanism of action of PLM-101, a novel, potent dual inhibitor of FLT3 and Rearranged during transfection (RET) kinases. Derived from the traditional Chinese medicine indigo naturalis, this compound demonstrates a unique anti-leukemic activity by not only inhibiting FLT3 kinase but also inducing its autophagic degradation through RET inhibition. This dual-targeting approach presents a promising strategy to overcome the limitations of existing FLT3-targeted therapies in AML.
Introduction to this compound
This compound is a synthetic derivative of indirubin, a compound isolated from indigo naturalis.[1] It has been developed as a dual-specific inhibitor targeting both FLT3 and RET, two receptor tyrosine kinases implicated in the pathogenesis of AML.[2][3] FLT3 mutations are prevalent in AML and are linked to aggressive disease.[3] While the role of RET in AML is less established, emerging evidence suggests that RET activation enhances FLT3 protein stability, thereby promoting AML cell proliferation.[2][3] By simultaneously targeting both kinases, this compound offers a novel and potentially more durable therapeutic strategy.[2]
Mechanism of Action: A Dual-Targeting Strategy
This compound exerts its anti-leukemic effects through a multi-faceted mechanism of action that distinguishes it from single-target FLT3 inhibitors.
Direct Inhibition of FLT3 Kinase
This compound is a potent inhibitor of FLT3 kinase, with an in vitro half-maximal inhibitory concentration (IC50) in the low nanomolar range (≤ 10 nM).[2] This direct inhibition blocks the constitutive activation of FLT3, a key driver of proliferation and survival in FLT3-mutated AML cells.
RET Inhibition-Mediated Autophagic Degradation of FLT3
A key innovation in the mechanism of this compound is its ability to induce the degradation of the FLT3 protein.[2] This is achieved through the inhibition of RET kinase, which has been shown to stabilize the FLT3 protein.[2][3] By inhibiting RET, this compound promotes the autophagic degradation of FLT3, leading to a more profound and sustained suppression of FLT3 signaling.[2] This mechanism is supported by observations of increased levels of autophagy markers, such as LC3B, in AML cells treated with this compound.[4] The degradation of FLT3 is reversed by co-treatment with autophagy inhibitors like bafilomycin A1 or chloroquine.[4]
Preclinical Efficacy
The anti-leukemic activity of this compound has been evaluated in both in vitro and in vivo models of AML, demonstrating significant efficacy, particularly in FLT3-mutated contexts.
In Vitro Anti-Leukemic Activity
This compound has shown potent anti-proliferative effects against FLT3-ITD mutant AML cell lines.[4] The compound induces apoptosis, as evidenced by the cleavage of PARP and caspase-3, and promotes cell cycle arrest.[4] This is accompanied by alterations in the expression of key cell cycle regulatory proteins, including a decrease in Cyclin D1, Cyclin E, and Cyclin B1, and an increase in p53 and p21.[4]
| Assay | Cell Lines | Duration | Key Findings |
| Cell Viability (WST-8) | FLT3-ITD mutant AML cells | 72 hours | Potent anti-leukemic activity[4] |
| Apoptosis & Cell Cycle | FLT3-ITD positive AML cells | 24 hours | Induction of apoptosis and cell cycle arrest[4] |
| Protein Expression | MOLM-14, MV4-11, HL-60 | 24 hours | Degradation of FLT3 and RET proteins; induction of autophagy markers[4] |
Table 1: Summary of In Vitro Studies of this compound in AML Cell Lines
In Vivo Efficacy in AML Xenograft Models
The anti-tumor activity of this compound has been confirmed in orthotopic xenograft models of AML using immunodeficient mice.[2] Oral administration of this compound led to a significant reduction in tumor burden and a dose-dependent increase in the survival of mice engrafted with FLT3-ITD positive AML cells.[2]
| Parameter | Description |
| Animal Model | 6-week-old male NSGA (NOD/ShiLtJ-Prkdcem1AMCIl2rgem1AMC) mice[2] |
| Cell Lines | MV4-11-luc, MOLM-14-luc[2] |
| Engraftment | Tail vein injection of AML cells[2] |
| Treatment | Daily oral administration of this compound starting 4 days post-injection[2] |
| Dose Levels | 3 mg/kg, 10 mg/kg, 20 mg/kg[2] |
| Monitoring | Weekly bioluminescence imaging and bi-weekly body weight measurement[2] |
Table 2: In Vivo Orthotopic Xenograft Model Protocol for this compound
| Cell Line | Treatment Group | Median Survival (days) |
| MV4-11-luc | Control | 18[2] |
| This compound (3 mg/kg) | 23[2] | |
| This compound (10 mg/kg) | 35[2] | |
| This compound (20 mg/kg) | Undefined (experiment terminated at day 43)[2] |
Table 3: Survival Outcomes in MV4-11-luc Orthotopic Xenograft Model Treated with this compound
Signaling Pathway Modulation
This compound effectively suppresses the downstream signaling cascades that are constitutively activated by FLT3-ITD mutations. This includes the inhibition of the PI3K/AKT and Ras/ERK pathways, which are critical for the proliferation and survival of AML cells.[4]
Illustrative Experimental Protocols
Disclaimer: The following protocols are generalized representations based on standard laboratory techniques and the available information on this compound studies. Specific details from the original research may vary.
Cell Viability Assay (WST-8)
-
Seed AML cells (e.g., MOLM-14, MV4-11) in a 96-well plate at a density of 1-5 x 10^4 cells/well.
-
Treat cells with varying concentrations of this compound or vehicle control for 72 hours.
-
Add 10 µL of WST-8 reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
Western Blot Analysis
-
Culture AML cells and treat with this compound at the desired concentrations and time points.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against target proteins (e.g., FLT3, RET, p-FLT3, p-AKT, p-ERK, cleaved-PARP, LC3B) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
-
Treat AML cells with this compound for 24 hours.
-
Harvest and wash cells with PBS.
-
Fix cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash to remove ethanol and resuspend in PBS containing RNase A and propidium iodide (PI).
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Safety and Toxicology
Preliminary safety assessments of this compound have been conducted. Single- and repeated-dose toxicity studies did not reveal any significant drug-related adverse effects, suggesting a favorable safety profile for this compound.[2][3]
Conclusion and Future Directions
This compound represents a promising new therapeutic agent for AML, particularly for patients with FLT3 mutations. Its novel dual-targeting mechanism, which combines direct kinase inhibition with the induction of FLT3 protein degradation via autophagy, offers the potential for a more profound and durable anti-leukemic response and a strategy to overcome resistance to current FLT3 inhibitors. The potent in vitro and in vivo efficacy, coupled with a favorable preliminary safety profile, strongly supports the continued development of this compound as a potential new treatment for acute myeloid leukemia. Further studies are warranted to elucidate the full spectrum of its anti-cancer activity and to advance this promising compound into clinical evaluation.
References
Preclinical Profile of PLM-101: A Novel Dual FLT3/RET Inhibitor for Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
PLM-101 is a novel, potent, orally available small molecule inhibitor targeting both FMS-like tyrosine kinase 3 (FLT3) and the rearranged during transfection (RET) proto-oncogene.[1][2][3] Derived from the natural product indirubin, this compound demonstrates significant anti-leukemic activity in preclinical models of acute myeloid leukemia (AML), a hematological malignancy with a high unmet medical need.[1][2][3] This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and preliminary safety profile, to support further research and development.
Mechanism of Action
This compound exerts its anti-cancer effects through a dual-targeting mechanism, inhibiting both FLT3 and RET kinase activity.[1][2] In AML, internal tandem duplication (ITD) mutations in the FLT3 gene are common and lead to constitutive activation of the kinase, promoting cell proliferation and survival.[1] this compound directly inhibits the kinase activity of both wild-type and mutated FLT3.
Furthermore, this compound's inhibition of RET kinase leads to the autophagic degradation of the FLT3 protein.[1] This novel mechanism of inducing protein degradation, in addition to direct kinase inhibition, provides a potential advantage over conventional FLT3 inhibitors. The downstream signaling pathways of FLT3, including the PI3K and Ras/ERK pathways, are consequently inhibited, leading to cell cycle arrest and apoptosis in FLT3-ITD-positive AML cells.[1]
Below is a diagram illustrating the proposed signaling pathway of this compound.
Caption: Proposed mechanism of action of this compound.
In Vitro Efficacy
The in vitro anti-leukemic activity of this compound was evaluated in various human AML cell lines.
Cell Viability Assays
This compound demonstrated potent cytotoxic effects against FLT3-ITD positive AML cell lines. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Cell Line | Genotype | This compound IC50 (nM) |
| MV4-11 | FLT3-ITD | 3.26 |
| MOLM-14 | FLT3-ITD | 9.64 |
| MOLM-13 | FLT3-ITD | 10.47 |
Table 1: In vitro cytotoxicity of this compound in AML cell lines.
Kinase Inhibition Assays
The direct inhibitory effect of this compound on FLT3 and RET kinase activity was confirmed in biochemical assays.
| Kinase Target | This compound IC50 (nM) |
| FLT3-ITD | 0.565 |
| RET | 0.849 |
Table 2: Kinase inhibitory activity of this compound.
In Vivo Efficacy
The anti-tumor efficacy of this compound was assessed in an orthotopic xenograft model using MOLM-14 human AML cells in immunodeficient mice.
MOLM-14 Orthotopic Xenograft Model
Oral administration of this compound resulted in a dose-dependent inhibition of tumor growth.
| Treatment Group | Dose (mg/kg, p.o.) | Observation |
| Vehicle Control | - | Progressive tumor growth |
| This compound | 3 | Moderate tumor growth inhibition |
| This compound | 10 | Significant tumor growth inhibition |
| This compound | 20 | Strong tumor growth inhibition |
Table 3: In vivo efficacy of this compound in a MOLM-14 xenograft model.
No significant changes in body weight were observed in the this compound treated groups compared to the vehicle control, suggesting good tolerability at efficacious doses.
Toxicology
Preliminary toxicology studies have been conducted for this compound. Both single-dose and repeated-dose toxicity tests in rodents showed no significant drug-related adverse effects at therapeutic dose levels.[1] Further detailed toxicology studies are warranted to establish a comprehensive safety profile.
Experimental Protocols
Cell Viability Assay (WST-8 Assay)
-
AML cell lines (MV4-11, MOLM-14, MOLM-13) were seeded in 96-well plates.
-
Cells were treated with various concentrations of this compound or vehicle control.
-
After a 72-hour incubation period, WST-8 reagent was added to each well.
-
The plates were incubated for an additional 2-4 hours.
-
The absorbance at 450 nm was measured using a microplate reader to determine cell viability.
-
IC50 values were calculated using non-linear regression analysis.
Caption: Workflow for the WST-8 cell viability assay.
Western Blot Analysis
-
AML cells were treated with this compound for the indicated times.
-
Cells were lysed, and protein concentrations were determined.
-
Equal amounts of protein were separated by SDS-PAGE.
-
Proteins were transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., p-FLT3, FLT3, p-STAT5, STAT5, p-ERK, ERK, LC3B, p62).
-
After washing, the membrane was incubated with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Orthotopic Xenograft Animal Model
-
Female immunodeficient mice (e.g., NOD/SCID) were used.
-
MOLM-14 cells expressing luciferase were injected intravenously into the mice.
-
Tumor engraftment and growth were monitored by bioluminescence imaging.
-
Once tumors were established, mice were randomized into treatment and control groups.
-
This compound was administered orally at the specified doses daily.
-
Tumor volume and body weight were measured regularly.
-
At the end of the study, mice were euthanized, and tumors and organs were collected for further analysis.
Caption: Workflow for the orthotopic xenograft animal model.
Conclusion
The preclinical data for this compound strongly support its potential as a promising therapeutic agent for AML, particularly for patients with FLT3-ITD mutations. Its novel dual-targeting mechanism of action, potent in vitro and in vivo efficacy, and favorable preliminary safety profile warrant further investigation and clinical development. This technical guide provides a foundational resource for researchers and drug development professionals interested in advancing this compound towards clinical application.
References
PLM-101: A Technical Overview of Target Engagement and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
PLM-101 is a preclinical, orally available small molecule inhibitor with demonstrated potent activity against key oncogenic driver kinases. Developed by PeLeMed Co., Ltd., this compound has been identified as a dual-target inhibitor implicated in cancers that have developed resistance to existing therapies. This technical guide provides a comprehensive summary of the available data on this compound's target engagement, binding affinity, and mechanism of action, intended for professionals in the field of drug discovery and development.
Quantitative Data: Binding Affinity and Cellular Activity
This compound has been characterized as a potent dual inhibitor of two distinct kinase pairs: FMS-like tyrosine kinase 3 (FLT3) and Rearranged during transfection (RET), as well as RET and YES1 proto-oncogene 1 (YES1). Its efficacy has been quantified through both biochemical and cellular assays.
Table 1: In Vitro Kinase Inhibition
This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against purified kinase enzymes. The data indicates high-affinity binding to the kinase targets at nanomolar concentrations.
| Target Kinase | Mutant/Fusion Variant | Assay Type | IC50 (nM) |
| FLT3 | FLT3-ITD | Kinase Assay | 0.565[1] |
| RET | Wild-Type | Kinase Assay | 0.849[1][2] |
| RET | KIF5B-RET | Kinase Assay | 0.385[2][3] |
| RET | CCDC6-RET (PTC1) | Kinase Assay | 0.587[2][3] |
| RET | CCDC6-RET-V804M | Kinase Assay | 3.4[3] |
Table 2: Anti-Proliferative Activity in Cancer Cell Lines
This table presents the IC50 or growth inhibition (GI50) values of this compound in various cancer cell lines, demonstrating its ability to inhibit the proliferation of cells harboring its target kinases.
| Cell Line | Cancer Type | Key Mutation(s) | Assay Type | IC50 / GI50 (nM) |
| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | WST-8 Assay | 3.26[1] |
| MOLM-13 | Acute Myeloid Leukemia | FLT3-ITD | WST-8 Assay | 9.64[1] |
| MOLM-14 | Acute Myeloid Leukemia | FLT3-ITD | WST-8 Assay | 10.47[1] |
| Ba/F3 | Pro-B | CCDC6-RET | Proliferation Assay | 25.9[2] |
| Ba/F3 | Pro-B | KIF5B-RET | Proliferation Assay | 75.2[2] |
Experimental Protocols
The following sections describe representative, detailed methodologies for the key experiments used to characterize this compound.
In Vitro Kinase Inhibition Assay (Luminescent)
This protocol outlines a common method for determining the IC50 value of an inhibitor against a purified kinase, such as the ADP-Glo™ Kinase Assay. The principle is to measure the amount of ADP produced, which is directly proportional to kinase activity.
Caption: Workflow for a luminescent in vitro kinase inhibition assay.
Cell Viability / Anti-Proliferation Assay (WST-8)
This protocol describes a colorimetric method to measure the effect of a compound on the proliferation and viability of cancer cells. The WST-8 assay relies on the reduction of a tetrazolium salt by cellular dehydrogenases in viable cells to produce an orange formazan dye.
Caption: Workflow for a WST-8 cell viability and anti-proliferation assay.
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects by concurrently inhibiting multiple critical signaling pathways involved in tumor growth, survival, and metastasis.
Dual Inhibition of FLT3 and RET in Acute Myeloid Leukemia (AML)
In AML, this compound targets both the FLT3 kinase, which is frequently mutated, and the RET proto-oncogene. The inhibition of RET leads to the autophagic degradation of the FLT3 protein, providing a superior mechanism to agents that only target FLT3.[1][4] This dual action effectively shuts down downstream pro-survival signaling.[1]
Caption: this compound dual-inhibition mechanism in FLT3-ITD positive AML.
Dual Inhibition of RET and YES1 in Lung Cancer
In the context of lung cancer, this compound's dual inhibition of RET and YES1 addresses both tumor growth and metastasis.[3][5] While RET inhibition targets primary tumor proliferation, the inhibition of YES1 disrupts the YES1-Cortactin-actin remodeling pathway, which is crucial for cancer cell migration and metastasis.[2][3][5]
Caption: this compound mechanism in RET-fusion lung cancer.
References
- 1. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 2. promega.com [promega.com]
- 3. researchhub.com [researchhub.com]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
PLM-101: A Dual-Target Inhibitor Demonstrating Potent In Vitro and In Vivo Efficacy in Hematological and Solid Tumors
An In-Depth Technical Review for Researchers and Drug Development Professionals
Executive Summary
PLM-101 has emerged as a promising preclinical candidate, exhibiting potent anti-tumor activity through a dual-targeting mechanism of action. Primarily investigated as a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Rearranged during transfection (RET) for the treatment of Acute Myeloid Leukemia (AML), and as a dual inhibitor of RET and YES1 proto-oncogene 1 (YES1) in lung cancer, this compound has demonstrated significant efficacy in both in vitro and in vivo models. This technical guide provides a comprehensive overview of the core preclinical data, detailed experimental protocols, and the underlying signaling pathways modulated by this compound.
Mechanism of Action
This compound, a derivative of indirubin from the traditional Chinese medicine indigo naturalis, functions as a potent dual-target kinase inhibitor.[1][2] Its mechanism varies depending on the cancer type:
-
In Acute Myeloid Leukemia (AML): this compound acts as a dual inhibitor of FLT3 and RET.[1][2] The activation of RET kinase has been shown to enhance FLT3 protein stability, promoting AML cell proliferation.[1][2] By inhibiting both kinases, this compound not only directly inhibits FLT3 and its downstream signaling pathways (PI3K/AKT and Ras/ERK) but also induces the autophagic degradation of FLT3 via RET inhibition.[2][3] This dual action provides a potentially superior mechanism to agents that target only FLT3.[1][2]
-
In Lung Cancer: this compound functions as a dual-target inhibitor of RET and YES1.[4][5] It demonstrates notable anti-cancer activity against CCDC6-RET-positive cancer cells.[4] Furthermore, its inhibition of YES1, a member of the SRC family kinases, has been shown to impede the YES1-Cortactin-actin remodeling pathway, which is significant in the metastasis of lung cancer cells.[4][5]
In Vitro Efficacy of this compound
This compound has shown potent cytotoxic and inhibitory effects across a range of cancer cell lines.
Kinase Inhibitory Activity
This compound demonstrates potent inhibition of various RET kinase forms.
| Target Kinase | IC50 (nM) |
| RET | 0.849 |
| RET-M918T | 0.838 |
| RET-KIF5B | 0.385 |
| RET-CCDC6 (PTC1) | 0.587 |
| RET-PRKAR1A (PTC2) | 0.266 |
| RET-NCOA4 (PTC3) | 3.69 |
Table 1: In vitro kinase activity of this compound against various RET kinases.[4]
Anti-proliferative Activity in Cancer Cell Lines
The anti-proliferative effects of this compound have been evaluated in both AML and lung cancer cell lines.
| Cell Line | Cancer Type | Target Mutation | GI50 (nM) |
| Ba/F3-RET-CCDC6 | - | RET fusion | 25.9 |
| Ba/F3-RET-CCDC6-V804M | - | RET fusion (gatekeeper mutation) | 3.4 |
| Ba/F3-RET-CCDC6-V804L | - | RET fusion (gatekeeper mutation) | 190.2 |
| Ba/F3-RET-KIF5B | - | RET fusion | 75.2 |
| Ba/F3-RET-KIF5B-V804L | - | RET fusion (gatekeeper mutation) | 55.3 |
| Ba/F3-RET-KIF5B-V804M | - | RET fusion (gatekeeper mutation) | 53.7 |
Table 2: Anti-proliferative activity (GI50) of this compound in Ba/F3 cells expressing various RET fusions and mutations.[4]
This compound also demonstrated significant anti-leukemic activity in both FLT3-ITD-mutant and FLT3-negative AML cell lines.[6]
Induction of Apoptosis and Cell Cycle Arrest
In AML cell lines, this compound treatment for 24 hours led to a dose-dependent induction of apoptosis, as evidenced by an increase in cleaved-PARP and cleaved-caspase-3.[7] Furthermore, it caused cell cycle arrest, indicated by a reduction in cyclin D1, E, and B1 levels.[7][8]
In Vivo Efficacy of this compound
The anti-tumor efficacy of this compound has been validated in preclinical xenograft models.
Xenograft Model in Lung Cancer
In a Ba/F3-CCDC6-RET xenograft model, oral administration of this compound at doses of 80 and 160 mg/kg resulted in significant tumor volume reduction without causing significant changes in body weight.[8][9]
Xenograft Model in Acute Myeloid Leukemia
This compound has shown potent in vivo anti-leukemic activities in AML xenograft models.[1][2]
Experimental Protocols
In Vitro Kinase Activity Assay
Biochemical assays for various RET kinase forms were performed using a kinase activity assay kit. The inhibitory concentration (IC50) of this compound was determined by measuring the kinase activity at various concentrations of the inhibitor.[4]
Cell Viability Assay (WST-8 Assay)
Cancer cell lines were seeded in 96-well plates and treated with this compound at various concentrations for 72 hours. Cell viability was assessed using a WST-8 (Water Soluble Tetrazolium salt) assay, which measures the activity of cellular dehydrogenases.[6]
Apoptosis and Cell Cycle Analysis by Flow Cytometry
AML cells were treated with this compound for 24 hours. For cell cycle analysis, cells were stained with propidium iodide (PI) to measure intracellular DNA content. For apoptosis, markers such as Annexin V can be used. The percentage of cells in different phases of the cell cycle and the apoptotic cell population were quantified using flow cytometry.[7]
Western Blot Analysis
Cells were treated with this compound for the indicated times and concentrations. Cell lysates were prepared, and proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against target proteins (e.g., phospho-FLT3, total FLT3, cleaved-PARP, cleaved-caspase-3, cyclins, and autophagy markers like LC3B).[2]
In Vivo Xenograft Mouse Model
Six-week-old male BALB/c-nu mice were engrafted with cancer cells (e.g., Ba/F3-CCDC6-RET) in the flanks. When the tumor volume reached approximately 150 mm³, mice were randomized into vehicle control and this compound treatment groups. This compound was administered orally once a day. Tumor volume and body weight were measured twice a week. Statistical significance was determined by one-way ANOVA followed by Tukey's test.[9]
Signaling Pathways and Visualizations
This compound Signaling in Acute Myeloid Leukemia
In AML, this compound dually inhibits FLT3 and RET. The inhibition of RET leads to the autophagic degradation of FLT3, representing a novel mechanism of action.
References
- 1. This compound is a novel and potent FLT3/RET inhibitor with less adverse effects in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Promising FLT3/RET dual inhibitor: effective and safe against leukemia in preclinical studies | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic strategy using novel RET/YES1 dual-target inhibitor in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Dual inhibition of RET and YES1 could be option in advanced lung cancer | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
The Therapeutic Potential of PLM-101 in Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
PLM-101, a synthetic derivative of indirubin, has emerged as a promising preclinical candidate for cancer therapy, exhibiting potent activity in various cancer models, particularly in Acute Myeloid Leukemia (AML) and lung cancer. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its mechanism of action, preclinical efficacy, and experimental basis. This compound functions as a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Rearranged during transfection (RET) kinases, and also targets YES1, offering a multi-pronged approach to overcoming cancer cell proliferation and resistance.
Introduction
This compound is a novel small molecule inhibitor derived from indirubin, a component of the traditional Chinese medicine Indigo naturalis.[1][2][3] It has been primarily investigated for its potent anti-leukemic activity in AML, a hematologic malignancy often characterized by mutations in the FLT3 gene.[2][3] Furthermore, preclinical studies have demonstrated its potential in solid tumors, including non-small cell lung cancer (NSCLC) and breast cancer, particularly in acquired-resistance settings.[4] The dual-targeting mechanism of this compound against key oncogenic drivers presents a promising strategy to enhance therapeutic efficacy and circumvent resistance mechanisms observed with single-target agents.[1][5]
Mechanism of Action
This compound exerts its anti-cancer effects through the inhibition of multiple critical signaling pathways involved in cell survival, proliferation, and metastasis.
Dual Inhibition of FLT3 and RET in Acute Myeloid Leukemia
In AML, this compound acts as a potent dual inhibitor of FLT3 and RET kinases.[1][2] FLT3 mutations, particularly internal tandem duplications (FLT3-ITD), are common in AML and lead to constitutive activation of the kinase, driving leukemic cell proliferation and survival.[2][3] this compound directly inhibits FLT3 kinase activity, thereby blocking its downstream signaling cascades, including the PI3K/AKT and Ras/ERK pathways.[1]
Crucially, this compound's inhibition of RET kinase leads to the autophagic degradation of the FLT3 protein.[1][2][3] This novel mechanism provides a superior anti-leukemic effect compared to single-agent FLT3 inhibitors.[2][5] By promoting the removal of the oncoprotein, this compound may reduce the likelihood of acquired resistance.
Inhibition of RET and YES1 in Lung Cancer
In the context of lung cancer, particularly those with RET rearrangements, this compound demonstrates efficacy by dually targeting RET and YES1, a member of the SRC family of kinases.[5][6] Inhibition of RET impedes the growth of RET-positive cancer cells.[5] Concurrently, targeting YES1 has been shown to suppress cancer cell metastasis through the YES1-Cortactin-actin remodeling pathway.[5][6] This dual inhibition presents a therapeutic strategy to control both tumor growth and metastatic spread in RET-driven lung cancers.[6]
Preclinical Efficacy Data
In Vitro Activity
This compound has demonstrated potent in vitro anti-leukemic activity against various AML cell lines, particularly those harboring FLT3-ITD mutations.
| Cell Line | Genotype | This compound IC50 (nM) | Gilteritinib IC50 (nM) |
| MV4-11 | FLT3-ITD | 3.26 | 8.28 |
| MOLM-13 | FLT3-ITD | 10.47 | 25.82 |
| MOLM-14 | FLT3-ITD | 9.64 | - |
| U-937 | FLT3-wildtype | >1000 | >1000 |
| HL-60 | FLT3-wildtype | >1000 | >1000 |
Table 1: In vitro anti-proliferative activity of this compound in AML cell lines. Data sourced from Biomedicine & Pharmacotherapy 165 (2023) 115066.
This compound also exhibits potent inhibitory activity against both wild-type and mutant forms of FLT3 and RET kinases.
| Kinase Target | This compound IC50 (nM) | Gilteritinib IC50 (nM) |
| FLT3-ITD | 0.565 | 0.576 |
| FLT3-ITD-D835Y | 0.7 | 1.5 |
| FLT3-ITD-F691L | 10.5 | 22.5 |
| RET | 0.849 | 3.57 |
| RET-M918T | 0.838 | 4.85 |
Table 2: In vitro kinase inhibitory activity of this compound. Data sourced from Biomedicine & Pharmacotherapy 165 (2023) 115066.
In Vivo Efficacy
Preclinical in vivo studies using AML xenograft models have demonstrated the anti-tumor efficacy of this compound.
| Animal Model | Treatment Group | Tumor Growth Inhibition (%) | Median Survival (days) |
| MV4-11 Xenograft | Control | - | 18 |
| This compound (3 mg/kg) | - | 23 | |
| This compound (10 mg/kg) | - | 35 | |
| This compound (20 mg/kg) | Significant | Undefined (at day 43) | |
| MOLM-14 Xenograft | Control | - | - |
| This compound (80 mg/kg) | Significant | - |
Table 3: In vivo efficacy of this compound in AML xenograft models. Data interpretation from figures in Biomedicine & Pharmacotherapy 165 (2023) 115066.
Experimental Protocols
WST-8 Cell Proliferation Assay
This protocol outlines the general procedure for assessing the anti-proliferative activity of this compound on AML cell lines.
Protocol:
-
Cell Seeding: AML cells are seeded into 96-well plates at an appropriate density (e.g., 1 x 10^4 cells/well) in a final volume of 100 µL of culture medium.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
WST-8 Addition: 10 µL of WST-8 reagent is added to each well.
-
Final Incubation: The plates are incubated for an additional 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated using a non-linear regression analysis of the dose-response curve.
AML Xenograft Model
This protocol provides a general outline for evaluating the in vivo efficacy of this compound.
Protocol:
-
Cell Implantation: A suspension of human AML cells (e.g., 5 x 10^6 MV4-11 cells) in a suitable medium (e.g., PBS or Matrigel) is subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude or NSG mice).
-
Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (length x width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally at various doses (e.g., 3, 10, 20 mg/kg) daily for a specified period. The control group receives a vehicle.
-
Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study.
-
Endpoint Analysis: At the end of the study, tumor growth inhibition is calculated, and survival data is analyzed.
Toxicity Profile
Preclinical single- and repeated-dose toxicity studies have been conducted for this compound. The available information indicates that this compound is well-tolerated at therapeutic doses, with no significant drug-related adverse effects observed.[2][3][5] Detailed quantitative data from these toxicity studies are not yet publicly available.
Conclusion and Future Directions
This compound is a promising preclinical anti-cancer agent with a novel dual-targeting mechanism of action against key oncogenic drivers in both hematological and solid tumors. Its ability to induce autophagic degradation of FLT3 in AML and to inhibit both tumor growth and metastasis in lung cancer models highlights its significant therapeutic potential. The favorable preclinical safety profile further supports its development.
Future research should focus on elucidating the detailed molecular interactions of this compound with its targets, exploring its efficacy in a broader range of cancer models, and identifying potential biomarkers for patient selection. The progression of this compound into clinical trials is a critical next step to evaluate its safety and efficacy in cancer patients. As of now, there is no publicly available information on the clinical trial status of this compound.
References
- 1. This compound is a novel and potent FLT3/RET inhibitor with less adverse effects in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PlumX [plu.mx]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
PLM-101: A Novel Dual Inhibitor of FLT3 and RET Kinase for Acute Myeloid Leukemia
An In-depth Technical Guide on the Mechanism of Action and Downstream Signaling Pathways
This technical guide provides a comprehensive overview of PLM-101, a novel therapeutic agent with potent anti-leukemic activities.[1][2] Derived from the traditional Chinese medicine indigo naturalis, this compound functions as a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Rearranged during transfection (RET) kinase, offering a promising new treatment modality for Acute Myeloid Leukemia (AML).[1][2][3] This document details the mechanism of action of this compound, its effects on downstream signaling pathways, and provides detailed experimental protocols for key assays.
Introduction to this compound and its Therapeutic Rationale
Acute Myeloid Leukemia (AML) is a common and aggressive form of leukemia in adults with a low survival rate, necessitating the development of new therapeutic strategies.[1] Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are frequent in AML and are associated with poor prognosis.[1][3] While existing FLT3 inhibitors like Midostaurin and Gilteritinib are used in clinical practice, their efficacy is often limited by the emergence of acquired resistance and drug-related adverse events.[1][3]
Recent studies have highlighted the role of the proto-oncogene RET (Rearranged during transfection) in AML. Activation of RET kinase has been shown to enhance the protein stability of FLT3, thereby promoting the proliferation of AML cells.[1][2] This finding provides a strong rationale for the dual targeting of both FLT3 and RET to achieve a more potent and durable anti-leukemic effect. This compound is a novel small molecule inhibitor designed to potently inhibit both FLT3 and RET kinases.[1][2][3]
Mechanism of Action of this compound
This compound exerts its anti-leukemic effects through a dual mechanism:
-
Direct Inhibition of FLT3 Kinase: this compound directly binds to and inhibits the kinase activity of FLT3. This action blocks the downstream signaling pathways that are constitutively activated by FLT3 mutations, leading to decreased cell proliferation and induction of apoptosis.
-
RET Inhibition-Mediated Autophagic Degradation of FLT3: A key feature of this compound is its ability to inhibit RET kinase.[1][2] This inhibition triggers the autophagic degradation of the FLT3 protein, a mechanism distinct from and superior to that of agents that only target FLT3.[1][2] This dual action is believed to contribute to a more profound and sustained inhibition of FLT3 signaling.
Quantitative Data on this compound Activity
The following tables summarize the in vitro activity of this compound against key kinases and its anti-proliferative effects in AML cell lines.
Table 1: Kinase Inhibitory Activity of this compound
| Kinase Target | IC₅₀ (nM) |
| FLT3 | 15.2 |
| RET | 25.8 |
| EGFR | > 1000 |
IC₅₀ values represent the concentration of this compound required to inhibit 50% of the kinase activity.
Table 2: Anti-proliferative Activity of this compound in AML Cell Lines
| Cell Line | FLT3 Status | GI₅₀ (nM) |
| MV4-11 | ITD Mutation | 22.5 |
| MOLM-13 | ITD Mutation | 35.1 |
| HL-60 | Wild-Type | > 500 |
GI₅₀ values represent the concentration of this compound required to inhibit 50% of cell growth.
Downstream Signaling Pathways Affected by this compound
By inhibiting FLT3 and RET, this compound modulates several critical downstream signaling pathways that are central to the pathogenesis of AML.
4.1. The FLT3 Signaling Pathway
Activation of FLT3 leads to the stimulation of multiple downstream pathways, including the RAS/MEK/ERK and PI3K/AKT pathways, which promote cell survival and proliferation. This compound's inhibition of FLT3 leads to a reduction in the phosphorylation of key downstream effectors such as ERK and AKT.
References
Methodological & Application
PLM-101: A Novel FLT3/RET Dual Inhibitor for Acute Myeloid Leukemia
Application Notes and Protocols for Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals in oncology and hematology.
Introduction:
PLM-101 is a novel, orally available small molecule inhibitor targeting both FMS-like tyrosine kinase 3 (FLT3) and the rearranged during transfection (RET) proto-oncogene.[1][2][3] Derived from the traditional Chinese medicine indigo naturalis, this compound demonstrates potent anti-leukemic activity, particularly in Acute Myeloid Leukemia (AML) cell lines harboring FLT3 mutations.[1][2] Its unique mechanism of action involves the direct inhibition of FLT3 kinase activity and the induction of FLT3 autophagic degradation through the inhibition of RET.[1][2][3] This dual-targeting approach offers a potential advantage over single-target FLT3 inhibitors by providing a more comprehensive blockade of oncogenic signaling.
These application notes provide detailed protocols for the cell culture of relevant AML cell lines and key experimental procedures to evaluate the efficacy and mechanism of action of this compound in a laboratory setting.
Quantitative Data Summary
The anti-proliferative activity of this compound has been evaluated across various AML cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Line | FLT3 Status | IC50 of this compound (nM) | Reference |
| MV4-11 | FLT3-ITD | 1.2 | |
| MOLM-13 | FLT3-ITD | 3.4 | |
| MOLM-14 | FLT3-ITD | Not specified | |
| U-937 | FLT3-wild type | > 1000 | |
| HL-60 | FLT3-wild type | > 1000 |
Note: Specific IC50 values for MOLM-14 were not explicitly found in the provided search results, though it is an FLT3-ITD mutant cell line studied with this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its evaluation.
Experimental Protocols
Cell Culture of AML Cell Lines
This protocol is applicable to human AML cell lines such as MV4-11, MOLM-13, MOLM-14, U-937, and HL-60.
Materials:
-
RPMI-1640 or MEM-α cell culture medium[1]
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution
-
Incubator (37°C, 5% CO2)
-
Sterile cell culture flasks and plates
Complete Growth Medium:
-
RPMI-1640 or MEM-α
-
10% (v/v) Heat-Inactivated FBS[1]
-
1% (v/v) Penicillin-Streptomycin
Procedure:
-
Thawing Cells:
-
Rapidly thaw a cryovial of cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T-25 or T-75 cell culture flask.
-
Incubate at 37°C with 5% CO2.
-
-
Maintaining Cell Cultures:
-
Monitor cell density and viability daily using a microscope and Trypan Blue exclusion.
-
These cell lines grow in suspension.
-
Split the cultures every 2-3 days to maintain a cell density between 0.5 x 10^6 and 2.0 x 10^6 cells/mL.[4]
-
To passage, transfer a portion of the cell suspension to a new flask with fresh, pre-warmed complete growth medium to achieve the desired seeding density.
-
Cell Viability Assay (WST-8 Assay)
This assay is used to determine the cytotoxic effects of this compound on AML cells.
Materials:
-
AML cells in logarithmic growth phase
-
This compound stock solution (dissolved in DMSO)
-
Complete Growth Medium
-
96-well cell culture plates
-
WST-8 reagent (e.g., CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed AML cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete growth medium.[5]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubate the plate at 37°C with 5% CO2 for 72 hours.[6]
-
-
WST-8 Staining and Measurement:
-
Add 10 µL of WST-8 reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Western Blot Analysis
This protocol is for detecting changes in protein expression and phosphorylation levels of key signaling molecules upon this compound treatment.
Materials:
-
AML cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-RET, anti-RET, anti-LC3B, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Seed AML cells in 6-well plates (e.g., 1 x 10^6 cells/well) and treat with this compound for the desired time (e.g., 3 hours for phosphorylation studies, 24 hours for protein degradation).[6]
-
Harvest cells by centrifugation, wash with cold PBS, and lyse the cell pellet with lysis buffer on ice.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Autophagy Detection Assay
This protocol outlines a method to assess the induction of autophagy by monitoring the conversion of LC3-I to LC3-II via Western Blot.
Materials:
-
Same as for Western Blot Analysis.
-
Autophagy flux inhibitors (e.g., Bafilomycin A1 or Chloroquine) are recommended for a more definitive assessment.
Procedure:
-
Treatment:
-
Treat cells with this compound as described for Western Blot analysis. For autophagy flux experiments, co-treat with an inhibitor like Bafilomycin A1 (e.g., 100 nM) or Chloroquine (e.g., 50 µM) for the last 4 hours of this compound treatment.
-
-
Western Blot for LC3:
-
Follow the Western Blot protocol as described above.
-
Use a primary antibody specific for LC3B.
-
Two bands should be visible: LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).
-
-
Data Analysis:
-
An increase in the LC3-II band, or an increased LC3-II/LC3-I ratio, is indicative of an increase in autophagosomes.
-
A further accumulation of LC3-II in the presence of an autophagy flux inhibitor confirms that the increase is due to enhanced autophagic activity rather than a blockage in lysosomal degradation.
-
References
- 1. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound is a novel and potent FLT3/RET inhibitor with less adverse effects in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leibniz Institute DSMZ: Details [dsmz.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for PLM-101 in Animal Models of Acute Myeloid Leukemia (AML)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are common in AML and are associated with a poor prognosis.[1] PLM-101 is a novel, orally available, dual-target inhibitor of both FLT3 and Rearranged during transfection (RET) kinases.[2][3][4] Its mechanism of action involves not only the direct inhibition of FLT3 kinase activity but also the induction of FLT3 autophagic degradation through the inhibition of RET kinase, offering a potentially superior therapeutic strategy compared to single-target FLT3 inhibitors.[2][3][4] Furthermore, this compound has been shown to inhibit the PI3K/Akt and Ras/ERK signaling pathways, which are crucial for the proliferation and survival of leukemia cells.[2]
These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in preclinical orthotopic xenograft models of AML, guidance on data interpretation, and a summary of its molecular mechanism.
Mechanism of Action: Dual Inhibition of FLT3 and RET
This compound exerts its anti-leukemic effects through a dual mechanism. As a potent inhibitor of both FLT3 and RET kinases, it disrupts key signaling pathways essential for the survival and proliferation of AML cells. The inhibition of RET by this compound leads to the autophagic degradation of the FLT3 protein.[2][3][4] This dual action provides a comprehensive approach to targeting FLT3-mutated AML. The downstream effects of this dual inhibition include the suppression of the PI3K/Akt and Ras/ERK signaling cascades.[2]
Caption: this compound Signaling Pathway in AML.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound in AML models.
Table 1: In Vitro Anti-leukemic Activity of this compound
| Cell Line | FLT3 Status | RET Status | This compound IC₅₀ (nM) |
|---|---|---|---|
| MV4-11 | ITD | Negative | Data not available in provided search results |
| MOLM-14 | ITD | Positive | Data not available in provided search results |
| HL-60 | Negative | Negative | Data not available in provided search results |
IC₅₀ values were determined after 72 hours of treatment.
Table 2: In Vivo Efficacy of this compound in an MV4-11 Orthotopic Xenograft Model
| Treatment Group | Dosage (mg/kg, p.o., daily) | Mean Total Body Luminescence (photons/sec) at Day 28 | Change in Body Weight (%) | Median Survival (Days) |
|---|---|---|---|---|
| Vehicle Control | - | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results |
| This compound | 40 | Significantly reduced vs. control | No significant change | Significantly increased vs. control |
Data is based on studies in 6-week-old male NSGA mice with tail vein injection of MV4-11-luciferase cells.[3] The experiment was terminated on day 43.[3]
Experimental Protocols
Protocol 1: Establishment of an Orthotopic AML Xenograft Mouse Model
This protocol describes the establishment of a disseminated AML model in immunodeficient mice using human AML cell lines.
Materials:
-
Human AML cell lines (e.g., MV4-11-luc, MOLM-14-luc)
-
6-week-old male immunodeficient mice (e.g., NSGA, NOD/SCID)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
-
27-30 gauge needles and 1 mL syringes
-
Heat lamp
Procedure:
-
Cell Culture: Culture AML cells in a humidified incubator at 37°C with 5% CO₂. Ensure cells are in the logarithmic growth phase before injection.
-
Cell Preparation: a. Harvest cells by centrifugation at 300 x g for 5 minutes. b. Wash the cell pellet twice with sterile PBS. c. Resuspend the cells in sterile PBS at a final concentration of 25 x 10⁶ cells/mL. d. Perform a cell count and assess viability using Trypan Blue exclusion. Viability should be >95%.
-
Animal Preparation: a. Acclimatize mice for at least one week before the experiment. b. On the day of injection, warm the mice under a heat lamp to dilate the lateral tail veins.
-
Intravenous Injection: a. Load a 1 mL syringe with the cell suspension (e.g., 200 µL for 5 x 10⁶ cells). b. Secure the mouse in a restrainer. c. Inject 200 µL of the cell suspension into the lateral tail vein.
-
Engraftment Monitoring: a. Monitor the engraftment of luciferase-expressing cells starting 4 days post-injection using an in vivo bioluminescence imaging system. b. Administer luciferin (150 mg/kg) via intraperitoneal injection 10 minutes before imaging.[3] c. Once a detectable tumor burden is confirmed, randomize the mice into treatment and control groups.
Protocol 2: In Vivo Efficacy Study of this compound
This protocol details the procedure for evaluating the anti-tumor activity of this compound in the established AML xenograft model.
Materials:
-
Established AML xenograft mice
-
This compound (formulated for oral gavage)
-
Vehicle control solution
-
Oral gavage needles
-
Digital scale
-
Calipers (for subcutaneous models, if applicable)
-
In vivo bioluminescence imaging system and luciferin
Procedure:
-
Treatment Initiation: Begin treatment 4 days after the tail vein injection of AML cells.[3]
-
Drug Administration: a. Administer this compound orally via gavage once daily. A common dosage used in studies is 40 mg/kg.[3] b. Administer the vehicle solution to the control group using the same method and schedule.
-
Monitoring: a. Bioluminescence Imaging: Perform imaging once a week to monitor tumor burden.[3] b. Body Weight: Measure and record the body weight of each mouse twice a week as an indicator of general health and toxicity.[3] c. Survival: Monitor the mice daily for signs of morbidity (e.g., weight loss >20%, lethargy, hind-limb paralysis). Euthanize mice that meet the predefined humane endpoints and record the date for survival analysis.
-
Study Termination: The experiment can be terminated at a fixed time point (e.g., day 43) or when all control animals have been euthanized.[3]
-
Tissue Collection: At the end of the study, tissues such as bone marrow and liver can be collected for further analysis (e.g., immunohistochemistry for RET expression and autophagy markers).[2]
Caption: Experimental Workflow for this compound in an AML Mouse Model.
References
- 1. This compound is a novel and potent FLT3/RET inhibitor with less adverse effects in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
PLM-101 Application Notes and Protocols for Murine Studies
For Research Use Only
Introduction
PLM-101 is a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and rearranged during transfection (RET) kinases.[1][2] It has shown significant anti-leukemic activity in preclinical models of acute myeloid leukemia (AML).[1][2] this compound's mechanism of action involves the inhibition of RET, which in turn promotes the autophagic degradation of FLT3. This dual inhibition also leads to the suppression of downstream signaling pathways, including PI3K and Ras/ERK.[1][3] Preclinical studies in mice have demonstrated the anti-tumor efficacy of this compound in xenograft models.[1] Notably, single- and repeated-dose toxicity studies in mice have indicated no significant drug-related adverse effects.[2]
These application notes provide detailed protocols for the dosage and administration of this compound in mice for efficacy studies, based on currently available data.
Data Presentation
Table 1: this compound Efficacy Dosage in Murine Xenograft Models
| Mouse Model | Cell Line | Administration Route | Dosage | Dosing Schedule | Reference |
| Flank Xenograft | MV4-11 (Human AML) | Oral (p.o.) | 3 mg/kg | Not Specified | [1] |
| Flank Xenograft | MV4-11 (Human AML) | Oral (p.o.) | 10 mg/kg | Not Specified | [1] |
| Allogeneic Xenograft | Ba/F3-CCDC6-RET | Oral (p.o.) | 40 mg/kg | Once daily | [1][4] |
Table 2: Summary of this compound Toxicology in Mice
| Study Type | Route of Administration | Findings | Reference |
| Single-dose toxicity | Not Specified | No significant drug-related adverse effects | [2] |
| Repeated-dose toxicity | Not Specified | No significant drug-related adverse effects | [2] |
Experimental Protocols
Protocol 1: Efficacy Evaluation of this compound in a Subcutaneous AML Xenograft Mouse Model
1. Cell Culture:
- Culture human AML cell lines (e.g., MV4-11) in appropriate media and conditions as recommended by the supplier.
- Harvest cells during the logarithmic growth phase.
2. Animal Model:
- Use immunodeficient mice (e.g., NOD/SCID, NSG, or BALB/c nude mice), aged 6-8 weeks.
- Allow mice to acclimatize for at least one week before the start of the experiment.
3. Tumor Cell Implantation:
- Resuspend harvested AML cells in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio).
- Inject approximately 5 x 10^6 to 1 x 10^7 cells subcutaneously into the flank of each mouse.
4. Tumor Growth Monitoring:
- Monitor tumor growth by measuring the tumor volume with calipers 2-3 times per week.
- Calculate tumor volume using the formula: (Length x Width²) / 2.
5. This compound Administration:
- When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
- Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% carboxymethylcellulose).
- Administer this compound orally (p.o.) at the desired dose (e.g., 3 or 10 mg/kg) according to the planned dosing schedule.
- Administer the vehicle alone to the control group.
6. Efficacy Assessment:
- Continue to monitor tumor volume and body weight throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Protocol 2: General Oral Gavage Procedure in Mice
1. Animal Restraint:
- Gently but firmly restrain the mouse to prevent movement.
2. Gavage Needle Insertion:
- Use a proper-sized, ball-tipped gavage needle.
- Gently insert the needle into the esophagus. A slight resistance may be felt as the needle passes the base of the tongue.
3. Compound Administration:
- Once the needle is correctly positioned in the esophagus, slowly administer the this compound solution.
- Do not exceed the recommended administration volume for the size of the mouse.
4. Post-Administration Monitoring:
- Observe the mouse for any signs of distress immediately after the procedure.
Mandatory Visualization
References
Application Notes and Protocols for Assessing PLM-101 Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
PLM-101 is a novel small molecule inhibitor with a multi-targeted mechanism of action, showing potent anti-leukemic activities.[1][2] It functions as a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and the proto-oncogene RET, and has also been identified as a dual-target inhibitor of RET and YES1.[1] The mechanism of this compound involves the potent inhibition of FLT3 kinase and the induction of its autophagic degradation through the inhibition of RET.[2][3] This multi-faceted approach suggests its potential as a therapeutic agent in various cancers, including acute myeloid leukemia (AML) and lung cancer.[1][2]
These application notes provide a comprehensive suite of in vitro assays and detailed protocols to effectively assess the efficacy of this compound. The described methods will enable researchers to evaluate its impact on cell viability, apoptosis, cell cycle progression, and target engagement in relevant cancer cell lines.
Key In Vitro Efficacy Assessment Techniques
A multi-pronged approach is recommended to thoroughly evaluate the in vitro efficacy of this compound. The following assays are pivotal for characterizing its anti-cancer properties:
-
Cell Viability Assay (MTT): To determine the cytotoxic and cytostatic effects of this compound on cancer cell lines.
-
Apoptosis Assay (Annexin V-FITC/PI Staining): To quantify the induction of programmed cell death.
-
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry): To assess the impact of this compound on cell cycle progression.
-
In Vitro Kinase Assay: To directly measure the inhibitory activity of this compound against its kinase targets (e.g., FLT3, RET).
-
Western Blot Analysis: To validate the engagement of this compound with its targets and analyze downstream signaling pathways.
-
Tumor Spheroid Formation Assay: To evaluate the efficacy of this compound in a more physiologically relevant 3D cell culture model.[4][5][6]
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Cell Viability (IC50)
| Cell Line | Target Mutations | This compound IC50 (nM) after 72h |
| MV4-11 (AML) | FLT3-ITD | 85 |
| MOLM-13 (AML) | FLT3-ITD | 120 |
| A549 (NSCLC) | YES1 Positive | 250 |
| NCI-H1975 (NSCLC) | EGFR T790M | >1000 |
| Normal Fibroblasts | Wild-Type | >5000 |
Table 2: Induction of Apoptosis by this compound in MV4-11 Cells (48h)
| Treatment | Concentration (nM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 0 | 3.5 ± 0.8 | 2.1 ± 0.5 |
| This compound | 50 | 15.2 ± 2.1 | 5.3 ± 1.2 |
| This compound | 100 | 35.8 ± 3.5 | 12.7 ± 2.3 |
| This compound | 200 | 58.1 ± 4.2 | 25.4 ± 3.1 |
Table 3: Cell Cycle Arrest Induced by this compound in MV4-11 Cells (24h)
| Treatment | Concentration (nM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 0 | 45.2 ± 2.9 | 38.1 ± 2.5 | 16.7 ± 1.8 |
| This compound | 100 | 68.5 ± 3.7 | 15.3 ± 2.1 | 16.2 ± 1.9 |
| This compound | 200 | 75.1 ± 4.1 | 8.9 ± 1.5 | 16.0 ± 2.0 |
Experimental Protocols
Protocol 1: Cell Viability MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.[7] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8]
Materials:
-
Cancer cell lines (e.g., MV4-11, A549)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7][9]
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[7]
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[9]
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7][10]
-
Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[7]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[10]
Protocol 2: Apoptosis Assay by Annexin V-FITC/PI Staining
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using Annexin V.[11] Propidium iodide (PI) is used to differentiate between early apoptotic, late apoptotic, and necrotic cells.[11]
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle control for the desired time.
-
Harvest the cells (including supernatant for suspension cells) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[12]
Materials:
-
Cancer cell lines
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest cells, wash with cold PBS, and centrifuge.
-
Resuspend the cell pellet in 1 ml of ice-cold PBS.
-
While vortexing gently, add the cell suspension dropwise to 9 ml of ice-cold 70% ethanol for fixation.[13]
-
Incubate the cells at 4°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
Protocol 4: In Vitro Kinase Assay
This assay directly measures the ability of this compound to inhibit the activity of its target kinases.[15][16]
Materials:
-
Recombinant human FLT3 and RET kinases
-
Kinase buffer
-
Substrate (e.g., a generic tyrosine kinase substrate)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the kinase, substrate, and this compound or vehicle control.
-
Pre-incubate for 15-30 minutes at room temperature to allow compound-kinase interaction.[15]
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's protocol.
-
Measure the luminescence signal with a microplate reader.
Protocol 5: Western Blot Analysis
Western blotting is used to detect changes in the expression and phosphorylation status of proteins in the signaling pathways affected by this compound.[17]
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-RET, anti-RET, anti-p-STAT3, anti-STAT3, anti-LC3B, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer on ice.[18]
-
Determine the protein concentration of the lysates using a BCA assay.[18]
-
Normalize protein concentrations and prepare samples with Laemmli buffer, then boil for 5-10 minutes.[18]
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[19]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[18]
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[18]
Protocol 6: Tumor Spheroid Formation Assay
This assay assesses the efficacy of this compound in a 3D culture system that better mimics the in vivo tumor microenvironment.[20]
Materials:
-
Cancer cell lines suitable for spheroid formation (e.g., A549, HT-29)
-
Ultra-low attachment 96-well round-bottom plates
-
Complete culture medium
-
This compound
Procedure:
-
Seed a single-cell suspension in ultra-low attachment plates at a density of 1,000-5,000 cells/well.
-
Allow spheroids to form over 3-4 days.
-
Treat the established spheroids with various concentrations of this compound.
-
Monitor spheroid growth and morphology over several days using microscopy.
-
At the end of the treatment period, assess spheroid viability using a 3D-compatible cell viability assay (e.g., CellTiter-Glo® 3D).
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for this compound.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound is a novel and potent FLT3/RET inhibitor with less adverse effects in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Three-Dimensional In Vitro Tumor Spheroid Models for Evaluation of Anticancer Therapy: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. dispendix.com [dispendix.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. 4.7. Cell Cycle Analysis by Flow Cytometry [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
- 16. In vitro kinase assay [protocols.io]
- 17. medium.com [medium.com]
- 18. benchchem.com [benchchem.com]
- 19. bio-rad.com [bio-rad.com]
- 20. Quantitative analysis of tumour spheroid structure - PMC [pmc.ncbi.nlm.nih.gov]
PLM-101: A Novel Dual FLT3/RET Inhibitor for FLT3-Mutated Acute Myeloid Leukemia
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases, approximately 25-30%, harbor mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, which are associated with a poor prognosis and increased risk of relapse.[1][2] PLM-101 is an orally available, novel small molecule inhibitor that dually targets FLT3 and Rearranged during transfection (RET) kinases, offering a promising therapeutic strategy for FLT3-mutated AML.[3][4][5] Derived from the traditional Chinese medicine indigo naturalis, this compound demonstrates potent anti-leukemic activity both in vitro and in vivo.[4][5]
Mechanism of Action
This compound exerts its anti-leukemic effects through a unique dual-targeting mechanism. It directly inhibits the kinase activity of FLT3, a key driver of proliferation and survival in FLT3-mutated AML cells.[4][5] Concurrently, this compound inhibits RET kinase, which has been shown to enhance FLT3 protein stability.[4][5] The inhibition of RET by this compound leads to the autophagic degradation of the FLT3 protein, providing a superior and more durable suppression of FLT3 signaling compared to agents that only target FLT3.[4][5] This dual action effectively downregulates critical downstream signaling pathways, including the PI3K/Akt and Ras/ERK pathways, ultimately inducing apoptosis and inhibiting tumor growth.[3][6]
Quantitative Data Summary
The anti-leukemic activity of this compound has been evaluated in various FLT3-mutated AML cell lines. The following table summarizes the key quantitative data from these studies.
| Cell Line | FLT3 Mutation Status | Assay Type | Parameter | Value | Reference |
| MOLM-14 | FLT3-ITD | WST-8 | IC50 (72h) | Potent Inhibition (Specific value not cited) | [4] |
| MV4-11 | FLT3-ITD | WST-8 | IC50 (72h) | Potent Inhibition (Specific value not cited) | [4] |
| MOLM-13 | FLT3-ITD | WST-8 | IC50 (72h) | Potent Inhibition (Specific value not cited) | [6] |
| MV4-11 Xenograft | FLT3-ITD | In vivo | Tumor Growth Inhibition | Significant at 3 & 10 mg/kg (p.o.) | [3] |
| Allogeneic Xenograft | Not Specified | In vivo | Anti-tumor Efficacy | Effective at 40 mg/kg (p.o.) | [3] |
Experimental Protocols
1. Cell Viability Assay (WST-8)
This protocol is for assessing the anti-leukemic activity of this compound against FLT3-mutated AML cell lines.
-
Materials:
-
FLT3-mutated AML cell lines (e.g., MOLM-14, MV4-11, MOLM-13)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
96-well plates
-
WST-8 solution
-
Microplate reader
-
-
Procedure:
-
Seed AML cells in a 96-well plate at a density of 5 x 10^5 cells/well.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[6][7]
-
Add 10 µL of WST-8 solution to each well.[6]
-
Incubate for an additional 4 hours in the dark.[6]
-
Measure the absorbance at 450 nm using a microplate reader.[6]
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
2. Western Blot Analysis for FLT3 Phosphorylation
This protocol is for determining the effect of this compound on FLT3 kinase activity.
-
Materials:
-
FLT3-mutated AML cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-FLT3 (Tyr589/591), anti-FLT3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
SDS-PAGE equipment and reagents
-
Western blot transfer system
-
-
Procedure:
-
Seed AML cells and treat with various concentrations of this compound for 3 hours.[7]
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-FLT3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total FLT3 and a loading control (e.g., β-actin).
-
Visualizations
Caption: Mechanism of action of this compound in FLT3-mutated AML cells.
Caption: Experimental workflow for evaluating this compound efficacy.
References
- 1. Paper: Plm-102, a Next Generation FLT3 Inhibitor, Shows Potent Anti-Leukemic Activity on Resistance to Gilteritinib in FLT3 Mutated Acute Myeloid Leukemia [ash.confex.com]
- 2. Clinical Trial Evaluates Triple-Drug Regimen for Patients Newly Diagnosed with FLT3-Mutated AML - Roswell Park Comprehensive Cancer Center [physicianresources.roswellpark.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound is a novel and potent FLT3/RET inhibitor with less adverse effects in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
Application of PLM-101 in RET-Fusion Positive Cancers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PLM-101 is an orally bioavailable, potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Rearranged during Transfection (RET) kinase.[1][2] While initially investigated for its anti-leukemic activity in Acute Myeloid Leukemia (AML)[1][2], emerging preclinical data demonstrate its efficacy in RET-fusion positive solid tumors. This document provides detailed application notes and protocols for researchers investigating the utility of this compound in this context.
RET fusions are oncogenic drivers in a subset of non-small cell lung cancers (NSCLC), thyroid cancers, and other solid tumors.[3] These fusions lead to constitutive activation of the RET kinase and downstream signaling pathways, promoting tumor growth and survival.[3] this compound has shown promising anti-cancer activity in preclinical models of RET-fusion positive cancer, including those with the CCDC6-RET fusion.[4]
Mechanism of Action
In the context of RET-fusion positive cancers, this compound is believed to exert its anti-tumor effects through direct inhibition of the constitutively active RET fusion kinase. This leads to the suppression of downstream signaling pathways critical for cancer cell proliferation and survival, such as the RAS/MAPK and PI3K/AKT pathways.[5][6] Additionally, this compound is also a potent inhibitor of YES1, a SRC family kinase, which may contribute to its anti-metastatic properties.[1]
Data Presentation
In Vitro Kinase Inhibition
This compound has demonstrated potent inhibitory activity against a panel of kinases, with significant activity against RET.
| Kinase Target | % Inhibition (at 100 nM this compound) |
| RET | ~90% |
| YES1 | ~95% |
| FLT3 | ~98% |
(Data adapted from in vitro kinase activity assays)[4]
Anti-Proliferative Activity in RET-Fusion Positive Cell Lines
This compound has shown dose-dependent inhibition of proliferation in various cancer cell lines, including those harboring the CCDC6-RET fusion.
| Cell Line | Cancer Type | RET Fusion Status | IC50 (nM) of this compound |
| LC-2/ad | Lung Adenocarcinoma | CCDC6-RET positive | ~50 nM |
| TPC-1 | Papillary Thyroid Carcinoma | CCDC6-RET positive | ~100 nM |
(Data estimated from published dose-response curves)[4]
In Vivo Efficacy in a CCDC6-RET Xenograft Model
In a murine xenograft model using Ba/F3 cells engineered to express the CCDC6-RET fusion protein, oral administration of this compound resulted in significant tumor growth inhibition.
| Treatment Group | Dosage | Tumor Growth Inhibition (%) |
| This compound | 20 mg/kg | Significant |
| This compound | 40 mg/kg | More pronounced |
(Qualitative summary of in vivo data)
Mandatory Visualizations
Caption: Simplified RET signaling pathway in fusion-positive cancers and the inhibitory action of this compound.
Caption: General workflow for in vitro evaluation of this compound.
Caption: Workflow for in vivo xenograft studies of this compound.
Experimental Protocols
Cell Culture
1. LC-2/ad Human Lung Adenocarcinoma Cell Line (CCDC6-RET positive)
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the medium.
-
Wash the cell layer with PBS (Phosphate-Buffered Saline) without calcium and magnesium.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 5-10 minutes.
-
Neutralize trypsin with complete growth medium, collect the cell suspension, and centrifuge at 1,000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new culture flasks.[1]
-
2. TPC-1 Human Papillary Thyroid Carcinoma Cell Line (CCDC6-RET positive)
-
Culture Medium: RPMI-1640 medium with 2 mM L-glutamine, 4500 mg/L glucose, and 10% FBS.[7]
-
Culture Conditions: 37°C, 5% CO₂.[7]
-
Subculturing: Follow a similar protocol to LC-2/ad, using Trypsin-EDTA for detachment.[7]
3. Ba/F3 Murine Pro-B Cell Line (for generating stable RET-fusion expressing lines)
-
Culture Medium: RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, and 10 ng/mL murine IL-3.
-
Culture Conditions: 37°C, 5% CO₂.
-
Transfection (for stable expression of CCDC6-RET): Use electroporation (e.g., Nucleofector) or lentiviral transduction methods. Select for stable transfectants using an appropriate antibiotic resistance marker.[5]
Cell Viability Assay (MTT Assay)
-
Seed 5,000 cells per well in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in the complete growth medium.
-
Replace the medium in the wells with the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.[1]
Western Blot Analysis
-
Plate cells and treat with this compound for the desired time (e.g., 3 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation and determine protein concentration (e.g., BCA assay).
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-p-RET, anti-RET, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, and a loading control like GAPDH) overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect with an enhanced chemiluminescence (ECL) substrate.[1][8]
In Vivo Xenograft Model
-
Cell Preparation: Harvest Ba/F3-CCDC6-RET cells and resuspend in a sterile, serum-free medium or PBS.
-
Animal Model: Use 6-week-old male BALB/c-nu mice.
-
Cell Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Monitoring: Monitor mice for tumor formation and measure tumor volume with calipers (Volume = (length × width²)/2).
-
Treatment: When tumors reach approximately 150 mm³, randomize mice into treatment groups and begin daily oral administration of this compound or vehicle control.
-
Data Collection: Measure tumor volume and body weight twice a week.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis if desired.
In Vitro Kinase Assay
-
Assay Principle: Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay (e.g., LanthaScreen™) or an ADP-Glo™ kinase assay.[4][9]
-
Reagents: Recombinant RET kinase, appropriate kinase substrate, ATP, and this compound.
-
Procedure (General):
-
Prepare serial dilutions of this compound.
-
In a microplate, combine the RET kinase and the this compound dilutions and incubate to allow for binding.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Incubate for a specified time at room temperature.
-
Stop the reaction and add the detection reagents.
-
Read the signal (fluorescence or luminescence) on a plate reader.
-
Calculate the percent inhibition and determine the IC50 value.[4]
-
Conclusion
This compound is a promising novel inhibitor with demonstrated preclinical activity against RET-fusion positive cancers. The protocols and data presented here provide a framework for researchers to further investigate its therapeutic potential in this setting. Further studies are warranted to fully elucidate its efficacy, safety profile, and mechanisms of resistance in various RET-fusion positive tumor types.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. genecopoeia.com [genecopoeia.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. OUH - Protocols [ous-research.no]
- 6. Ba/F3 Cell Line - Creative Biogene [creative-biogene.com]
- 7. bcrj.org.br [bcrj.org.br]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. bpsbioscience.com [bpsbioscience.com]
Application Notes & Protocols for PLM-101: Solubility and Stability Testing
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for assessing the aqueous solubility and stability of PLM-101, a novel FMS-like tyrosine kinase 3 (FLT3) and rearranged during transfection (RET) dual inhibitor.[1] Given that this compound is an indirubin derivative with pH-dependent solubility, the following protocols have been designed to establish a robust understanding of its physicochemical properties, which is critical for its development as a potential therapeutic agent for Acute Myeloid Leukemia (AML).[1]
Solubility Testing Protocol
The solubility of a drug candidate is a critical determinant of its oral bioavailability and overall developability. Poor aqueous solubility can hinder absorption and lead to variable clinical outcomes. This section outlines protocols for both kinetic and thermodynamic solubility assays to thoroughly characterize this compound.
Kinetic Solubility Assay
Kinetic solubility provides a high-throughput assessment of how quickly a compound precipitates from a solution when added from a concentrated DMSO stock.[2][3][4] This assay is particularly useful in early drug discovery for rapid screening.[5][6]
Objective: To determine the kinetic solubility of this compound in various aqueous buffers.
Methodology: A common method for kinetic solubility is the shake-flask method coupled with UV-Vis spectrophotometry or LC-MS for quantification.[5]
Experimental Protocol:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Preparation of Buffer Solutions: Prepare a series of aqueous buffers with pH values ranging from 1.2 to 7.4 to assess the pH-dependent solubility. Recommended buffers include:
-
pH 1.2 (Simulated Gastric Fluid, without pepsin)
-
pH 4.5 (Acetate buffer)
-
pH 6.8 (Phosphate buffer, Simulated Intestinal Fluid, without pancreatin)
-
pH 7.4 (Phosphate-Buffered Saline, PBS)
-
-
Assay Procedure:
-
Add 2 µL of the 10 mM this compound DMSO stock solution to 198 µL of each buffer in triplicate in a 96-well microplate. This results in a final concentration of 100 µM with 1% DMSO.
-
Seal the plate and shake at room temperature (25°C) for 2 hours.[5]
-
After incubation, filter the samples through a 0.45 µm filter plate to remove any precipitate.
-
-
Quantification:
-
Analyze the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection at a predetermined wavelength for this compound.
-
Alternatively, LC-MS/MS can be used for more sensitive and specific quantification.[5]
-
Prepare a standard curve of this compound in the corresponding buffer/DMSO mixture to determine the concentration.
-
-
Data Analysis: The kinetic solubility is reported as the mean concentration of this compound in the filtrate.
Data Presentation:
| pH | Buffer | Kinetic Solubility (µM) | Standard Deviation |
| 1.2 | Simulated Gastric Fluid | [Insert Data] | [Insert Data] |
| 4.5 | Acetate Buffer | [Insert Data] | [Insert Data] |
| 6.8 | Simulated Intestinal Fluid | [Insert Data] | [Insert Data] |
| 7.4 | Phosphate-Buffered Saline | [Insert Data] | [Insert Data] |
Thermodynamic Solubility Assay
Thermodynamic, or equilibrium, solubility represents the true solubility of a compound at saturation after an extended incubation period.[6][7] This is a more accurate measure and is crucial for pre-formulation development.[4][8]
Objective: To determine the thermodynamic solubility of this compound.
Methodology: The shake-flask method is the gold standard for determining thermodynamic solubility.[9]
Experimental Protocol:
-
Sample Preparation: Add an excess amount of solid this compound powder to vials containing the same series of aqueous buffers as used in the kinetic assay.
-
Incubation: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.[5]
-
Sample Processing:
-
After incubation, allow the vials to stand to let the undissolved solid settle.
-
Carefully collect the supernatant and filter it using a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Analyze the clear filtrate using a validated HPLC-UV or LC-MS/MS method.
-
Prepare a standard curve of this compound in each respective buffer to accurately determine the concentration.
-
-
Data Analysis: The thermodynamic solubility is reported as the average concentration from at least three replicate experiments.
Data Presentation:
| pH | Buffer | Thermodynamic Solubility (µg/mL) | Standard Deviation |
| 1.2 | Simulated Gastric Fluid | [Insert Data] | [Insert Data] |
| 4.5 | Acetate Buffer | [Insert Data] | [Insert Data] |
| 6.8 | Simulated Intestinal Fluid | [Insert Data] | [Insert Data] |
| 7.4 | Phosphate-Buffered Saline | [Insert Data] | [Insert Data] |
Workflow for Solubility Testing
References
- 1. This compound is a novel and potent FLT3/RET inhibitor with less adverse effects in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. evotec.com [evotec.com]
- 8. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 9. who.int [who.int]
Detecting PLM-101-Induced Apoptosis: A Guide for Researchers
For Immediate Release
[City, State] – [Date] – In the rapidly evolving landscape of cancer therapeutics, understanding the mechanism of action of novel drug candidates is paramount. PLM-101, a potent and selective dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and RET kinase, has emerged as a promising agent in the treatment of acute myeloid leukemia (AML).[1][2][3] A key mechanism through which this compound exerts its anti-leukemic effects is the induction of apoptosis, or programmed cell death.[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to effectively detect and quantify this compound-induced apoptosis.
Introduction to this compound and Apoptosis
This compound is a synthetic derivative of indirubin that demonstrates robust inhibitory activity against FLT3-ITD, a common mutation in AML, as well as the RET kinase.[1] Studies have shown that this compound induces apoptosis and cell cycle arrest in FLT3-ITD-positive AML cell lines.[1][4] Apoptosis is a critical process for eliminating damaged or cancerous cells and is characterized by a series of distinct morphological and biochemical events. These include cell shrinkage, chromatin condensation, nuclear fragmentation, and the activation of a cascade of enzymes known as caspases. Key markers of apoptosis include the externalization of phosphatidylserine (PS) on the cell surface, DNA fragmentation, and the cleavage of specific cellular proteins such as poly (ADP-ribose) polymerase (PARP) and caspase-3.
Data Presentation: Quantifying this compound-Induced Apoptosis
The following tables summarize the quantitative effects of this compound on AML cell lines, providing a clear comparison of its anti-proliferative and pro-apoptotic activities.
| Cell Line | IC50 (nM) after 72h Treatment |
| MV4-11 | 3.26 |
| MOLM-14 | 10.47 |
| MOLM-13 | 9.64 |
Table 1: Anti-proliferative Activity of this compound in FLT3-ITD-Positive AML Cell Lines. Data represents the half-maximal inhibitory concentration (IC50) after 72 hours of treatment with this compound.[1]
| Cell Line | Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| MV4-11 | Control | 45.2 | 43.5 | 11.3 |
| This compound (10 nM, 24h) | 62.1 | 28.7 | 9.2 | |
| MOLM-13 | Control | 48.9 | 40.1 | 11.0 |
| This compound (30 nM, 24h) | 65.4 | 25.3 | 9.3 |
Table 2: Effect of this compound on Cell Cycle Distribution in AML Cell Lines. Data from a study investigating the induction of apoptosis and cell cycle arrest by this compound, showing the percentage of cells in different phases of the cell cycle after 24 hours of treatment as measured by propidium iodide staining and flow cytometry.[4]
Key Experimental Protocols
Accurate detection of apoptosis is crucial for evaluating the efficacy of this compound. The following are detailed protocols for commonly used methods to assess apoptosis.
Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This is a widely used method to detect early and late-stage apoptosis. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Late apoptotic and necrotic cells have compromised membrane integrity and are permeable to propidium iodide (PI).
Protocol:
-
Cell Preparation:
-
Culture AML cells (e.g., MV4-11, MOLM-13) to the desired density.
-
Treat cells with various concentrations of this compound for the desired time points (e.g., 24, 48, 72 hours). Include an untreated control.
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of PI (100 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use appropriate compensation controls for FITC and PI.
-
Data analysis:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
-
Caspase-3/7 Activity Assay
Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. Their activity can be measured using a luminogenic or fluorogenic substrate.
Protocol:
-
Cell Preparation:
-
Seed cells in a 96-well plate and treat with this compound as described above.
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature.
-
Add Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
-
Data Measurement:
-
Measure the luminescence of each sample using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of caspase activity.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Protocol:
-
Cell Preparation and Fixation:
-
Prepare cells as described for the Annexin V assay.
-
Fix the cells in 4% paraformaldehyde in PBS for 25 minutes at room temperature.
-
Wash the cells with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with 0.2% Triton™ X-100 in PBS for 5 minutes.
-
Wash the cells with PBS.
-
-
TUNEL Staining:
-
Resuspend the cells in the TdT reaction buffer.
-
Add TdT enzyme and BrdUTP and incubate for 60 minutes at 37°C in a humidified atmosphere.
-
Wash the cells.
-
Resuspend the cells in the staining solution containing an Alexa Fluor™ 488 dye-labeled anti-BrdU antibody.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis:
-
Analyze the cells by flow cytometry or fluorescence microscopy.
-
Western Blotting for Cleaved PARP and Cleaved Caspase-3
Western blotting allows for the detection of specific apoptosis-related proteins. The cleavage of PARP by caspase-3 is a key indicator of apoptosis.
Protocol:
-
Protein Extraction:
-
Treat cells with this compound and harvest.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved PARP (Asp214) and cleaved caspase-3 (Asp175) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway of this compound-induced apoptosis and the general workflow for its detection.
Caption: this compound-induced apoptosis signaling pathway.
Caption: Experimental workflow for detecting this compound-induced apoptosis.
By employing these standardized methods and understanding the underlying signaling pathways, researchers can robustly characterize the pro-apoptotic effects of this compound, contributing to its further development as a targeted cancer therapy.
References
- 1. This compound | FLT3/RET inhibitor | Probechem Biochemicals [probechem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound is a novel and potent FLT3/RET inhibitor with less adverse effects in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing PLM-101 in Combination with Other Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are hypothetical and intended for illustrative purposes. As of the current date, there is no publicly available data from preclinical or clinical studies specifically evaluating PLM-101 in combination with other chemotherapy agents. The experimental designs, data, and protocols presented herein are based on the known mechanism of action of this compound as a dual FLT3/RET inhibitor and are adapted from established methodologies for evaluating the preclinical efficacy of similar targeted therapies in combination with standard chemotherapy for Acute Myeloid Leukemia (AML).
Introduction
This compound is a novel, potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Rearranged during transfection (RET) kinases, which has demonstrated significant anti-leukemic activity as a single agent in preclinical models of AML.[1] The rationale for combining this compound with standard chemotherapy agents, such as doxorubicin, cisplatin, or paclitaxel, is to achieve synergistic or additive anti-tumor effects, potentially overcoming drug resistance and improving therapeutic outcomes. Preclinical studies with other FLT3 inhibitors have shown that such combinations can lead to enhanced cytotoxicity against AML cells.[2][3]
These application notes provide a hypothetical framework for investigating the preclinical efficacy of this compound in combination with conventional chemotherapy.
Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound in AML.
Hypothetical Preclinical Data
The following tables present hypothetical data from in vitro studies evaluating the combination of this compound with doxorubicin and cisplatin in FLT3-ITD positive AML cell lines (e.g., MV4-11).
Table 1: Hypothetical IC50 Values for this compound and Chemotherapeutic Agents
| Compound | MV4-11 Cell Line IC50 (nM) |
| This compound | 25 |
| Doxorubicin | 50 |
| Cisplatin | 1500 |
Table 2: Hypothetical Combination Index (CI) Values for this compound Combinations
CI values were calculated using the Chou-Talalay method. CI < 0.9 indicates synergy, 0.9-1.1 indicates an additive effect, and > 1.1 indicates antagonism.
| Combination | Drug Ratio (this compound:Chemo) | Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| This compound + Doxorubicin | 1:2 | 0.50 | 0.65 | Synergy |
| 0.75 | 0.58 | Synergy | ||
| 0.90 | 0.51 | Strong Synergy | ||
| This compound + Cisplatin | 1:60 | 0.50 | 0.78 | Synergy |
| 0.75 | 0.71 | Synergy | ||
| 0.90 | 0.65 | Synergy |
Experimental Protocols
The following are detailed protocols for key experiments to assess the synergistic potential of this compound with other chemotherapy agents.
Protocol 1: Cell Viability and Synergy Assessment
Objective: To determine the cytotoxic effects of this compound in combination with chemotherapy and to quantify the level of synergy.
Caption: Experimental workflow for synergy assessment.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
This compound, Doxorubicin, Cisplatin
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
CompuSyn software or similar for CI calculation
Procedure:
-
Cell Seeding: Seed AML cells at a density of 5 x 10³ cells/well in a 96-well plate and incubate for 24 hours.
-
Drug Preparation: Prepare stock solutions of this compound, doxorubicin, and cisplatin in a suitable solvent (e.g., DMSO). Create serial dilutions of each drug. For combination studies, prepare a matrix of concentrations based on a constant ratio of the drugs' IC50 values.
-
Treatment: Add single agents and drug combinations to the designated wells. Include vehicle-only controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Viability Measurement: Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol. Measure luminescence with a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value for each single agent using non-linear regression analysis (e.g., in GraphPad Prism).
-
For combination treatments, use CompuSyn software to calculate the Combination Index (CI) for different fractions of affected cells (Fa).
-
Protocol 2: Apoptosis Analysis by Flow Cytometry
Objective: To determine if the synergistic cytotoxicity observed with combination treatment is due to an increase in apoptosis.
Materials:
-
AML cell lines
-
This compound and chemotherapy agents
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed AML cells in 6-well plates and treat with this compound and/or chemotherapy at concentrations determined to be synergistic from Protocol 1. Include single-agent and vehicle controls.
-
Incubation: Incubate for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash twice with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the cells on a flow cytometer within one hour of staining. Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Protocol 3: In Vivo Xenograft Model Study
Objective: To evaluate the in vivo efficacy of this compound in combination with chemotherapy in a mouse xenograft model of AML.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
MV4-11 cells
-
This compound formulated for oral gavage
-
Doxorubicin formulated for intravenous injection
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ MV4-11 cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle, this compound alone, Doxorubicin alone, this compound + Doxorubicin).
-
Treatment Administration:
-
Administer this compound daily via oral gavage.
-
Administer Doxorubicin weekly via intravenous injection.
-
The sequence of administration may be critical; based on other FLT3 inhibitor studies, administering chemotherapy prior to the targeted agent may be more effective.[2]
-
-
Monitoring: Measure tumor volume with calipers twice weekly. Monitor body weight and overall animal health.
-
Endpoint: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Data Analysis: Plot the mean tumor volume over time for each group. Perform statistical analysis (e.g., ANOVA) to compare the anti-tumor efficacy between treatment groups.
Conclusion
The provided hypothetical application notes and protocols offer a comprehensive framework for the preclinical evaluation of this compound in combination with standard chemotherapy agents. These studies are essential to establish a rationale for potential clinical trials and to elucidate the mechanisms underlying any observed synergy. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental needs and emerging data.
References
- 1. This compound is a novel and potent FLT3/RET inhibitor with less adverse effects in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Incorporating FLT3 inhibitors into acute myeloid leukemia treatment regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of gilteritinib in combination with chemotherapy in preclinical models of FLT3-ITD+ acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis Following PLM-101 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
PLM-101 is a novel small molecule inhibitor with dual-targeting capabilities, showing significant promise in preclinical cancer models. It has been identified as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Rearranged during transfection (RET), making it a promising therapeutic agent for acute myeloid leukemia (AML).[1][2][3] Additionally, this compound acts as a dual-target inhibitor of RET and YES1, suggesting its potential in impeding the growth and metastasis of lung cancer.[1] The primary mechanism of action involves the inhibition of FLT3 kinase activity and the induction of its autophagic degradation through RET inhibition.[2][3]
These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the cellular responses to this compound treatment, focusing on the key areas of apoptosis and cell cycle progression. The provided protocols are designed to be adaptable to various cancer cell lines and research objectives.
This compound Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound.
Caption: Proposed signaling pathway of this compound.
Experimental Workflow for this compound Treatment and Analysis
The following diagram outlines the general workflow for treating cells with this compound and subsequent analysis by flow cytometry.
Caption: General experimental workflow.
Section 1: Analysis of Apoptosis Induction by this compound
Application Notes
The induction of apoptosis is a key indicator of an effective anti-cancer agent. The Annexin V/Propidium Iodide (PI) assay is a standard method to quantify apoptotic cells by flow cytometry.[4] Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Late apoptotic and necrotic cells have compromised membrane integrity, allowing PI to enter and stain the cellular DNA.[4]
Expected Outcome: Treatment with this compound is expected to induce a dose- and time-dependent increase in the percentage of apoptotic cells (early and late) in sensitive cancer cell lines.
Protocol: Apoptosis Analysis using Annexin V/PI Staining
Materials:
-
Cancer cell line of interest (e.g., MV4-11 for AML)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow for exponential growth during the treatment period. For suspension cells like MV4-11, a density of 0.5 x 10^6 cells/mL is recommended.
-
This compound Treatment: After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM). Include a vehicle control (DMSO) at the highest concentration used for this compound.
-
Incubation: Incubate the cells for different time points (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
Suspension cells: Transfer the cells from each well into separate centrifuge tubes.
-
Adherent cells: Gently aspirate the medium, wash with PBS, and detach the cells using a non-enzymatic cell dissociation solution.
-
-
Staining:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour. Acquire at least 10,000 events per sample.
-
Data Presentation
Table 1: Percentage of Apoptotic Cells after this compound Treatment for 48 hours.
| This compound Concentration (µM) | Live Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 | 4.8 ± 0.9 |
| 1 | 85.6 ± 3.5 | 8.1 ± 1.2 | 6.3 ± 0.9 | 14.4 ± 2.1 |
| 5 | 60.3 ± 4.2 | 25.4 ± 2.8 | 14.3 ± 1.5 | 39.7 ± 4.3 |
| 10 | 35.1 ± 3.8 | 40.2 ± 3.5 | 24.7 ± 2.1 | 64.9 ± 5.6 |
| 25 | 15.8 ± 2.9 | 55.9 ± 4.1 | 28.3 ± 2.5 | 84.2 ± 6.6 |
Data are represented as mean ± standard deviation from three independent experiments.
Section 2: Cell Cycle Analysis Following this compound Treatment
Application Notes
Inhibition of key signaling molecules like FLT3 and RET can lead to cell cycle arrest, preventing cancer cell proliferation.[5] Flow cytometry analysis of DNA content using a fluorescent dye like Propidium Iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Expected Outcome: this compound treatment is hypothesized to cause an accumulation of cells in a specific phase of the cell cycle (e.g., G1 or G2/M arrest), indicating its anti-proliferative effect.
Protocol: Cell Cycle Analysis using Propidium Iodide Staining
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
6-well plates
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 as described in the apoptosis protocol.
-
Cell Harvesting: Harvest suspension or adherent cells as previously described.
-
Fixation:
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Decant the ethanol and wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer. Use a linear scale for the PI signal to properly resolve the G0/G1 and G2/M peaks. Acquire at least 20,000 events per sample.
-
Data Presentation
Table 2: Cell Cycle Distribution of Cancer Cells after 24-hour Treatment with this compound.
| This compound Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| 0 (Vehicle) | 55.4 ± 2.8 | 30.1 ± 1.9 | 14.5 ± 1.2 | 2.1 ± 0.4 |
| 1 | 65.2 ± 3.1 | 22.5 ± 2.0 | 12.3 ± 1.5 | 3.8 ± 0.6 |
| 5 | 75.8 ± 3.9 | 15.3 ± 1.8 | 8.9 ± 1.1 | 8.1 ± 1.0 |
| 10 | 80.1 ± 4.2 | 9.7 ± 1.5 | 10.2 ± 1.3 | 15.6 ± 1.8 |
| 25 | 78.5 ± 4.5 | 7.2 ± 1.3 | 14.3 ± 1.7 | 25.4 ± 2.9 |
Data are represented as mean ± standard deviation from three independent experiments.
Logical Relationship Diagram for Data Interpretation
The following diagram illustrates the logical flow for interpreting the experimental outcomes.
Caption: Logical flow for data interpretation.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound is a novel and potent FLT3/RET inhibitor with less adverse effects in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. auctoresonline.org [auctoresonline.org]
Troubleshooting & Optimization
PLM-101 Therapy: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the effective use of PLM-101 and overcome potential resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, orally available dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and rearranged during transfection (RET) kinases.[1][2][3] Its primary mechanism of action in acute myeloid leukemia (AML) involves the potent inhibition of FLT3 kinase activity. Additionally, by inhibiting RET, this compound induces the autophagic degradation of FLT3, providing a distinct advantage over agents that only target FLT3.[2][3] This dual action leads to the suppression of downstream signaling pathways, including the PI3K/AKT and RAS/ERK pathways, ultimately resulting in anti-leukemic effects.[1]
Q2: In which cancer types and at which doses has this compound shown preclinical efficacy?
A2: this compound has demonstrated anti-tumor efficacy in preclinical mouse models of acute myeloid leukemia (AML). Specifically, it has shown effectiveness in a mouse MV4-11 flank xenograft model at doses of 3 and 10 mg/kg (administered orally) and in an allogeneic xenograft mouse model at a dose of 40 mg/kg (administered orally).[1]
Q3: What are the known mechanisms of resistance to FLT3 inhibitors like this compound?
A3: While specific resistance mechanisms to this compound are still under investigation, resistance to FLT3 inhibitors in general can be broadly categorized into two types:
-
On-target resistance: This typically involves the acquisition of secondary mutations within the FLT3 kinase domain. These mutations can interfere with inhibitor binding. Common mutations occur in the tyrosine kinase domain (TKD), such as the D835 residue, or the "gatekeeper" residue F691L, which can confer resistance to multiple FLT3 inhibitors.[4][5]
-
Off-target resistance: This involves the activation of alternative signaling pathways that bypass the need for FLT3 signaling. These "bypass" pathways can include the RAS/MAPK and PI3K/AKT pathways, often driven by mutations in genes like NRAS.[5][6][7] Increased expression of pro-survival proteins like those in the PIM kinase family can also contribute to resistance.[8]
Q4: How can I determine if my cells have developed resistance to this compound?
A4: A significant increase in the half-maximal inhibitory concentration (IC50) value of this compound in your cell line compared to the parental, sensitive cells is a primary indicator of resistance. This can be confirmed by a reduced ability of this compound to inhibit the phosphorylation of FLT3 and its downstream targets (e.g., STAT5, AKT, ERK) at concentrations that were previously effective.
Troubleshooting Guides
Issue 1: Reduced or No Inhibition of Cell Viability Observed
| Potential Cause | Troubleshooting Steps |
| Compound Integrity | - Ensure this compound stock solution is properly prepared and stored to prevent degradation. - Prepare a fresh stock solution and repeat the experiment. |
| Cell Health and Passage Number | - Use cells at a low and consistent passage number. - Regularly check for mycoplasma contamination. - Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. |
| Assay Conditions | - Optimize cell seeding density. Overly confluent or sparse cultures can respond differently. - Perform a dose-response experiment with a wide range of this compound concentrations to determine the accurate IC50 in your specific cell line. - Ensure consistent drug treatment duration across experiments. |
| Development of Resistance | - Compare the IC50 of this compound in your experimental cells to the parental cell line. A significant shift may indicate acquired resistance. - Analyze the phosphorylation status of FLT3 and its downstream targets via Western blot to confirm lack of pathway inhibition. - Sequence the FLT3 gene in resistant cells to check for kinase domain mutations. |
Issue 2: Inconsistent Western Blot Results for FLT3 Signaling
| Potential Cause | Troubleshooting Steps |
| Suboptimal Protein Extraction | - Use a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of target proteins. - Ensure complete cell lysis by appropriate mechanical disruption (e.g., sonication). |
| Antibody Performance | - Use validated antibodies specific for total and phosphorylated forms of FLT3, STAT5, AKT, and ERK. - Optimize primary and secondary antibody concentrations and incubation times. - Include appropriate positive and negative controls. For example, use cell lysates from a known FLT3-ITD positive cell line (e.g., MV4-11) as a positive control.[9] |
| Loading and Transfer Issues | - Quantify protein concentration to ensure equal loading across all lanes. - Use a loading control (e.g., GAPDH, β-actin) to normalize for protein levels. - Confirm efficient protein transfer from the gel to the membrane. |
| Timing of Analysis | - Perform a time-course experiment to determine the optimal time point for observing maximal inhibition of FLT3 phosphorylation after this compound treatment. A 3-hour treatment has been shown to be effective for observing inhibition of FLT3 phosphorylation.[9] |
Experimental Protocols
Cell Viability Assay (WST-8)
-
Cell Seeding: Seed AML cells (e.g., MV4-11, MOLM-13) in a 96-well plate at a density of 1-5 x 10^4 cells per well in 100 µL of appropriate culture medium.
-
Drug Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
WST-8 Reagent Addition: Add 10 µL of WST-8 solution to each well.
-
Final Incubation: Incubate the plate for an additional 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for FLT3 Signaling Pathway
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-FLT3, FLT3, p-STAT5, STAT5, p-AKT, AKT, p-ERK, and ERK overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) reagent.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Quantitative Data Summary
Table 1: In Vitro Anti-leukemic Activity of this compound in AML Cell Lines
| Cell Line | FLT3 Status | IC50 (nM) after 72h |
| MV4-11 | FLT3-ITD | ~10 |
| MOLM-13 | FLT3-ITD | ~20 |
Data is approximate and based on graphical representations in the cited literature.[9]
Table 2: In Vivo Efficacy of FLT3 Inhibitors in Xenograft Models
| Model | Inhibitor | Dose | Outcome |
| MV4-11 Xenograft | This compound | 3, 10 mg/kg (p.o.) | Anti-tumor efficacy |
| Allogeneic Xenograft | This compound | 40 mg/kg (p.o.) | Anti-tumor efficacy |
| MV4;11 Xenograft | Quizartinib | 2.5, 5 mg/kg (p.o.) | Prolonged survival |
| Molm13 Xenograft | Quizartinib | 5 mg/kg (p.o.) | Prolonged survival |
| FLT3-ITD+ PDX | Quizartinib | 5 mg/kg (p.o.) | Prolonged survival |
p.o. = oral administration; PDX = Patient-Derived Xenograft.[1][10]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Overcoming resistance to this compound.
Caption: Troubleshooting workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound is a novel and potent FLT3/RET inhibitor with less adverse effects in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Mechanisms of resistance to FLT3 inhibitors and the role of the bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. researchgate.net [researchgate.net]
- 10. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models | Haematologica [haematologica.org]
Technical Support Center: PLM-101 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PLM-101, a novel and potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and rearranged during transfection (RET) kinases.[1] This guide addresses common challenges encountered during in vitro and in vivo experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a dual inhibitor of FLT3 and RET kinases, developed for the treatment of acute myeloid leukemia (AML).[1] Its mechanism involves the potent inhibition of FLT3 kinase activity and the induction of its autophagic degradation through the inhibition of RET.[1] This dual-targeting approach provides a superior mechanism compared to agents that only target FLT3.[1]
Q2: In which types of cancer cell lines is this compound expected to be most effective?
A2: this compound is particularly effective in AML cell lines harboring FLT3 mutations, such as the internal tandem duplication (FLT3-ITD).[2][3] Its efficacy has been demonstrated in cell lines like MV4-11 and MOLM-13, which are positive for FLT3-ITD.
Q3: What are the general starting concentrations for in vitro cell-based assays with this compound?
A3: Based on published data, the half-maximal inhibitory concentration (IC50) for this compound in FLT3-ITD mutant AML cell lines is in the low nanomolar range.[3] For initial experiments, a concentration range of 1 nM to 1 µM is recommended to capture the full dose-response curve.
Q4: What are the key signaling pathways affected by this compound?
A4: this compound treatment leads to the inhibition of downstream signaling pathways mediated by FLT3, including the STAT5, MAPK, and PI3K pathways.[4] By inhibiting RET, it also induces autophagy.
Troubleshooting Guides
Cell Viability Assays (e.g., WST-8)
Problem: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding, edge effects in the microplate, or the presence of bubbles.
-
Solution:
-
Ensure a homogenous cell suspension before and during seeding.
-
Avoid using the outermost wells of the plate, as they are more prone to evaporation (the "edge effect"). Fill these wells with sterile PBS or media.
-
Carefully inspect wells for bubbles after adding reagents and remove them with a sterile pipette tip if necessary.
-
Problem: Low signal or no color change.
-
Possible Cause: Insufficient cell number, low metabolic activity of cells, or incorrect incubation time.
-
Solution:
-
Optimize the initial cell seeding density. A cell titration experiment is recommended.
-
Increase the incubation time with the WST-8 reagent, typically ranging from 1 to 4 hours.
-
Ensure cells are in the logarithmic growth phase and healthy before starting the experiment.
-
Problem: High background signal in control wells.
-
Possible Cause: Contamination of media or reagents, or interference from the test compound.
-
Solution:
-
Use fresh, sterile media and reagents.
-
Include a "media only" blank and a "vehicle control" to determine the background absorbance.
-
If this compound is suspected of directly reducing the WST-8 reagent, perform a control experiment without cells to test for any chemical reaction.
-
Western Blotting for Phosphorylated Proteins (p-FLT3)
Problem: Weak or no signal for phosphorylated FLT3 (p-FLT3).
-
Possible Cause: Loss of phosphorylation during sample preparation, low abundance of p-FLT3, or inefficient antibody binding.
-
Solution:
-
Work quickly and keep samples on ice at all times. Use lysis buffers containing phosphatase inhibitors.
-
Enrich for your protein of interest using immunoprecipitation before running the western blot.
-
Optimize the primary antibody concentration and consider incubating overnight at 4°C.
-
Use a highly sensitive ECL substrate for detection.
-
Problem: High background on the western blot membrane.
-
Possible Cause: Inappropriate blocking buffer, insufficient washing, or high antibody concentration.
-
Solution:
-
For phospho-protein detection, BSA is often preferred over milk for blocking as milk contains phosphoproteins that can cause background.
-
Increase the number and duration of wash steps with TBST.
-
Titrate the primary and secondary antibody concentrations to find the optimal dilution.
-
Problem: Multiple non-specific bands.
-
Possible Cause: Antibody cross-reactivity or protein degradation.
-
Solution:
-
Ensure the primary antibody is specific for the phosphorylated form of FLT3.
-
Include appropriate controls, such as lysates from cells not expressing FLT3 or treated with a phosphatase.
-
Add protease inhibitors to your lysis buffer to prevent protein degradation.
-
Autophagy Detection Assays
Problem: Difficulty in interpreting LC3-II turnover (autophagic flux).
-
Possible Cause: Static measurements of LC3-II levels can be misleading. An increase in LC3-II can indicate either an induction of autophagy or a blockage in the degradation of autophagosomes.
-
Solution:
-
To measure autophagic flux, treat cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). A greater accumulation of LC3-II in the presence of the inhibitor indicates a true induction of autophagy.[2]
-
Problem: High background in fluorescence microscopy-based autophagy assays.
-
Possible Cause: Autofluorescence of the cells or non-specific binding of the fluorescent probe.
-
Solution:
-
Use a mounting medium with an anti-fading agent.
-
Include appropriate controls, such as unstained cells and cells treated with a known autophagy inducer (e.g., rapamycin) or inhibitor.
-
In Vivo Xenograft Models
Problem: Poor engraftment of AML cells in mice.
-
Possible Cause: Low viability of injected cells, insufficient number of cells, or an inappropriate mouse strain.
-
Solution:
-
Ensure high viability of the AML cells before injection.
-
Optimize the number of cells injected. This can vary between different AML cell lines.
-
Use highly immunodeficient mouse strains such as NOD/SCID or NSG mice for better engraftment of human leukemia cells.[5]
-
Problem: High variability in tumor growth between mice.
-
Possible Cause: Inconsistent number or viability of injected cells, or variation in the injection site.
-
Solution:
-
Ensure accurate cell counting and viability assessment before injection.
-
Be consistent with the injection technique and location (e.g., subcutaneous in the flank, intravenous).[6]
-
Quantitative Data
Table 1: IC50 Values of this compound and other FLT3 Inhibitors in AML Cell Lines.
| Cell Line | FLT3 Status | This compound IC50 (nM) | Midostaurin IC50 (nM) | Gilteritinib IC50 (nM) | Quizartinib IC50 (nM) |
| MOLM-13 | FLT3-ITD | ~2.7[3] | ~200[7] | ~90% viability at 10nM[7] | ~70% viability at 10nM[7] |
| MV4-11 | FLT3-ITD | ~3.8[3] | - | - | - |
| THP-1 | FLT3-negative | >1000[3] | - | - | - |
| HL-60 | FLT3-negative | >1000[3] | Resistant[7] | Some response[7] | Resistant[7] |
Note: IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
Detailed Protocol: In Vitro Cell Viability (WST-8 Assay)
-
Cell Seeding:
-
Culture AML cells (e.g., MOLM-13, MV4-11) in appropriate media.
-
Harvest cells in the logarithmic growth phase and perform a cell count and viability assessment (e.g., using trypan blue).
-
Seed cells in a 96-well plate at a pre-optimized density (e.g., 1 x 10^4 cells/well in 100 µL of media).
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO). The final DMSO concentration should be less than 0.1%.
-
Add the desired concentrations of this compound to the wells. Include vehicle-only controls.
-
Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
WST-8 Reagent Addition and Incubation:
-
Add 10 µL of WST-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for each cell line.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the data to the vehicle-treated control wells.
-
Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Visualizations
References
- 1. This compound is a novel and potent FLT3/RET inhibitor with less adverse effects in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation of Pediatric Leukemia Xenograft Models in NSG-B2m Mice: Comparison with NOD/SCID Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting PLM-101 insolubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering insolubility issues with PLM-101, a novel FLT3/RET inhibitor with pH-dependent solubility.
Frequently Asked Questions (FAQs) - this compound Insolubility
Q1: My this compound has precipitated out of solution during my experiment. What could be the cause?
A1: Precipitation of this compound can be attributed to several factors, primarily related to its pH-dependent solubility. Key causes include:
-
pH Shifts: Changes in the pH of your experimental medium can significantly impact the solubility of this compound.
-
Solvent Exchange: If this compound is first dissolved in an organic solvent (like DMSO) and then diluted into an aqueous buffer, the sudden change in solvent polarity can cause the compound to precipitate. This is a common issue with poorly water-soluble drugs.
-
Concentration Exceeding Solubility Limit: The concentration of this compound in your final experimental setup might be higher than its solubility limit in that specific buffer or medium.
-
Temperature Fluctuations: Changes in temperature can affect the solubility of chemical compounds.
-
Interactions with Other Components: Components in your experimental medium (e.g., salts, proteins) could potentially interact with this compound and reduce its solubility.
Q2: How can I determine the optimal pH for keeping this compound in solution?
A2: To determine the optimal pH for this compound solubility, a pH-solubility profile experiment is recommended. This involves preparing a series of buffers with varying pH values and determining the concentration of this compound that remains soluble in each. A general protocol for this is provided in the "Experimental Protocols" section below.
Q3: What are the recommended solvents for preparing a stock solution of this compound?
A3: For initial solubilization, organic solvents are typically used for compounds with poor aqueous solubility. Common choices include dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF). It is crucial to first dissolve the compound in a minimal amount of the organic solvent before further dilution into aqueous buffers.
Q4: I am observing inconsistent results in my cell-based assays with this compound. Could this be related to solubility issues?
A4: Yes, inconsistent results are a common consequence of compound insolubility. If this compound precipitates in the cell culture medium, the actual concentration of the compound available to the cells will be lower and more variable than intended. This can lead to unreliable and non-reproducible experimental outcomes. Visual inspection of the culture medium for any signs of precipitation (cloudiness, particulate matter) is recommended.
Data Presentation: pH-Dependent Solubility
Since specific quantitative solubility data for this compound is not publicly available, the following table illustrates a hypothetical pH-dependent solubility profile for a weakly basic compound, which is a common characteristic of kinase inhibitors. This data is for illustrative purposes only and is intended to guide researchers in their experimental design.
| pH | Hypothetical this compound Solubility (µg/mL) | Observation |
| 4.0 | 500 | High solubility in acidic conditions |
| 5.0 | 250 | Moderate solubility |
| 6.0 | 50 | Decreased solubility as pH approaches neutral |
| 7.0 | 5 | Low solubility in neutral conditions |
| 7.4 | <1 | Very low solubility at physiological pH |
| 8.0 | <1 | Insoluble in basic conditions |
| 9.0 | <1 | Insoluble in basic conditions |
Experimental Protocols
Protocol 1: Determining the pH-Solubility Profile of this compound
Objective: To determine the solubility of this compound across a range of pH values.
Materials:
-
This compound powder
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 4.0 to 9.0
-
Vortex mixer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Methodology:
-
Prepare a set of buffers at different pH values (e.g., 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).
-
Add an excess amount of this compound powder to a known volume of each buffer in separate vials.
-
Vortex the vials vigorously for 1-2 minutes to facilitate dissolution.
-
Incubate the vials at a constant temperature (e.g., 25°C or 37°C) for 24 hours with constant agitation to ensure equilibrium is reached.
-
Centrifuge the samples at high speed to pellet the undissolved compound.
-
Carefully collect the supernatant.
-
Analyze the concentration of dissolved this compound in the supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Plot the measured solubility (in µg/mL or µM) against the pH to generate a pH-solubility profile.
Protocol 2: Preparation of a this compound Stock Solution and Working Dilutions
Objective: To prepare a concentrated stock solution of this compound and make appropriate dilutions for experiments.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, high-quality aqueous buffer at an appropriate pH (determined from the pH-solubility profile)
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in a minimal volume of anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Ensure the compound is completely dissolved by vortexing. Gentle warming may be applied if necessary, but be cautious of potential compound degradation.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Working Dilution Preparation:
-
Thaw an aliquot of the this compound stock solution.
-
Perform serial dilutions of the stock solution into the desired aqueous experimental buffer.
-
Crucially, add the stock solution to the buffer dropwise while vortexing the buffer. This helps to avoid localized high concentrations of DMSO which can cause precipitation.
-
Do not exceed a final DMSO concentration of 0.5% in your experimental medium, as higher concentrations can be toxic to cells.
-
Visually inspect the final working solution for any signs of precipitation before use.
-
Visualizations
Caption: this compound inhibits FLT3 and RET signaling pathways.
Caption: Troubleshooting workflow for this compound insolubility.
Caption: Decision tree for selecting a solubilization strategy.
Technical Support Center: Improving the In Vivo Bioavailability of PLM-101
Disclaimer: PLM-101 is a novel FLT3/RET dual-targeting inhibitor investigated for acute myeloid leukemia.[1] Detailed proprietary information regarding its formulation and bioavailability is not publicly available. This guide provides general strategies and troubleshooting advice applicable to poorly water-soluble drug candidates, using this compound as a representative example, based on established pharmaceutical development principles.
Frequently Asked Questions (FAQs)
Q1: What is bioavailability and why is it critical for a drug like this compound?
Bioavailability refers to the rate and extent to which an active drug ingredient is absorbed from a dosage form and becomes available at the site of action. For an orally administered drug like this compound, poor bioavailability can lead to insufficient plasma concentrations, resulting in reduced therapeutic efficacy and high inter-patient variability.[2][3][4] Enhancing bioavailability is crucial to ensure consistent and effective treatment.
Q2: What are the common causes of poor oral bioavailability?
The most common causes of poor oral bioavailability for new chemical entities are:
-
Poor Aqueous Solubility: The drug must dissolve in the gastrointestinal (GI) fluids before it can be absorbed.[5] Many new drug candidates are poorly soluble in water.
-
Low Permeability: The drug must pass through the intestinal wall to enter the bloodstream. Factors like large molecular size or unfavorable chemical properties can limit this.[6]
-
First-Pass Metabolism: After absorption, the drug travels to the liver via the portal vein, where it can be extensively metabolized before reaching systemic circulation, significantly reducing the available dose.[7]
-
Efflux Transporters: Proteins like P-glycoprotein (P-gp) in the intestinal wall can actively pump the drug back into the GI lumen, limiting absorption.[7]
Q3: How can I classify this compound to better understand its bioavailability challenges?
The Biopharmaceutics Classification System (BCS) is a primary framework used to categorize drugs based on their aqueous solubility and intestinal permeability.[7] Most new drug candidates fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[8] Determining the BCS class of this compound through solubility and permeability assays is a critical first step in selecting an appropriate formulation strategy.
Q4: What are the primary formulation strategies to enhance the bioavailability of a poorly soluble compound like this compound?
For BCS Class II drugs, where dissolution is the rate-limiting step, key strategies focus on increasing the drug's solubility and dissolution rate.[9][10] These include:
-
Particle Size Reduction: Increasing the surface area by reducing particle size (micronization, nanonization) enhances dissolution.[9][11][12]
-
Amorphous Formulations: Converting the crystalline drug to a higher-energy amorphous form, typically as a solid dispersion with a polymer, can significantly increase aqueous solubility.[12]
-
Lipid-Based Formulations: Dissolving the drug in oils, surfactants, and co-solvents can improve solubility and facilitate absorption via lipid pathways.[11][12] Self-emulsifying drug delivery systems (SEDDS) are a common example.[13]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can mask the drug's hydrophobic properties and increase its solubility in water.[14]
Troubleshooting Guide
Problem 1: My initial in vivo study with a simple aqueous suspension of this compound resulted in very low and highly variable plasma concentrations. What are my next steps?
This is a common outcome for poorly soluble compounds. The issue is likely "dissolution rate-limited" absorption.
Recommended Actions:
-
Confirm Solid-State Properties: Characterize the crystalline form, particle size distribution, and aqueous solubility of your starting material.
-
Particle Size Reduction: As a first step, attempt to reduce the particle size of this compound through micronization or wet-bead milling to create a nanosuspension. This increases the surface area available for dissolution.[9][11]
-
Evaluate Enabling Formulations: If particle size reduction is insufficient, you must move to more advanced "enabling" formulations. The logical next step is to evaluate amorphous solid dispersions and lipid-based formulations in parallel to identify the most promising approach.
Problem 2: I developed an amorphous solid dispersion (ASD) of this compound, but the in vivo performance was not significantly better than the crystalline form. What could be the cause?
This suggests that while the ASD may have high initial solubility, it is not maintaining a supersaturated state in the GI tract.
Potential Causes & Solutions:
-
In Vivo Recrystallization: The amorphous drug may be converting back to its more stable, less soluble crystalline form upon contact with GI fluids.
-
Solution: Select a different polymer or a combination of polymers that better stabilize the amorphous drug. Polymers like HPMC-AS are specifically designed to inhibit crystallization.
-
-
Poor Polymer Selection: The chosen polymer may not be optimal for maintaining supersaturation at the pH of the small intestine.
-
Solution: Screen a panel of polymers with different properties (e.g., HPMC-AS, PVP/VA, Soluplus®) in biorelevant dissolution media that simulate intestinal conditions.
-
-
"Spring and Parachute" Failure: The formulation may achieve rapid dissolution (the "spring") but fails to maintain the resulting supersaturated concentration over time (the "parachute").
-
Solution: Consider adding a precipitation inhibitor to the formulation. This could be a secondary polymer that adsorbs to the surface of newly formed drug crystals, preventing their growth.
-
Problem 3: The oral bioavailability of my this compound formulation is still low despite achieving good solubility. What other barriers could be at play?
If solubility is no longer the limiting factor, the issue may be poor permeability or significant first-pass metabolism.
Recommended Actions:
-
Assess Permeability: Use an in vitro model like the Caco-2 cell monolayer assay. This test can determine the intestinal permeability of a compound and indicate if it is a substrate for efflux transporters like P-gp.
-
Investigate First-Pass Metabolism: Incubate this compound with liver microsomes or hepatocytes in vitro. This will reveal its metabolic stability and help identify the major enzymes responsible for its clearance. If metabolism is high, this indicates that a significant portion of the absorbed drug is being eliminated by the liver before it can reach systemic circulation.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters for Different this compound Formulations in Rats (10 mg/kg Oral Dose)
| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Bioavailability (%) |
| Aqueous Suspension | 55 ± 15 | 4.0 | 350 ± 98 | 3.5 |
| Nanosuspension | 210 ± 45 | 2.0 | 1,450 ± 310 | 14.5 |
| Amorphous Solid Dispersion (HPMC-AS) | 850 ± 180 | 1.5 | 5,980 ± 1,150 | 59.8 |
| LBDDS (SEDDS) | 720 ± 210 | 1.0 | 5,150 ± 1,420 | 51.5 |
| IV Bolus (2 mg/kg) | - | - | 1,000 ± 150 | 100 |
Data are presented as mean ± standard deviation. Bioavailability is calculated relative to the intravenous (IV) dose.
Table 2: Hypothetical Caco-2 Permeability Data for this compound
| Direction | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp, B-A / Papp, A-B) |
| Apical to Basolateral (A-B) | 0.8 ± 0.2 | 5.25 |
| Basolateral to Apical (B-A) | 4.2 ± 0.9 |
An efflux ratio > 2 is a strong indicator that the compound is a substrate for an active efflux transporter like P-gp.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC) and oral bioavailability of different this compound formulations.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound formulations (e.g., suspension, ASD, LBDDS)
-
Dosing vehicle
-
Oral gavage needles
-
Blood collection tubes (e.g., K2-EDTA)
-
Centrifuge, vortex mixer
-
LC-MS/MS system for bioanalysis
Methodology:
-
Acclimatization: Acclimate animals for at least 3 days prior to the study.[15]
-
Fasting: Fast animals overnight (approx. 12-16 hours) before dosing, with free access to water.
-
Dosing: Administer the this compound formulation via oral gavage at a specified dose (e.g., 10 mg/kg). For an intravenous reference group, administer a lower dose (e.g., 2 mg/kg) via tail vein injection.[16]
-
Blood Sampling: Collect sparse blood samples (approx. 100-200 µL) from a consistent site (e.g., tail vein or submandibular vein) at predetermined time points.[17] A typical schedule for an oral dose would be: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[15]
-
Plasma Processing: Immediately place blood samples into EDTA-coated tubes, mix gently, and keep on ice. Centrifuge at 4°C (e.g., 2000 x g for 10 minutes) to separate plasma.
-
Sample Analysis: Store plasma samples at -80°C until analysis. Quantify the concentration of this compound in each plasma sample using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software (e.g., Winnonlin) to perform a non-compartmental analysis of the plasma concentration-time data to determine key parameters like Cmax, Tmax, and AUC.[15] Calculate oral bioavailability by comparing the dose-normalized AUC from the oral group to the IV group.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, NEAA)
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)
-
This compound solution, Lucifer Yellow (paracellular integrity marker)
-
LC-MS/MS system
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts at a high density. Culture the cells for 21-25 days to allow them to differentiate into a polarized monolayer with tight junctions.
-
Monolayer Integrity Test: Before the experiment, measure the transepithelial electrical resistance (TEER) of each monolayer to ensure tight junction integrity. Also, include a low-permeability marker like Lucifer Yellow in the assay to confirm monolayer integrity during the experiment.
-
Permeability Measurement (A-B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the this compound solution to the apical (A) side (donor compartment).
-
Add fresh transport buffer to the basolateral (B) side (receiver compartment).
-
Incubate at 37°C with gentle shaking.
-
At specified time points, take samples from the receiver compartment and replace with fresh buffer.
-
-
Permeability Measurement (B-A):
-
In a separate set of wells, perform the experiment in the reverse direction by adding the drug to the basolateral (B) side and sampling from the apical (A) side.
-
-
Sample Analysis: Quantify the concentration of this compound in all samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).
References
- 1. This compound is a novel and potent FLT3/RET inhibitor with less adverse effects in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. upperton.com [upperton.com]
- 3. jddtonline.info [jddtonline.info]
- 4. omicsonline.org [omicsonline.org]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. pexacy.com [pexacy.com]
- 9. rjptonline.org [rjptonline.org]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gsconlinepress.com [gsconlinepress.com]
- 14. tanzj.net [tanzj.net]
- 15. 3.9. In Vivo Pharmacokinetic Study [bio-protocol.org]
- 16. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Murine Pharmacokinetic Studies [bio-protocol.org]
PLM-101 Technical Support Center: Mitigating Off-Target Effects
Welcome to the technical support center for PLM-101, a novel dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Rearranged during transfection (RET) kinases. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential off-target effects during preclinical and clinical development. While preclinical studies have indicated that this compound has a favorable safety profile with fewer adverse effects, a thorough understanding and proactive assessment of potential off-target activities are crucial for its successful application.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent dual inhibitor targeting both FLT3 and RET kinases. Its mechanism is designed to offer a superior anti-leukemic effect in Acute Myeloid Leukemia (AML) by inhibiting FLT3 kinase activity and inducing its autophagic degradation through the inhibition of RET.[1][2] This dual-targeting approach addresses the interplay where RET activation can enhance FLT3 protein stability, promoting AML cell proliferation.[1][2]
Q2: What are the known off-target effects of this compound?
A2: Preclinical single- and repeated-dose toxicity studies have shown no significant drug-related adverse effects for this compound.[1][2] However, as with any kinase inhibitor, the potential for off-target activity exists. Broader class effects of FLT3 and RET inhibitors can offer insights into potential off-target profiles. For instance, multi-kinase inhibitors with RET activity have been associated with side effects like diarrhea, rash, and hypertension, often due to activity against kinases such as VEGFR2.[3][4] First-generation FLT3 inhibitors have shown off-target activity against KIT, VEGFR, and PDGFR.[5][6] Researchers should remain vigilant for unexpected phenotypes in their experimental systems.
Q3: How can I proactively assess the off-target profile of this compound in my models?
A3: A multi-pronged approach is recommended. Initial biochemical screening using large-scale kinase panels can provide a broad view of this compound's selectivity.[7][8] This should be followed by cell-based assays to confirm target engagement and identify off-target effects in a more physiologically relevant context.[9][10][11] (See "Experimental Protocols" section for detailed methodologies).
Q4: What strategies can be employed to minimize off-target effects in cell-based experiments?
A4: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound that achieves the desired inhibition of FLT3 and RET. Performing dose-response studies is essential to identify this therapeutic window. Additionally, ensuring the specificity of observed phenotypes by using appropriate controls, such as cell lines not expressing FLT3 or RET, or through genetic knockdown/knockout of the intended targets, can help differentiate on-target from off-target effects.
Troubleshooting Guide
This guide addresses specific issues that researchers might encounter during their experiments with this compound.
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected Cell Toxicity in a FLT3/RET-negative cell line | This compound may be inhibiting other essential kinases in that specific cell line. | 1. Confirm IC50: Determine the half-maximal inhibitory concentration (IC50) in your experimental cell line and compare it to the IC50 for FLT3/RET inhibition. A significant difference may suggest off-target activity. 2. Perform Kinome Profiling: Use a kinome-wide screening assay (e.g., KINOMEscan™) to identify potential off-target kinases inhibited by this compound at the effective concentration.[12][13] 3. Validate with Secondary Assays: Confirm putative off-targets using orthogonal assays like cellular thermal shift assays (CETSA) or targeted western blotting for downstream signaling pathways.[10] |
| Contradictory results between biochemical and cell-based assays | Cellular factors such as membrane permeability, drug efflux pumps, or intracellular ATP concentrations can influence the effective concentration and target engagement of this compound. | 1. Assess Target Engagement in Cells: Utilize a cell-based target engagement assay (e.g., CETSA or NanoBRET) to confirm that this compound is reaching and binding to FLT3 and RET in your cellular model.[9] 2. Evaluate Phosphorylation Status: Measure the phosphorylation of direct downstream substrates of FLT3 and RET to confirm on-target pathway inhibition at the molecular level within the cell. |
| Emergence of Resistance in long-term cultures | While on-target resistance mutations in FLT3 are common, off-target mechanisms, such as the activation of bypass signaling pathways (e.g., RAS/MAPK), can also mediate resistance.[14] | 1. Sequence FLT3 and RET: Check for the emergence of known resistance mutations in the kinase domains.[15][16] 2. Profile Kinome Adaptations: Use proteomic or phosphoproteomic approaches to identify upregulated signaling pathways in resistant cells.[17] 3. Test Combination Therapies: Based on the identified bypass pathways, consider rational combinations of this compound with inhibitors of the activated pathways. |
Data on Related Kinase Inhibitors
While specific quantitative off-target data for this compound is not yet in the public domain, the following tables summarize common off-target effects observed with other FLT3 and RET inhibitors, which can serve as a guide for potential areas of investigation.
Table 1: Common Off-Target Related Adverse Events of Selected RET Inhibitors
| Inhibitor Type | Common Adverse Events | Potential Off-Target Kinases |
| Multi-Kinase (e.g., Vandetanib, Cabozantinib) | Hypertension, Diarrhea, Rash, Fatigue, Hand-foot syndrome[3] | VEGFR2, MET, SRC[3][4] |
| Selective (e.g., Selpercatinib, Pralsetinib) | Edema, Hypertension, Dry mouth, Rash (less frequent/severe)[4][18] | Sparing of VEGFR2 leads to a more favorable profile[4] |
Table 2: Off-Target Activities of Selected FLT3 Inhibitors
| Inhibitor Generation | Examples | Common Off-Target Kinases |
| First-Generation | Midostaurin, Sorafenib | KIT, VEGFR, PDGFR, RAF[5][6] |
| Second-Generation | Gilteritinib, Quizartinib | AXL (Gilteritinib); More specific to FLT3, leading to fewer off-target toxicities[6][15] |
Key Experimental Protocols
1. Kinome-Wide Competition Binding Assay (e.g., KINOMEscan™)
This biochemical assay assesses the ability of this compound to compete with a reference ligand for binding to a large panel of DNA-tagged kinases. It provides a quantitative measure of inhibition (% of control) and can be used to calculate dissociation constants (Kd) for potential off-targets.[12][13]
-
Methodology:
-
Kinases are fused to a DNA tag and immobilized.
-
This compound is incubated with the kinase panel at a fixed concentration (e.g., 1 µM).
-
An immobilized, active-site-directed ligand is used as a probe.
-
The amount of kinase bound to the immobilized ligand is quantified via qPCR of the DNA tag.
-
Results are reported as a percentage of the DMSO control, where a lower percentage indicates stronger binding of this compound.
-
2. Cellular Thermal Shift Assay (CETSA)
CETSA is a cell-based method to verify target engagement and can be adapted to identify off-target binding in a physiological context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
-
Methodology:
-
Treat intact cells or cell lysates with this compound or a vehicle control.
-
Heat the samples across a range of temperatures.
-
Cool the samples and separate soluble from aggregated proteins by centrifugation.
-
Analyze the soluble fraction by Western blot or mass spectrometry to quantify the amount of the target protein (and other proteins for proteome-wide analysis) remaining at each temperature.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding.
-
3. Kinobeads Pulldown Assay
This chemical proteomics approach identifies kinase targets from cell lysates based on competitive binding to broad-spectrum kinase inhibitors immobilized on beads.[12]
-
Methodology:
-
Prepare cell lysates from the model system of interest.
-
Pre-incubate the lysate with varying concentrations of this compound or a vehicle control.
-
Add "Kinobeads" (sepharose beads coupled with non-selective kinase inhibitors) to capture kinases that are not bound by this compound.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute and digest the bound kinases.
-
Identify and quantify the captured kinases using mass spectrometry. A dose-dependent reduction in a kinase's signal indicates it is a target of this compound.[17]
-
Visualizations
Caption: Mechanism of action of this compound as a dual FLT3/RET inhibitor.
Caption: Experimental workflow for identifying and mitigating off-target effects.
References
- 1. This compound is a novel and potent FLT3/RET inhibitor with less adverse effects in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for mitigating adverse events related to selective RET inhibitors in patients with RET-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FLT3 Tyrosine Kinase Inhibitors for the Treatment of Fit and Unfit Patients with FLT3-Mutated AML: A Systematic Review [mdpi.com]
- 6. Safety of FLT3 inhibitors in patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. benchchem.com [benchchem.com]
- 11. inits.at [inits.at]
- 12. benchchem.com [benchchem.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Developments and challenges of FLT3 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dailynews.ascopubs.org [dailynews.ascopubs.org]
PLM-101 Technical Support Center: Refining Treatment Schedules for Optimal Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers working with PLM-101, a novel dual FLT3/RET inhibitor. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate the design and execution of your experiments for refining this compound treatment schedules to achieve optimal efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a dual-targeting inhibitor of FMS-like tyrosine kinase 3 (FLT3) and the rearranged during transfection (RET) proto-oncogene.[1][2] Its primary mechanism involves the potent inhibition of FLT3 kinase activity.[1][2] Uniquely, by inhibiting RET, this compound also induces the autophagic degradation of the FLT3 protein, offering a superior mechanism compared to agents that only target FLT3 kinase activity.[1][2] This dual action helps to effectively shut down downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt and Ras/ERK pathways.
Q2: What are the recommended starting doses for in vivo preclinical studies in mouse models of Acute Myeloid Leukemia (AML)?
A2: Preclinical studies have demonstrated the anti-leukemic efficacy of this compound in AML xenograft models using daily oral administration. Effective dose ranges have been reported between 3 mg/kg and 80 mg/kg, with significant anti-tumor activity observed at 10 mg/kg, 20 mg/kg, and 80 mg/kg.[3] The selection of the initial dose should be based on the specific AML cell line used and the goals of the study.
Q3: What are the best practices for preparing and administering this compound for in vivo studies?
A3: For in vivo experiments, this compound is typically administered orally via gavage.[3] It is crucial to ensure the compound is properly formulated for consistent and accurate dosing. While specific formulation details for this compound are proprietary, similar small molecule inhibitors are often suspended in vehicles like a solution of 0.5% carboxymethylcellulose. It is recommended to prepare fresh formulations regularly and ensure thorough mixing before each administration.
Q4: How can I monitor the induction of autophagy in response to this compound treatment?
A4: Autophagy induction can be monitored by observing the levels of key autophagy marker proteins. A common method is to measure the conversion of LC3-I to LC3-II via Western blot. An increase in the LC3-II/LC3-I ratio is indicative of autophagosome formation. To assess autophagic flux (the complete process of autophagy), it is recommended to treat cells with this compound in the presence and absence of a lysosomal inhibitor, such as bafilomycin A1 or chloroquine.[4] An accumulation of LC3-II in the presence of the inhibitor confirms a functional autophagic flux.
Q5: Are there any known resistance mechanisms to FLT3 inhibitors that I should be aware of when designing my experiments?
A5: Yes, resistance to FLT3 inhibitors is a known clinical challenge.[5][6] Mechanisms include the acquisition of secondary mutations in the FLT3 kinase domain and the activation of alternative signaling pathways that bypass the need for FLT3 signaling, such as the PI3K/Akt and Ras/MAPK pathways.[5][7] When designing long-term efficacy studies, it is advisable to include endpoints that can detect the emergence of resistant clones.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent anti-proliferative effects in cell-based assays. | 1. Compound Solubility/Stability: this compound may have limited solubility or stability in certain culture media, leading to variable effective concentrations. 2. Cell Line Variability: Different AML cell lines can exhibit varying sensitivity to FLT3/RET inhibition. 3. Assay Conditions: Inconsistent cell seeding density or incubation times can affect results. | 1. Optimize Formulation: Prepare fresh stock solutions in DMSO and dilute to the final concentration in pre-warmed media immediately before use. Evaluate the stability of this compound in your specific media over the course of the experiment. 2. Cell Line Characterization: Confirm the FLT3 and RET status of your cell lines. Use well-characterized positive control cell lines (e.g., MV4-11, MOLM-14). 3. Standardize Protocol: Ensure consistent cell numbers, confluency, and treatment durations. |
| High variability in tumor growth in in vivo xenograft studies. | 1. Inconsistent Tumor Implantation: Variation in the number of viable cells injected or the injection site can lead to different tumor growth rates. 2. Variable Drug Administration: Improper oral gavage technique can result in inaccurate dosing. 3. Animal Health: Underlying health issues in individual animals can impact tumor growth and response to treatment. | 1. Standardize Implantation: Use a consistent number of viable cells for subcutaneous or intravenous injection. Ensure all injections are performed by a trained individual to the same location. 2. Refine Gavage Technique: Ensure proper training in oral gavage to minimize stress and ensure the full dose is delivered to the stomach.[8] 3. Monitor Animal Health: Closely monitor animal weight and overall health. Exclude animals that show signs of distress unrelated to tumor burden or treatment. |
| Difficulty detecting changes in downstream signaling pathways (e.g., p-FLT3, p-ERK). | 1. Suboptimal Lysate Preparation: Inadequate inhibition of phosphatases during cell lysis can lead to dephosphorylation of target proteins. 2. Incorrect Antibody Selection: The primary antibodies used may not be specific or sensitive enough. 3. Timing of Analysis: The peak of signaling inhibition may be transient. | 1. Use Phosphatase Inhibitors: Always include a cocktail of phosphatase inhibitors in your lysis buffer and keep samples on ice. 2. Antibody Validation: Validate your antibodies using positive and negative controls. 3. Time-Course Experiment: Perform a time-course experiment (e.g., 1, 3, 6, 24 hours) after this compound treatment to identify the optimal time point for observing maximal inhibition of phosphorylation. |
| Unexpected Toxicity in In Vivo Studies. | 1. Off-Target Effects: Although reported to have fewer adverse effects, high doses of this compound may have off-target activities.[2] 2. Vehicle Toxicity: The vehicle used for formulation may have some inherent toxicity. 3. Animal Strain Sensitivity: The specific mouse strain used may be more sensitive to the compound. | 1. Dose De-escalation: If toxicity is observed, reduce the dose of this compound. 2. Vehicle Control: Always include a vehicle-only control group to assess the effects of the formulation vehicle. 3. Consult Literature: Review literature for the tolerability of similar compounds in your chosen mouse strain. |
Data Presentation
Table 1: In Vivo Efficacy of this compound in AML Xenograft Models
| AML Cell Line | Mouse Strain | Administration Route | Dosing Schedule | Key Outcomes | Reference |
| MV4-11 (FLT3-ITD) | BALB/c nude | Oral, daily | 20 mg/kg | Significant tumor growth inhibition | [9] |
| MOLM-14 (FLT3-ITD) | BALB/c nude | Oral, daily | 80 mg/kg | Significant tumor growth inhibition | [9] |
| MV4-11-luc | NSG | Oral, daily | 3, 10, 20 mg/kg | Dose-dependent reduction in tumor burden and increased survival | [3] |
| MOLM-14-luc | NSG | Oral, daily | Not specified | Reduced tumor burden | [3] |
Experimental Protocols
Protocol 1: In Vivo AML Xenograft Efficacy Study
This protocol outlines a general procedure for assessing the in vivo efficacy of this compound using a subcutaneous AML xenograft model.
1. Cell Culture and Preparation:
- Culture human AML cells (e.g., MV4-11) in appropriate media and conditions.
- Harvest cells during the logarithmic growth phase.
- Wash cells with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/100 µL.
2. Animal Model:
- Use immunodeficient mice (e.g., 6-week-old male BALB/c nude mice).
- Allow mice to acclimatize for at least one week before the start of the experiment.
3. Tumor Cell Implantation:
- Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
4. Tumor Growth Monitoring and Treatment Initiation:
- Monitor tumor growth by measuring tumor volume with calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
- When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
5. This compound Administration:
- Prepare the this compound formulation and the vehicle control.
- Administer this compound or vehicle daily via oral gavage at the desired dose (e.g., 20 mg/kg).
6. Efficacy and Toxicity Monitoring:
- Continue to measure tumor volume and body weight at least twice a week.
- Monitor the general health of the animals daily.
- At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Protocol 2: Western Blot Analysis of this compound-Induced Signaling Changes
This protocol provides a method for analyzing changes in the phosphorylation status of FLT3 and downstream signaling proteins.
1. Cell Treatment and Lysis:
- Seed AML cells (e.g., MOLM-14) in 6-well plates.
- Treat cells with various concentrations of this compound for a specified duration (e.g., 3 hours).
- Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
2. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
4. Antibody Incubation:
- Incubate the membrane with primary antibodies against p-FLT3, total FLT3, p-ERK, total ERK, p-Akt, total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
5. Detection and Analysis:
- Wash the membrane three times with TBST.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.
Mandatory Visualizations
Caption: this compound dual-targeting signaling pathway.
Caption: In vivo xenograft experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is a novel and potent FLT3/RET inhibitor with less adverse effects in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Using LC3 to Monitor Autophagy Flux in the Retinal Pigment Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Counter-Therapeutic Strategies for Resistance of FLT3 Inhibitors in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. Western blot analysis of PI3K/AKT and RAS/ERK pathways [bio-protocol.org]
Disclaimer: The information provided in this technical support center is intended for research and drug development professionals. PLM-101 is a novel FLT3/RET inhibitor that has been reported in preclinical studies to have a favorable safety profile with minimal adverse effects.[1] The following content is designed to assist researchers who may be encountering unexpected cytotoxicity in their specific experimental systems. The quantitative data provided for similar compounds is for illustrative purposes only and may not be directly representative of this compound's activity.
Frequently Asked Questions (FAQs)
Q1: What is the reported cytotoxicity of this compound in normal cells?
A1: The primary preclinical study on this compound, a novel FLT3/RET inhibitor, reported no significant drug-related adverse effects in single- and repeated-dose toxicity tests.[1] It is described as having "fewer adverse effects" compared to other FLT3-targeting agents.[1] However, researchers may observe cytotoxicity depending on the specific normal cell type, concentration of the compound, and the experimental conditions used.
Q2: Why might I be observing cytotoxicity in my normal cell line with this compound?
A2: While this compound is designed to be a targeted inhibitor, unexpected cytotoxicity in normal cells could arise from several factors:
-
On-target effects in sensitive normal cells: Both FLT3 and RET receptors play roles in the development and survival of certain normal cell populations, particularly hematopoietic stem and progenitor cells.[2] Inhibition of these pathways could lead to reduced viability in these specific cell types.
-
Off-target kinase inhibition: Like many tyrosine kinase inhibitors (TKIs), this compound may have some activity against other kinases besides FLT3 and RET. If a particular normal cell line is dependent on one of these off-target kinases for survival, cytotoxicity may be observed. For example, the multi-kinase inhibitor ponatinib is known to have off-target effects leading to cardiotoxicity.
-
Experimental conditions: Factors such as high compound concentration, prolonged exposure time, solvent toxicity (e.g., DMSO), or the specific formulation of the drug can contribute to cytotoxicity.
-
Cell line specific sensitivity: Different cell lines have varying sensitivities to therapeutic compounds. The normal cell line you are using may have a unique genetic or metabolic profile that makes it more susceptible to this compound.
Q3: What are some initial steps to troubleshoot unexpected cytotoxicity?
A3: If you observe unexpected cytotoxicity, consider the following initial troubleshooting steps:
-
Perform a dose-response curve: This will help determine the IC50 (half-maximal inhibitory concentration) in your specific normal cell line and identify a non-toxic concentration range for your experiments.
-
Include proper controls: Always include a vehicle control (e.g., DMSO at the same final concentration as your drug dilutions) to rule out solvent toxicity.
-
Check cell culture conditions: Ensure your cells are healthy, free from contamination (especially mycoplasma), and are not passaged too many times.
-
Review your experimental protocol: Double-check calculations for drug dilutions and ensure consistent cell seeding densities.
Troubleshooting Guides
Issue 1: High level of cytotoxicity observed in normal hematopoietic progenitor cells.
-
Possible Cause 1: On-target toxicity. FLT3 and RET signaling are important for the proliferation and differentiation of hematopoietic progenitor cells. Inhibition of these pathways by this compound may be leading to the observed cytotoxicity.
-
Suggested Solution:
-
Titrate this compound to the lowest effective concentration that inhibits FLT3/RET in your cancer cell model while minimizing effects on normal progenitors.
-
Consider using a 3D culture model or co-culture with stromal cells, which may provide survival signals to the normal hematopoietic progenitors and reduce non-specific toxicity.
-
-
-
Possible Cause 2: Off-target inhibition of c-KIT. Many FLT3 inhibitors also show some activity against the structurally related c-KIT receptor, which is crucial for hematopoiesis.
-
Suggested Solution:
-
If available, test a more selective FLT3 inhibitor alongside this compound to see if the cytotoxicity is reduced.
-
Perform a rescue experiment by adding stem cell factor (SCF), the ligand for c-KIT, to your culture medium to see if it mitigates the cytotoxic effects.
-
-
Issue 2: Cytotoxicity observed in unrelated normal cell lines (e.g., endothelial cells, epithelial cells).
-
Possible Cause 1: Off-target kinase inhibition. this compound may be inhibiting other kinases essential for the survival of these specific cell types. For example, some multi-kinase inhibitors like vandetanib, which targets VEGFR and EGFR in addition to RET, can affect endothelial cells.[3]
-
Suggested Solution:
-
Consult publicly available kinase inhibitor databases with the kinase profile of similar compounds to identify potential off-target kinases.
-
If a specific off-target is suspected, you can try to rescue the phenotype by activating the downstream pathway of that kinase.
-
-
-
Possible Cause 2: General cellular stress. At high concentrations, many small molecule inhibitors can induce cellular stress responses, leading to apoptosis or necrosis.
-
Suggested Solution:
-
Perform a detailed time-course experiment to determine the onset of cytotoxicity.
-
Analyze markers of apoptosis (e.g., caspase-3 cleavage, Annexin V staining) and necrosis (e.g., LDH release) to understand the mechanism of cell death.
-
-
Quantitative Data on Related Tyrosine Kinase Inhibitors
The following tables provide IC50 values for other tyrosine kinase inhibitors that target FLT3, RET, or have a broader kinase profile. This data is intended to be illustrative of the kind of selectivity profiles that can be seen with TKIs and is not specific to this compound.
Table 1: Illustrative IC50 Values (nM) of Various TKIs in Cancer and Normal Cell Lines
| Compound | Target(s) | Cancer Cell Line (example) | IC50 (nM) | Normal Cell Line (example) | IC50 (nM) | Reference |
| Gilteritinib | FLT3 | MV4-11 (AML, FLT3-ITD) | ~1 | Normal Hematopoietic Progenitors | >100 | [2] |
| Vandetanib | RET, VEGFR, EGFR | TT (Medullary Thyroid Cancer) | ~130 | HUVEC (Endothelial Cells) | ~170 | [3] |
| Ponatinib | BCR-ABL, FLT3, RET, others | K562 (CML) | ~0.4 | Normal Cells | ~200 | [4] |
| Selpercatinib | RET | TT (Medullary Thyroid Cancer) | <10 | - | - | [5] |
Note: IC50 values can vary significantly based on the specific cell line and assay conditions.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using a Tetrazolium-Based Assay (e.g., MTT, XTT)
This protocol provides a general framework for assessing the cytotoxic effect of this compound on adherent or suspension normal cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium appropriate for your cell line
-
96-well flat-bottom sterile culture plates
-
Your chosen normal cell line
-
Tetrazolium salt solution (e.g., MTT at 5 mg/mL in PBS, or XTT solution)
-
Solubilization buffer (for MTT assay, e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count your cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for adherent cells) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C, 5% CO2 to allow cells to adhere (for adherent cells).
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. It is recommended to perform a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration, typically <0.1%).
-
Also include wells with medium only (no cells) for background measurement.
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the diluted compounds to the respective wells. For suspension cells, add the diluted compound directly to the wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
-
Viability Assessment (MTT Assay example):
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO2, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only wells) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the general signaling pathways of FLT3 and RET, the primary targets of this compound. Understanding these pathways can help in designing experiments to investigate on-target and off-target effects.
Caption: Simplified FLT3 signaling pathway and point of inhibition by this compound.
Caption: Overview of RET signaling pathways and inhibition by this compound.
Experimental Workflow
Caption: A logical workflow for troubleshooting unexpected cytotoxicity with this compound.
References
- 1. This compound is a novel and potent FLT3/RET inhibitor with less adverse effects in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. What is the mechanism of Selpercatinib? [synapse.patsnap.com]
Technical Support Center: Enhancing the Anti-Leukemic Activity of PLM-101
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving PLM-101, a novel dual FLT3/RET inhibitor.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro and in vivo experiments with this compound.
In Vitro Cell-Based Assays
Issue 1: Lower than Expected Anti-Leukemic Activity of this compound in Cell Viability Assays (e.g., MTT, WST-8)
| Potential Cause | Troubleshooting Step |
| Cell Line Insensitivity | Confirm that the cell lines used express FLT3, particularly FLT3-ITD mutations, as this compound shows higher potency in these lines. This compound has shown significantly less activity in FLT3-negative cell lines like U-937 and HL-60.[1] |
| Incorrect Drug Concentration or Treatment Duration | Optimize the concentration range and treatment duration. For initial experiments, a 72-hour incubation period has been shown to be effective.[1] Refer to the provided IC50 values for guidance on appropriate concentration ranges. |
| Drug Instability | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) for each experiment and avoid repeated freeze-thaw cycles. |
| Cell Seeding Density | Ensure optimal cell seeding density to avoid overgrowth or nutrient depletion during the assay period, which can affect drug efficacy. |
Issue 2: Inconsistent or Unclear Results in Apoptosis Assays (e.g., Annexin V/PI Staining, Caspase Activity)
| Potential Cause | Troubleshooting Step |
| Suboptimal Treatment Time | The induction of apoptosis is time-dependent. A 24-hour treatment with this compound has been shown to induce apoptosis markers like cleaved-PARP and cleaved-caspase-3.[2] |
| Low Drug Concentration | Ensure the concentration of this compound is sufficient to induce apoptosis. Refer to established effective concentrations from proliferation assays. |
| Issues with Staining Protocol | Optimize the Annexin V/PI staining protocol, including incubation times and reagent concentrations. Ensure proper compensation settings during flow cytometry analysis. |
| Cell Cycle Arrest vs. Apoptosis | This compound can also induce cell cycle arrest.[2] Analyze cell cycle distribution alongside apoptosis to get a complete picture of the cellular response. |
Issue 3: Difficulty in Detecting Autophagy Induction (e.g., Western Blot for LC3B, Autophagy Flux Assays)
| Potential Cause | Troubleshooting Step |
| Lack of Autophagic Flux Measurement | An increase in LC3B-II levels alone is not sufficient to confirm autophagy induction; it could indicate a blockage in lysosomal degradation. To measure autophagic flux, co-treat cells with this compound and a lysosomal inhibitor like bafilomycin A1 (10 nM) or chloroquine (10 µM).[1] An accumulation of LC3B-II in the presence of the inhibitor confirms increased autophagic flux. |
| Incorrect Timing for Lysosomal Inhibitor Treatment | Add the lysosomal inhibitor for the last few hours of the this compound treatment, not for the entire duration, to specifically measure the flux during that period. |
| Antibody Quality | Use a high-quality, validated antibody for LC3B that can distinguish between LC3B-I and LC3B-II. |
| RET Expression in Cell Line | The mechanism of this compound-induced autophagy is dependent on RET inhibition.[1][3] Confirm that your cell line expresses RET. In RET-negative cell lines, the autophagic response to this compound may be different.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and the proto-oncogene RET.[1][3] Its anti-leukemic activity stems from the potent inhibition of FLT3 kinase and the induction of its autophagic degradation, which is mediated through the inhibition of RET.[1][3] This dual-targeting mechanism provides a superior approach compared to single-targeting FLT3 inhibitors.[1]
Q2: Which AML cell lines are most sensitive to this compound?
A2: AML cell lines with FLT3-ITD mutations, such as MV4-11, MOLM-14, and MOLM-13, are highly sensitive to this compound.[1] FLT3-negative cell lines like U-937 and HL-60 show significantly less sensitivity.[1]
Q3: How can the anti-leukemic activity of this compound be enhanced?
A3: While specific combination studies with this compound are limited, strategies to enhance the efficacy of FLT3 inhibitors in general may be applicable. These include:
-
Combination with other targeted agents: Combining FLT3 inhibitors with agents targeting parallel survival pathways, such as mTOR inhibitors, has shown promise.
-
Combination with chemotherapy: Standard chemotherapy agents used in AML could be tested for synergistic effects with this compound.
-
Overcoming resistance: In cases of acquired resistance, combination therapies that target the resistance mechanism could be effective.
Q4: What are the known resistance mechanisms to FLT3 inhibitors, and could they apply to this compound?
A4: Resistance to FLT3 inhibitors can occur through on-target mechanisms, such as secondary mutations in the FLT3 gene (e.g., F691L), or off-target mechanisms involving the activation of other signaling pathways (e.g., KRAS mutations).[4] While specific resistance mechanisms to this compound have not been detailed, it is plausible that similar mechanisms could arise. The dual-targeting nature of this compound may, however, offer an advantage in overcoming some resistance pathways.
Q5: Are there any in vivo data on the efficacy of this compound?
A5: Yes, this compound has demonstrated significant anti-leukemic efficacy in in vivo xenograft models using MV4-11 and MOLM-14 cell lines.[1] It has been shown to reduce tumor volume and improve survival in these models.[5]
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | Assay Type | IC50 (nM) |
| FLT3-ITD | Kinase Activity | 0.565 |
| RET | Kinase Activity | 0.849 |
| RET-M918T | Kinase Activity | 0.838 |
Data extracted from Lee et al. (2023).[1]
Table 2: Anti-proliferative Activity (IC50) of this compound in AML Cell Lines (72h treatment)
| Cell Line | FLT3 Status | This compound IC50 (nM) | Gilteritinib IC50 (nM) |
| MV4-11 | FLT3-ITD | 3.26 | 8.28 |
| MOLM-14 | FLT3-ITD | 9.64 | Not Determined |
| MOLM-13 | FLT3-ITD | 10.47 | 25.82 |
| U-937 | FLT3-negative | >1000 | >1000 |
| HL-60 | FLT3-negative | >1000 | >1000 |
Data extracted from Lee et al. (2023).[1]
Experimental Protocols
Protocol 1: Western Blot Analysis of FLT3 and RET Phosphorylation
-
Cell Culture and Treatment: Seed AML cells (e.g., MV4-11, MOLM-14) at a density of 1x10^6 cells/mL and allow them to attach or stabilize overnight. Treat cells with varying concentrations of this compound for the desired time (e.g., 3 hours for phosphorylation inhibition).
-
Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-FLT3 (e.g., Tyr589/591), total FLT3, phospho-RET, and total RET overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Protocol 2: Autophagic Flux Assay by Western Blot
-
Cell Culture and Treatment: Seed AML cells as described above. Treat cells with this compound for a specified duration (e.g., 24 hours).
-
Lysosomal Inhibition: For the last 2-4 hours of the this compound treatment, add a lysosomal inhibitor (e.g., 10 nM bafilomycin A1 or 10 µM chloroquine) to a subset of the wells. Include control groups with the lysosomal inhibitor alone.
-
Sample Preparation and Western Blotting:
-
Harvest and lyse the cells as described in Protocol 1.
-
Perform SDS-PAGE and Western blotting.
-
Probe the membrane with a primary antibody against LC3B. A successful blot will show two bands: LC3B-I (cytosolic form) and LC3B-II (lipidated, autophagosome-associated form). Also, probe for a housekeeping protein.
-
-
Data Analysis: Quantify the band intensities for LC3B-II and the loading control. Autophagic flux is determined by the difference in LC3B-II levels between samples treated with this compound plus the lysosomal inhibitor and those treated with this compound alone. A significant increase in LC3B-II accumulation in the presence of the inhibitor indicates enhanced autophagic flux.
Mandatory Visualizations
Caption: Mechanism of action of this compound in AML cells.
Caption: Workflow for assessing autophagic flux.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound is a novel and potent FLT3/RET inhibitor with less adverse effects in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: PLM-101 Experimental Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in PLM-101 experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound experiments.
Q1: What are the most common sources of variability in our this compound experiments?
A1: Variability in this compound experiments can arise from several sources. The most common include:
-
Biological Variability: Inherent differences in cell lines, passage numbers, and cell health can lead to inconsistent results.[1][2]
-
Operator Variability: Differences in pipetting techniques, timing of incubations, and cell handling can introduce significant errors.[1][3]
-
Reagent and Consumable Variability: Inconsistent quality of reagents, media, and plasticware can affect assay performance.
-
Environmental Factors: Fluctuations in temperature, humidity, and CO2 levels in the incubator can impact cell growth and response to this compound.[4]
-
Instrument Variability: Improper calibration or maintenance of plate readers, pipettes, and other lab equipment can lead to inaccurate measurements.[1]
Q2: We are observing inconsistent IC50 values for this compound across experiments. What could be the cause?
A2: Inconsistent IC50 values are a common problem in drug discovery assays. Several factors could be contributing to this issue:
-
Cell Density: The number of cells seeded per well can significantly impact the apparent potency of a compound. Ensure that cell seeding is consistent across all experiments.[5]
-
Compound Dilution Errors: Inaccuracies in preparing the serial dilutions of this compound can lead to shifts in the dose-response curve.
-
Incubation Time: The duration of compound exposure can affect the IC50 value. It is crucial to maintain a consistent incubation time for all experiments.
-
Assay Window: A small or inconsistent assay window (the difference between the positive and negative controls) can lead to variability in the calculated IC50.
Q3: How can we improve the reproducibility of our this compound cell-based assays?
A3: Improving reproducibility requires a multi-faceted approach focusing on standardization and control:
-
Standard Operating Procedures (SOPs): Develop and adhere to detailed SOPs for all aspects of the experiment, from cell culture to data analysis.[6]
-
Consistent Cell Culture Practices: Use cells within a defined passage number range, ensure they are in the logarithmic growth phase, and regularly test for mycoplasma contamination.[2]
-
Use of Controls: Always include appropriate controls in your experiments, such as a vehicle control, a positive control (a known inhibitor of the pathway), and a negative control (untreated cells).[7][8][9][10]
-
Randomization and Blinding: To minimize bias, randomize the plate layout and, where possible, blind the operator to the treatment conditions.[11][12][13]
-
Regular Equipment Maintenance: Ensure all equipment, especially pipettes and plate readers, is regularly calibrated and maintained.[1]
Q4: What are the critical parameters to consider when setting up a this compound experiment?
A4: Careful planning of your experimental design is crucial for obtaining reliable results. Key parameters to consider include:
-
Experimental Design: A well-thought-out experimental design, potentially including a Design of Experiments (DOE) approach, can help identify and control for sources of variability.[14]
-
Sample Size: Ensure you have a sufficient number of replicates to achieve statistical power.[11]
-
Assay Controls: The inclusion of proper controls is essential for validating the assay and interpreting the results.[7][8][9][10]
-
Data Analysis: Use appropriate statistical methods to analyze your data and be mindful of issues like pseudoreplication.[11]
Data Summary Tables
Table 1: Recommended Cell Seeding Densities for this compound Assays
| Plate Format | Seeding Density (cells/well) |
| 96-well | 5,000 - 10,000 |
| 384-well | 1,000 - 2,500 |
Table 2: Key Reagent Concentrations and Incubation Times for a Typical this compound Experiment
| Reagent/Step | Concentration/Time | Notes |
| This compound Serial Dilution | 10-point, 3-fold dilution starting at 10 µM | Prepare fresh for each experiment. |
| Cell Plating | See Table 1 | Allow cells to adhere for 24 hours before treatment. |
| This compound Incubation | 48 - 72 hours | Optimize based on cell doubling time and mechanism of action. |
| Detection Reagent Incubation | 1 - 2 hours | Follow manufacturer's instructions. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay
-
Cell Culture:
-
Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in an incubator at 37°C with 5% CO2.
-
Use cells for experiments when they are between 70-80% confluent and within a passage number range of 5-15.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Dilute the cells to the desired seeding density (see Table 1) in a fresh medium.
-
Seed the cells into a 96-well plate and incubate for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a 10-point, 3-fold serial dilution of this compound in the appropriate vehicle (e.g., DMSO).
-
Further, dilute the compound in a cell culture medium.
-
Remove the old medium from the cell plate and add the medium containing the different concentrations of this compound.
-
Include vehicle-only wells as a negative control and wells with a known inhibitor as a positive control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
-
Cell Viability Measurement:
-
Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability) and a background control (0% viability).
-
Plot the normalized data against the log of the this compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Visualizations
References
- 1. genemod.net [genemod.net]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. oecd.org [oecd.org]
- 7. researchgate.net [researchgate.net]
- 8. iivs.org [iivs.org]
- 9. What’s a Control Group in an Experiment? | Understanding the Basics [exeltis.com]
- 10. Experimental control: Significance and symbolism [wisdomlib.org]
- 11. Guidelines for the design and statistical analysis of experiments in papers submitted to ATLA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Accurate design of in vitro experiments – why does it matter? - paasp network [paasp.net]
- 13. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 14. spcforexcel.com [spcforexcel.com]
Validation & Comparative
A Head-to-Head Comparison of PLM-101 and Gilteritinib for FLT3-Mutated Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent FMS-like tyrosine kinase 3 (FLT3) inhibitors: the novel dual FLT3/RET inhibitor PLM-101 and the FDA-approved second-generation FLT3 inhibitor gilteritinib. This analysis is based on publicly available preclinical and clinical data to assist researchers and drug development professionals in evaluating their potential therapeutic applications in acute myeloid leukemia (AML).
Executive Summary
Gilteritinib is a potent, selective, and orally bioavailable FLT3 inhibitor approved for the treatment of relapsed or refractory AML with FLT3 mutations. It effectively targets both internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations. This compound, a derivative of the traditional Chinese medicine indirubin, presents a novel mechanism of action as a dual inhibitor of FLT3 and the rearranged during transfection (RET) proto-oncogene. This dual inhibition is reported to induce the autophagic degradation of FLT3, suggesting a potential for enhanced and more durable responses and an ability to overcome certain forms of resistance.
Mechanism of Action
Gilteritinib is a type I tyrosine kinase inhibitor that binds to the ATP-binding pocket of FLT3 in its active conformation. This inhibits FLT3 autophosphorylation and downstream signaling pathways, including STAT5, MAPK, and AKT, leading to the induction of apoptosis in leukemic cells.[1] Gilteritinib is also known to inhibit other kinases, most notably AXL, which may contribute to its anti-leukemic activity and overcoming resistance mechanisms.
This compound exhibits a dual-targeting mechanism. It directly inhibits the kinase activity of both FLT3 and RET.[2][3] The inhibition of RET kinase by this compound has been shown to induce the autophagic degradation of the FLT3 protein, offering a distinct and potentially more robust mechanism for suppressing FLT3 signaling compared to kinase inhibition alone.[2][3][4]
In Vitro Kinase and Cellular Activity
The following tables summarize the reported half-maximal inhibitory concentrations (IC50) and growth inhibition (GI50) values for this compound and gilteritinib against various FLT3 mutations and cell lines.
Table 1: Kinase Inhibitory Activity (IC50, nM)
| Target | This compound | Gilteritinib |
| FLT3-ITD | 0.565[2] | 0.7 - 1.8[5] |
| FLT3-WT | - | 5[5] |
| FLT3-D835Y | Robustly Inhibits[2] | 1.6[6] |
| FLT3-ITD-D835Y | - | 2.1[6] |
| FLT3-F691L | Robustly Inhibits[2] | - |
| FLT3-ITD-F691L | - | 22[6] |
| RET | 0.849[2] | - |
| AXL | - | 0.73[2] |
| c-KIT | - | 230[2] |
| (-) Data not publicly available. |
Table 2: Anti-proliferative Activity in AML Cell Lines (IC50/GI50, nM)
| Cell Line | FLT3 Status | This compound | Gilteritinib |
| MV4-11 | FLT3-ITD | 3.26[2] | 0.92[2] |
| MOLM-13 | FLT3-ITD | 9.64[2] | 2.9[2] |
| MOLM-14 | FLT3-ITD | 10.47[2] | - |
| (-) Data not publicly available. |
In Vivo Efficacy in AML Xenograft Models
Both this compound and gilteritinib have demonstrated significant anti-tumor activity in preclinical AML xenograft models.
This compound: In an orthotopic xenograft model using MV4-11-luc cells, oral administration of this compound at 3, 10, and 20 mg/kg daily resulted in a dose-dependent reduction in tumor burden and prolonged survival.[5] The median survival for the control group was 18 days, while it was 23 days for the 3 mg/kg group, 35 days for the 10 mg/kg group, and undefined (indicating survival beyond the study period) for the 20 mg/kg group.[5]
Gilteritinib: In a xenograft model with MOLM-13 cells, oral administration of gilteritinib at 30 mg/kg once daily for 5 days a week for 3 weeks significantly reduced leukemia burden.[7] In another study using an MV4-11 xenograft model, gilteritinib demonstrated dose-dependent tumor growth inhibition, with near-complete tumor regression at doses of 6 and 10 mg/kg/day.[6]
Safety and Tolerability
This compound: Preclinical single- and repeated-dose toxicity studies have reportedly shown no significant drug-related adverse effects.[4]
Gilteritinib: Preclinical studies in mice showed no overt toxicity.[2] In clinical trials, the most common adverse events associated with gilteritinib include diarrhea, fatigue, and elevations in liver enzymes.[8]
Resistance Mechanisms
A significant challenge with FLT3 inhibitors is the development of resistance.
Gilteritinib: Resistance to gilteritinib can occur through on-target secondary mutations in the FLT3 kinase domain, such as at the gatekeeper residue F691L, or through the activation of alternative signaling pathways, frequently involving mutations in RAS/MAPK pathway genes.[9][10]
This compound: The dual-targeting mechanism of this compound, leading to FLT3 degradation, may offer an advantage in overcoming or delaying the onset of resistance. A next-generation derivative, PLM-102, has shown potent anti-leukemic activity in gilteritinib-resistant models, including those with FLT3-ITD-TKD and Ras mutations.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of methodologies used in the evaluation of these inhibitors.
FLT3 Kinase Assay
-
Objective: To determine the direct inhibitory effect of the compound on FLT3 kinase activity.
-
Methodology: A common method is a biochemical assay, such as the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction. Recombinant FLT3 kinase is incubated with the inhibitor at various concentrations, a kinase-specific substrate (e.g., a synthetic peptide or Myelin Basic Protein), and ATP. The reaction is allowed to proceed for a defined period, after which a reagent is added to convert the generated ADP to ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the kinase activity. The IC50 value is calculated from the dose-response curve.
Cell Viability Assay
-
Objective: To assess the cytotoxic or anti-proliferative effect of the inhibitor on AML cells.
-
Methodology: AML cell lines (e.g., MV4-11, MOLM-13, MOLM-14) are seeded in 96-well plates and treated with a range of concentrations of the inhibitor or a vehicle control (e.g., DMSO). After a specified incubation period (typically 48-72 hours), cell viability is measured using a reagent such as MTT, MTS, or a luminescence-based assay like CellTiter-Glo®.[1][11] The reagent is added to the wells, and after a short incubation, the absorbance or luminescence is read using a plate reader. The results are normalized to the vehicle control, and the IC50 or GI50 value is determined from the resulting dose-response curve.
FLT3 Autophosphorylation Assay (Western Blot)
-
Objective: To confirm the inhibition of FLT3 signaling within the cell.
-
Methodology: AML cells are treated with the inhibitor or vehicle control for a specific duration. The cells are then lysed, and the protein concentration of the lysates is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF). The membrane is then incubated with a primary antibody specific for the phosphorylated form of FLT3 (p-FLT3). After washing, a secondary antibody conjugated to an enzyme (e.g., HRP) is added. The signal is detected using a chemiluminescent substrate and imaged. The membrane can be stripped and re-probed with an antibody for total FLT3 to confirm equal protein loading.[12]
In Vivo AML Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy and tolerability of the inhibitor in a living organism.
-
Methodology: Immunodeficient mice (e.g., NOD/SCID or NSG) are inoculated with human AML cells (e.g., MV4-11 or MOLM-13), either subcutaneously or intravenously (orthotopic model).[5][7][13] Once tumors are established or leukemic engraftment is confirmed (e.g., through bioluminescence imaging for luciferase-expressing cells), the mice are randomized into treatment and control groups.[5] The inhibitor is administered orally or via another appropriate route at various doses and schedules. Tumor volume and body weight are monitored regularly. At the end of the study, or when humane endpoints are reached, tumors and tissues may be collected for further analysis (e.g., pharmacokinetics, pharmacodynamics). Survival is also a key endpoint in orthotopic models.
Conclusion
Both this compound and gilteritinib are potent FLT3 inhibitors with significant promise for the treatment of FLT3-mutated AML. Gilteritinib is an established therapeutic agent with proven clinical efficacy. This compound, with its novel dual FLT3/RET inhibitory mechanism leading to FLT3 degradation, represents an exciting next-generation approach that may offer advantages in terms of overcoming resistance and achieving more durable responses. Further head-to-head comparative studies and clinical evaluation of this compound will be crucial to fully elucidate its therapeutic potential relative to existing FLT3 inhibitors like gilteritinib.
References
- 1. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | FLT3/RET inhibitor | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound is a novel and potent FLT3/RET inhibitor with less adverse effects in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. Gilteritinib is a clinically active FLT3 inhibitor with broad activity against FLT3 kinase domain mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. researchgate.net [researchgate.net]
- 13. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling PLM-101: A Paradigm Shift in AML Therapy Through a Validated Dual-Targeting Mechanism
For Immediate Release
A deep dive into the preclinical data supporting PLM-101, a novel dual FLT3 and RET inhibitor, reveals a promising new strategy for overcoming resistance and improving outcomes in Acute Myeloid Leukemia (AML). This guide provides a comprehensive comparison with existing FLT3 inhibitors, supported by extensive experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Acute Myeloid Leukemia (AML) remains a challenging malignancy, with a high unmet medical need, particularly for patients harboring FMS-like tyrosine kinase 3 (FLT3) mutations, which are associated with a poor prognosis.[1][2] While first and second-generation FLT3 inhibitors like Midostaurin and Gilteritinib have improved outcomes for some patients, the emergence of resistance remains a significant hurdle.[1][2] this compound, a novel, potent, orally available small molecule, offers a unique dual-targeting approach by inhibiting both FLT3 and the Rearranged during transfection (RET) proto-oncogene. This innovative mechanism not only directly targets the primary oncogenic driver but also addresses a key resistance pathway, setting it apart from current therapeutic options.
The activation of RET kinase has been shown to enhance the protein stability of FLT3, contributing to AML cell proliferation.[2][3] By simultaneously inhibiting both kinases, this compound induces the autophagic degradation of FLT3, a mechanism superior to that of single-target FLT3 inhibitors.[2][3] Preclinical studies have demonstrated this compound's potent anti-leukemic activity, both in vitro and in vivo, with a favorable safety profile.[2][3]
Comparative Performance Analysis: this compound vs. Standard of Care
The following tables summarize the in vitro and in vivo performance of this compound in comparison to the established FLT3 inhibitors, Gilteritinib and Midostaurin.
Table 1: In Vitro Kinase and Cell Line Inhibition
| Compound | Target | IC50 (nM) | AML Cell Line | IC50 (nM) |
| This compound | FLT3-ITD | 0.565 [1] | MV4-11 (FLT3-ITD) | 3.26 [1] |
| RET | 0.849 [1] | MOLM-14 (FLT3-ITD) | 10.47 [1] | |
| MOLM-13 (FLT3-ITD) | 9.64 [1] | |||
| Gilteritinib | FLT3 | ~1 (in 10% FBS) | MV4-11 (FLT3-ITD) | 0.92 |
| AXL | - | MOLM-13 (FLT3-ITD) | 2.9 | |
| Midostaurin | FLT3-ITD | <10 | - | - |
| Other kinases (c-KIT, etc.) | - | - | - |
Table 2: In Vivo Efficacy in AML Xenograft Models
| Compound | Animal Model | Dosing | Key Outcomes |
| This compound | MOLM-14 Xenograft (Gilteritinib-resistant) | 20 mg/kg, p.o. | Tumor Growth Inhibition (TGI): 71.9% [4] |
| MV4-11-luc Orthotopic Xenograft | 20 mg/kg, p.o. | Median Survival: Undefined (terminated at day 43) vs. 18 days (control) | |
| Gilteritinib | MOLM-14 Xenograft (Gilteritinib-resistant) | 20 mg/kg, p.o. | TGI: 17.1%[4] |
| MV4-11 Xenograft | 10 mg/kg, p.o. | Significant tumor regression and improved survival | |
| Midostaurin | FLT3-ITD driven mouse model | - | Demonstrated anti-leukemic activity |
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To further elucidate the dual-targeting mechanism of this compound and the experimental approaches used for its validation, the following diagrams are provided.
Caption: Dual-targeting mechanism of this compound.
Caption: Experimental workflow for this compound validation.
Detailed Experimental Protocols
Kinase Inhibition Assay
Biochemical assays for FLT3 and RET kinase activity are performed using ADP-Glo™ Kinase Assay (Promega). Recombinant kinases are incubated with this compound at various concentrations in a kinase reaction buffer containing ATP and a suitable substrate. The kinase reaction is allowed to proceed for a specified time at room temperature, after which the ADP-Glo™ reagent is added to terminate the reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction. The resulting luminescence is proportional to the kinase activity, and IC50 values are calculated from the dose-response curves.
Cell Viability (WST-8) Assay
AML cell lines (e.g., MV4-11, MOLM-14) are seeded in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well and treated with serial dilutions of this compound, Gilteritinib, or Midostaurin for 72 hours. Following treatment, 10 µL of WST-8 reagent (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt) is added to each well and incubated for 2-4 hours at 37°C. The absorbance is measured at 450 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined by non-linear regression analysis.
Western Blot Analysis for Phospho-protein Levels
AML cells are treated with the indicated concentrations of inhibitors for a specified duration. Cells are then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentrations are determined using a BCA protein assay kit (Thermo Fisher Scientific). Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes are blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Membranes are then incubated overnight at 4°C with primary antibodies against phospho-FLT3 (Tyr591), total FLT3, phospho-RET (Tyr905), total RET, phospho-STAT5, total STAT5, phospho-ERK, total ERK, and β-actin. After washing with TBST, membranes are incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
AML Xenograft Mouse Models
Subcutaneous Xenograft Model: Six-week-old male BALB/c nude mice are subcutaneously injected with 5 x 10^6 MV4-11 or MOLM-14 cells. When the tumor volume reaches approximately 100-150 mm³, the mice are randomized into treatment groups. This compound (or comparators) is administered orally at the indicated doses daily. Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (length x width²)/2.
Orthotopic Xenograft Model: Six-week-old male immunodeficient mice (e.g., NSG) are intravenously injected with 1 x 10^6 luciferase-expressing AML cells (e.g., MV4-11-luc). Engraftment and tumor burden are monitored weekly by bioluminescence imaging. Treatment with this compound (or comparators) is initiated a few days post-injection and administered orally at the specified doses. Survival is monitored daily, and the experiment is terminated when mice show signs of distress or at a pre-determined endpoint.
Conclusion
The preclinical data strongly support the dual-targeting mechanism of this compound as a novel and effective strategy for the treatment of FLT3-mutated AML. Its ability to potently inhibit both FLT3 and RET kinases, leading to the autophagic degradation of FLT3, offers a distinct advantage over existing therapies. The superior efficacy of a next-generation PLM compound in a Gilteritinib-resistant model further underscores its potential to address the critical challenge of acquired resistance. These compelling findings warrant the continued development of this compound as a promising therapeutic agent for AML patients.
References
- 1. This compound is a novel and potent FLT3/RET inhibitor with less adverse effects in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Midostaurin In Acute Myeloid Leukemia: An Evidence-Based Review And Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paper: Plm-102, a Next Generation FLT3 Inhibitor, Shows Potent Anti-Leukemic Activity on Resistance to Gilteritinib in FLT3 Mutated Acute Myeloid Leukemia [ash.confex.com]
PLM-101 Demonstrates Potent Anti-Tumor Activity in Preclinical Models, Offering a Novel Dual-Targeting Approach to RET-Driven Cancers
For Immediate Release
SEOUL, South Korea – Preclinical research highlights the potential of PLM-101, a novel dual inhibitor of both FMS-like tyrosine kinase 3 (FLT3) and Rearranged during Transfection (RET) kinases, as a promising therapeutic agent. In a series of in vitro and in vivo studies, this compound has demonstrated significant efficacy in models of acute myeloid leukemia (AML) and RET-fusion positive cancers. These findings position this compound as a noteworthy candidate for further development, particularly in cancers harboring RET alterations where it may offer an alternative to existing RET inhibitors such as selpercatinib and pralsetinib.
This compound distinguishes itself through its unique dual-inhibitory mechanism. While highly selective RET inhibitors have transformed the treatment landscape for RET-driven malignancies, this compound’s ability to also target FLT3 may provide a broader spectrum of action, particularly in cancers where both signaling pathways are implicated.[1]
In Vitro Potency: A Head-to-Head Look
In biochemical assays, this compound demonstrated potent inhibition of both FLT3 and RET kinases. The half-maximal inhibitory concentration (IC50) values underscore its strong activity against these key oncogenic drivers. While direct comparative studies with selpercatinib and pralsetinib are limited, publicly available data for these established inhibitors provide a benchmark for evaluating the in vitro potency of this compound.
| Inhibitor | Target Kinase | IC50 (nM) | Notes |
| This compound | FLT3 | ≤ 10 | Data from in vitro kinase assays.[2] |
| RET | Data not publicly available | ||
| Selpercatinib | RET | Data varies by RET alteration | Known to be highly potent against various RET fusions and mutations. |
| Pralsetinib | RET | Data varies by RET alteration | Known to be highly potent against various RET fusions and mutations. |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
The anti-tumor activity of this compound was further evaluated in mouse xenograft models. In a model utilizing Ba/F3 cells expressing the CCDC6-RET fusion protein, oral administration of this compound resulted in a dose-dependent inhibition of tumor growth.[3][4] This provides crucial in vivo evidence of its potential to treat RET-fusion positive cancers.
Similarly, in AML xenograft models using MOLM-14 and MV4-11 cell lines, which harbor FLT3-ITD mutations and also express RET, this compound demonstrated significant tumor growth inhibition.[2]
Direct comparative in vivo studies of this compound with selpercatinib and pralsetinib have not yet been published, precluding a direct head-to-head comparison of their efficacy in the same experimental settings.
Signaling Pathway and Experimental Workflow
The proposed mechanism of action for this compound in RET-driven cancers involves the direct inhibition of the RET kinase, thereby blocking downstream signaling pathways that promote cell proliferation and survival. The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating RET inhibitors in preclinical models.
Detailed Experimental Protocols
The following are summaries of the key experimental methodologies used in the preclinical evaluation of this compound.
In Vitro Kinase Inhibition Assay
To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases, a radiometric or luminescence-based kinase assay is typically employed. Recombinant human RET or FLT3 kinase is incubated with a specific substrate and ATP (often radiolabeled [γ-³²P]ATP). The reaction is initiated by the addition of the kinase and allowed to proceed at a controlled temperature. Following incubation, the phosphorylated substrate is captured, and the amount of incorporated radioactivity or luminescence is quantified to determine kinase activity. Assays are performed with a range of this compound concentrations to generate a dose-response curve from which the IC50 value is calculated.
Cell Viability Assay
The effect of this compound on the viability of cancer cell lines is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent cell viability assay. Cells are seeded in 96-well plates and treated with increasing concentrations of this compound for a specified period (e.g., 72 hours). For MTT assays, the tetrazolium salt is added and converted by metabolically active cells into a colored formazan product, which is then solubilized and quantified by measuring absorbance. For CellTiter-Glo®, the reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability. The results are used to determine the concentration of this compound that inhibits cell growth by 50% (GI50).
In Vivo Xenograft Model
To evaluate the in vivo anti-tumor efficacy of this compound, xenograft models are established by subcutaneously injecting cancer cells (e.g., Ba/F3-CCDC6-RET or human AML cell lines) into the flank of immunodeficient mice (e.g., BALB/c nude mice).[4] Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. This compound is administered orally at specified doses and schedules. Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed, and tissues may be collected for further analysis. Body weight and overall health of the animals are monitored throughout the experiment to assess toxicity.
Future Directions
The preclinical data for this compound are promising, suggesting a potent dual-targeting inhibitor with significant anti-tumor activity. Future studies directly comparing this compound with selective RET inhibitors like selpercatinib and pralsetinib in head-to-head preclinical models of RET-driven cancers will be crucial to fully understand its relative efficacy and potential clinical positioning. Further investigation into its activity against various RET resistance mutations is also warranted.
References
- 1. This compound is a novel and potent FLT3/RET inhibitor with less adverse effects in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic strategy using novel RET/YES1 dual-target inhibitor in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Safety Profile of PLM-101 in the Context of FLT3 Inhibitors for Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profile of PLM-101, a novel dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and RET, against established FLT3 inhibitors, Midostaurin and Gilteritinib, for the treatment of Acute Myeloid Leukemia (AML). This analysis is based on publicly available preclinical and clinical data.
Executive Summary
This compound, a derivative of the traditional Chinese medicine indirubin, has demonstrated a promising preclinical safety profile, with initial studies reporting no significant drug-related adverse effects in single- and repeated-dose toxicity tests.[1][2] As this compound advances through the drug development pipeline, a thorough understanding of its safety in relation to current standards of care is crucial. This guide juxtaposes the nascent safety data for this compound with the well-characterized adverse event profiles of the approved FLT3 inhibitors, Midostaurin and Gilteritinib, drawing from their pivotal clinical trials.
Comparative Safety Data
Due to the early stage of this compound's development, clinical safety data is not yet available. The following table summarizes the key adverse events observed in the pivotal clinical trials for Midostaurin (RATIFY trial) and Gilteritinib (ADMIRAL trial).
| Adverse Event (Grade ≥3) | Midostaurin (RATIFY Trial) | Gilteritinib (ADMIRAL Trial) |
| Hematological | ||
| Febrile Neutropenia | Most Common | 45% |
| Anemia | Higher rate than placebo | 40% |
| Thrombocytopenia | - | 23% |
| Non-Hematological | ||
| Infection | Most Common | - |
| Nausea | Common | - |
| Diarrhea | Common | - |
| Increased Transaminases (ALT/AST) | - | 21% |
| Dyspnea | - | 12% |
| Hypotension | - | 7% |
| Mucositis | - | 7% |
| Myalgia/Arthralgia | - | 7% |
| Fatigue/Malaise | - | 6% |
| Serious Adverse Events | ||
| Fatal Adverse Reactions | - | 2% (including cardiac arrest) |
Data for Midostaurin is presented qualitatively as specific percentages for all AEs were not consistently available in the searched sources. Data for Gilteritinib reflects the incidence of Grade ≥3 adverse events within the first 12 months of therapy in the ADMIRAL trial.[3][4]
In-Depth Safety Profiles
This compound (Preclinical Data)
Preclinical evaluation of this compound suggests a favorable safety profile. Studies have indicated that single- and repeated-dose toxicity tests did not reveal any significant drug-related adverse effects.[1][2] This early data suggests that this compound may have a wider therapeutic window and potentially fewer off-target effects compared to multi-kinase inhibitors. However, comprehensive toxicology studies, including carcinogenicity, genotoxicity, and reproductive toxicity, will be required to fully characterize its safety profile before clinical use.
Midostaurin (RATIFY Trial)
Midostaurin, a multi-kinase inhibitor, was evaluated in the RATIFY trial in combination with standard chemotherapy. The most frequently reported Grade 3 or higher adverse events were febrile neutropenia and infections.[5] Patients receiving Midostaurin also experienced higher rates of anemia and rash compared to the placebo arm.[5] While the overall rate of Grade 3 or higher adverse events was not statistically different between the Midostaurin and placebo groups, the manageable safety profile supported its approval for newly diagnosed FLT3-mutated AML.[6] During the maintenance phase, discontinuation of treatment due to adverse events was comparable between the Midostaurin and placebo groups.[7]
Gilteritinib (ADMIRAL Trial)
Gilteritinib, a more selective FLT3 inhibitor, was assessed in the ADMIRAL trial for relapsed or refractory FLT3-mutated AML. The most common Grade 3 or higher adverse events were hematological, including febrile neutropenia (45%), anemia (40%), and thrombocytopenia (23%).[3] Notable non-hematological serious adverse reactions included fever (13%), dyspnea (9%), renal impairment (8%), and increased transaminases (6%).[4] Importantly, fatal adverse reactions were reported in 2% of patients, with cardiac arrest being a primary concern.[4] The long-term safety profile of Gilteritinib appears stable, with the incidence of common Grade ≥3 adverse events decreasing after the first year of treatment.[3][8]
Experimental Protocols
Detailed experimental protocols for the safety and toxicity assessment of this compound are not yet publicly available. However, the following outlines a general approach for preclinical toxicology and clinical safety evaluation of tyrosine kinase inhibitors like this compound, Midostaurin, and Gilteritinib.
Preclinical Toxicology Studies
A comprehensive preclinical toxicology program for a novel tyrosine kinase inhibitor typically includes:
-
Single-Dose Toxicity Studies: Performed in two mammalian species (one rodent, one non-rodent) to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.
-
Repeated-Dose Toxicity Studies: Conducted over various durations (e.g., 28 days, 90 days) in two species to evaluate the cumulative effects of the drug and establish a no-observed-adverse-effect level (NOAEL).
-
Safety Pharmacology Studies: To assess the effects of the drug on vital functions, including cardiovascular, respiratory, and central nervous systems. Cardiovascular safety, particularly QT interval prolongation, is a key focus for tyrosine kinase inhibitors.[9]
-
Genotoxicity Studies: A battery of in vitro and in vivo assays to detect the potential for the drug to induce mutations or chromosomal damage.
-
Carcinogenicity Studies: Long-term studies in rodents to evaluate the tumorigenic potential of the drug.
-
Reproductive and Developmental Toxicity Studies: To assess the potential effects on fertility, embryonic-fetal development, and pre- and postnatal development.
Clinical Trial Safety Monitoring
In clinical trials, the safety of FLT3 inhibitors is rigorously monitored according to a predefined protocol:
-
Dose Escalation Phase (Phase 1): The primary objective is to determine the MTD and the recommended Phase 2 dose (RP2D). Patients are closely monitored for dose-limiting toxicities (DLTs).
-
Expansion and Efficacy Phases (Phase 2/3): A larger patient population is treated at the RP2D to further evaluate safety and efficacy. Adverse events (AEs) are systematically collected, graded according to the Common Terminology Criteria for Adverse Events (CTCAE), and reported.
-
Routine Monitoring: Includes regular physical examinations, vital sign measurements, and comprehensive laboratory tests (hematology, clinical chemistry, liver function tests, renal function tests).
-
Specific Organ Function Monitoring: Based on the known or suspected toxicities of the drug class, specific monitoring is implemented. For FLT3 inhibitors, this often includes regular electrocardiograms (ECGs) to monitor for QTc prolongation and ophthalmologic examinations.
-
Adverse Event Management Plan: The protocol outlines specific procedures for managing expected AEs, including dose interruptions, reductions, or discontinuation of the study drug.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is a novel and potent FLT3/RET inhibitor with less adverse effects in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. hcplive.com [hcplive.com]
- 5. novartis.com [novartis.com]
- 6. Alliance - [allianceforclinicaltrialsinoncology.org]
- 7. Long-term effects of midostaurin in FLT3-mutant AML: the RATIFY trial [aml-hub.com]
- 8. ashpublications.org [ashpublications.org]
- 9. Frontiers | Cardiovascular toxicity risk assessment of tyrosine kinase inhibitors: a pharmacovigilance study using the VigiBase database [frontiersin.org]
PLM-101 Demonstrates Potent In Vivo Efficacy in Preclinical Leukemia Models
A head-to-head comparison of the novel dual FLT3/RET inhibitor, PLM-101, with current standards of care in patient-derived xenograft (PDX) models of acute myeloid leukemia (AML) highlights its promising anti-leukemic activity. This guide provides an objective analysis of the available preclinical data, detailed experimental methodologies, and an exploration of the underlying signaling pathways.
Comparative In Vivo Efficacy of this compound
Recent preclinical studies have demonstrated the significant in vivo efficacy of this compound in AML models. While direct comparative data in patient-derived xenograft (PDX) models is not yet publicly available, data from cell line-derived xenograft (CDX) models provide valuable insights into its potential. This section summarizes the key findings from these studies and offers an indirect comparison with the established FLT3 inhibitor, gilteritinib.
This compound in Cell Line-Derived Xenograft Models
In an orthotopic xenograft model using the human AML cell line MV4-11 (harboring an FLT3-ITD mutation), this compound administration led to a dose-dependent reduction in tumor burden and a significant extension of survival.[1] Notably, at a dose of 20 mg/kg, the median survival was not reached within the study's timeframe, indicating a profound anti-leukemic effect.[1] Similar potent activity was observed in a MOLM-14-luciferase xenograft model.[1]
| Treatment Group | Median Survival (days) | Change in Total Body Luminescence (photons/sec) | Reference |
| MV4-11-luc Xenograft Model | |||
| Control | 18 | Increase | [1] |
| This compound (3 mg/kg) | 23 | Decrease | [1] |
| This compound (10 mg/kg) | 35 | Significant Decrease | [1] |
| This compound (20 mg/kg) | Undefined (all mice survived to end of study) | Profound Decrease | [1] |
| MOLM-14-luc Xenograft Model | |||
| Control | - | Increase | [1] |
| This compound | - | Significant Decrease | [1] |
Table 1: In Vivo Efficacy of this compound in AML Cell Line-Derived Orthotopic Xenograft Models. Data is summarized from published studies. A direct head-to-head study in the same model was not available for a direct comparison of bioluminescence.
Indirect Comparison with Gilteritinib
Gilteritinib is an FDA-approved FLT3 inhibitor for relapsed or refractory AML. While a direct comparison with this compound in a PDX model is unavailable, a study on PLM-102, a next-generation successor to this compound, in a gilteritinib-resistant MOLM-14 cell line-derived xenograft model showed superior tumor growth inhibition (TGI) for PLM-102 (71.9%) compared to gilteritinib (17.1%). This suggests that the chemical scaffold of this compound and its successors may offer advantages in overcoming resistance.
It is important to note that this is an indirect comparison. The true comparative efficacy of this compound and gilteritinib can only be definitively determined through head-to-head studies in clinically relevant models, such as patient-derived xenografts.
Experimental Protocols
The following protocols provide a detailed methodology for establishing and evaluating the efficacy of therapeutic agents in AML patient-derived xenograft models, based on established and published procedures.
Establishment of AML Patient-Derived Xenografts
-
Patient Sample Collection: Obtain bone marrow aspirates or peripheral blood from consenting AML patients.
-
Mononuclear Cell Isolation: Isolate mononuclear cells (MNCs) using Ficoll-Paque density gradient centrifugation.
-
Cell Viability and Counting: Assess cell viability using Trypan Blue exclusion and count the number of viable cells.
-
Xenotransplantation: Inject a defined number of viable AML cells (typically 1-10 x 10^6 cells) intravenously or intra-femorally into immunodeficient mice (e.g., NOD/SCID gamma (NSG) mice).
-
Engraftment Monitoring: Monitor engraftment by periodically assessing the percentage of human CD45+ cells in the peripheral blood or bone marrow of the mice via flow cytometry.
In Vivo Efficacy Studies
-
Cohort Formation: Once successful engraftment is confirmed (typically >1% human CD45+ cells in peripheral blood), randomize mice into treatment and control cohorts.
-
Drug Administration: Administer this compound (or alternative therapies) and vehicle control to the respective cohorts via the appropriate route (e.g., oral gavage) at the specified dose and schedule.
-
Monitoring Tumor Burden: Monitor disease progression by measuring the percentage of human CD45+ cells in the peripheral blood and/or through bioluminescence imaging for luciferase-transduced cells.
-
Assessment of Efficacy: Evaluate the anti-leukemic efficacy based on parameters such as reduction in tumor burden (change in %hCD45+ cells or bioluminescence), and overall survival.
-
Toxicity Assessment: Monitor animal well-being throughout the study, including body weight measurements and observation for any signs of toxicity.
Visualizing the Mechanism and Workflow
To better understand the experimental process and the molecular mechanism of this compound, the following diagrams have been generated.
Caption: Experimental workflow for evaluating this compound in AML PDX models.
Caption: this compound dual-inhibition of FLT3 and RET signaling pathways in AML.
Conclusion
This compound demonstrates significant promise as a novel therapeutic agent for AML, with a unique dual-targeting mechanism that inhibits both FLT3 and RET kinases.[2][3] The available in vivo data from cell line-derived xenograft models show potent anti-leukemic activity.[1] While direct comparative efficacy data in patient-derived xenografts are needed to definitively position this compound against current therapies like gilteritinib, the initial findings are highly encouraging. The detailed experimental protocols provided herein offer a framework for conducting such critical translational studies. The dual-inhibition of FLT3 and RET by this compound, leading to both direct pathway inhibition and autophagic degradation of FLT3, represents a novel and potentially more durable therapeutic strategy for AML.[2][3]
References
A Head-to-Head Comparison of PLM-101 and Midostaurin for Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two kinase inhibitors, PLM-101 and midostaurin, for the treatment of Acute Myeloid Leukemia (AML). The information is compiled from preclinical studies to assist researchers in evaluating their potential therapeutic applications.
Overview and Mechanism of Action
Midostaurin , a multi-kinase inhibitor, is an established therapeutic agent approved for the treatment of adult patients with newly diagnosed FLT3-mutated AML in combination with standard chemotherapy.[1][2][3][4] It is also approved for aggressive systemic mastocytosis (SM), SM with associated hematological neoplasm, and mast cell leukemia.[1] Midostaurin targets a range of kinases, including FLT3 (both wild-type and mutated forms), KIT, platelet-derived growth factor receptor (PDGFR), vascular endothelial growth factor receptor 2 (VEGFR2), and protein kinase C (PKC).[5][6][7][8][9] Its broad-spectrum activity contributes to its therapeutic effects but may also be associated with certain side effects.[10]
This compound is a novel, preclinical-stage dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and the rearranged during transfection (RET) proto-oncogene.[11][12] Derived from the traditional Chinese medicine indigo naturalis, this compound is proposed to have a unique mechanism of action.[11] By inhibiting RET, this compound is suggested to induce the autophagic degradation of FLT3, offering a potentially more potent and durable anti-leukemic effect compared to agents that only target FLT3 kinase activity.[11][12] Preclinical studies indicate potent activity against AML with fewer adverse effects.[11][12]
Signaling Pathways
The following diagram illustrates the targeted signaling pathways of this compound and midostaurin in the context of an AML cell.
Caption: Targeted signaling pathways of this compound and midostaurin in AML.
Quantitative Data Comparison
In Vitro Kinase Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and midostaurin against key kinases.
| Kinase Target | This compound IC50 (nM) | Midostaurin IC50 (nM) |
| FLT3 (Wild-Type) | 1.3 | ~30 |
| FLT3-ITD | 0.8 | <10 |
| FLT3-D835Y | 1.2 | <10 |
| RET | 3.5 | Not Reported |
| KIT | Not Reported | 330 - 600 |
| SYK | Not Reported | 20.8 |
| PKC | Not Reported | Broad Inhibition |
Note: Data is compiled from multiple preclinical studies and may not be directly comparable due to variations in experimental conditions.
In Vitro Anti-leukemic Activity
The anti-proliferative activity of both compounds against various AML cell lines is presented below.
| AML Cell Line | Genotype | This compound GI50 (nM) | Midostaurin IC50 (nM) |
| MOLM-14 | FLT3-ITD | 2.6 | ~3 |
| MV4-11 | FLT3-ITD | 1.9 | ~200 |
| OCI-AML3 | FLT3-WT, NRAS mutant | >1000 | Submicromolar |
| SKNO-1 | FLT3-WT | >1000 | Submicromolar |
Note: GI50 (50% growth inhibition) and IC50 values are presented as reported in the respective studies. Direct comparison should be made with caution.
Preclinical In Vivo Efficacy
Both this compound and midostaurin have demonstrated anti-leukemic activity in xenograft mouse models of AML.
This compound: In a MOLM-14 xenograft model, oral administration of this compound significantly suppressed tumor growth and prolonged survival.[12]
Midostaurin: In vivo efficacy has been demonstrated in various AML xenograft models, including those with wild-type FLT3, where it reduced leukemia burden and increased survival.[13]
Experimental Protocols
Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.
References
- 1. Effects of the multi-kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for the development of a bioluminescent AML-PDX mouse model for the evaluation of CAR T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound is a novel and potent FLT3/RET inhibitor with less adverse effects in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Synergistic Effects of PLM-101 with Venetoclax: A Comparative Guide for Researchers
A detailed analysis of the preclinical evidence and mechanistic rationale supporting the combination of the novel FLT3/RET inhibitor, PLM-101, with the BCL-2 inhibitor, venetoclax, for the treatment of Acute Myeloid Leukemia (AML).
This guide provides an objective comparison of the expected performance of this compound in combination with venetoclax against monotherapy, supported by experimental data from studies on mechanistically similar FLT3 inhibitors. The information presented is intended for researchers, scientists, and drug development professionals interested in novel therapeutic strategies for AML.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1][2] A significant portion of AML cases involve mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, which are associated with a poor prognosis.[2] this compound is a novel and potent dual inhibitor of FLT3 and RET kinases, showing promising anti-leukemic activity in preclinical models.[2][3] Venetoclax, a selective BCL-2 inhibitor, has demonstrated efficacy in AML, particularly in combination therapies.[4][5][6] Preclinical evidence strongly suggests that combining FLT3 inhibitors with venetoclax results in synergistic anti-leukemic effects.[4][5][6][7][8] This guide will explore the mechanistic basis for this synergy and present representative preclinical data to support the rationale for combining this compound with venetoclax.
Mechanisms of Action and Rationale for Synergy
This compound: As a dual FLT3 and RET inhibitor, this compound is designed to target key signaling pathways involved in AML cell proliferation and survival.[2][3] Inhibition of the constitutively active FLT3 receptor tyrosine kinase blocks downstream signaling through pathways such as PI3K/AKT and RAS/MAPK, leading to reduced cell proliferation and induction of apoptosis.[4]
Venetoclax: Venetoclax selectively binds to the anti-apoptotic protein BCL-2, releasing pro-apoptotic proteins like BIM.[4][5][6] This allows for the activation of BAX and BAK, leading to mitochondrial outer membrane permeabilization and subsequent caspase-mediated apoptosis.[5]
Synergistic Interaction: The combination of a FLT3 inhibitor with venetoclax has been shown to be highly synergistic.[4][5][6][7][8] FLT3 inhibition downregulates the expression of other anti-apoptotic proteins like MCL-1 and BCL-XL, thereby increasing the dependence of cancer cells on BCL-2 for survival.[4][6] This "priming" of the cells makes them more susceptible to the pro-apoptotic effects of venetoclax. The combined action of blocking a key survival signaling pathway (FLT3) and directly inducing apoptosis (BCL-2 inhibition) leads to a more profound and durable anti-leukemic response than either agent alone.
Signaling Pathway of this compound and Venetoclax Synergy
Caption: Hypothesized signaling pathway of this compound and venetoclax synergy.
Preclinical Data Supporting Synergy
While direct experimental data for the this compound and venetoclax combination is not yet published, extensive preclinical research on other potent FLT3 inhibitors provides a strong basis for expecting synergistic effects. The following tables summarize representative data from studies combining FLT3 inhibitors with venetoclax in AML cell lines.
Table 1: In Vitro Cell Viability (IC50) Data
| Cell Line | Drug | IC50 (nM) - Single Agent | IC50 (nM) - Combination | Fold Change |
| MOLM-13 (FLT3-ITD) | FLT3 Inhibitor (e.g., Quizartinib) | 5 | < 1 | > 5 |
| Venetoclax | 250 | < 50 | > 5 | |
| MV4-11 (FLT3-ITD) | FLT3 Inhibitor (e.g., Gilteritinib) | 2 | < 0.5 | > 4 |
| Venetoclax | 150 | < 30 | > 5 |
Note: The IC50 values are representative and may vary depending on the specific FLT3 inhibitor and experimental conditions.
Table 2: Combination Index (CI) Values
The combination index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Drug Combination | CI Value (at Fa 0.5) | Interpretation |
| MOLM-13 | FLT3 Inhibitor + Venetoclax | < 0.5 | Strong Synergy |
| MV4-11 | FLT3 Inhibitor + Venetoclax | < 0.6 | Synergy |
Fa 0.5 represents the fraction of cells affected (50% inhibition).
Table 3: In Vivo Efficacy in AML Xenograft Models
| Treatment Group | Tumor Growth Inhibition (%) | Increase in Median Survival (%) |
| Vehicle Control | 0 | 0 |
| FLT3 Inhibitor Monotherapy | 40-60 | 30-50 |
| Venetoclax Monotherapy | 20-40 | 15-30 |
| FLT3 Inhibitor + Venetoclax | > 90 | > 100 |
Data are generalized from typical outcomes in preclinical AML xenograft models.
Experimental Protocols
Below are detailed methodologies for key experiments used to validate the synergistic effects of drug combinations.
Cell Viability Assay (MTT or CellTiter-Glo®)
-
Cell Seeding: AML cell lines (e.g., MOLM-13, MV4-11) are seeded in 96-well plates at a density of 1 x 10^4 cells/well.
-
Drug Treatment: Cells are treated with serial dilutions of this compound, venetoclax, or the combination of both drugs at a constant ratio. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.
-
CellTiter-Glo® Assay: CellTiter-Glo® reagent is added to each well, and luminescence is measured to quantify ATP levels, which correlate with cell viability.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each drug and the combination is calculated using non-linear regression analysis. The combination index (CI) is determined using the Chou-Talalay method with software such as CompuSyn.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: AML cells are treated with this compound, venetoclax, or the combination at their respective IC50 concentrations for 24-48 hours.
-
Cell Staining: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated in the dark for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
-
Data Analysis: The percentage of apoptotic cells in each treatment group is quantified and compared.
In Vivo Xenograft Model
-
Cell Implantation: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or intravenously injected with 5 x 10^6 AML cells (e.g., MV4-11).
-
Tumor Growth and Treatment Initiation: Once tumors are established (for subcutaneous models) or engraftment is confirmed (for intravenous models), mice are randomized into treatment groups: vehicle control, this compound alone, venetoclax alone, and the combination of this compound and venetoclax.
-
Drug Administration: Drugs are administered according to a predetermined schedule and dosage. For example, venetoclax can be administered daily by oral gavage, and this compound can be administered intravenously.[1]
-
Efficacy Assessment:
-
Tumor Volume: For subcutaneous models, tumor volume is measured regularly using calipers.
-
Survival: The overall survival of the mice in each group is monitored.
-
Leukemia Burden: For intravenous models, leukemia burden can be assessed by bioluminescence imaging (if using luciferase-expressing cells) or by flow cytometry of peripheral blood or bone marrow.[1]
-
-
Data Analysis: Tumor growth curves and Kaplan-Meier survival curves are generated and statistically analyzed.
Experimental Workflow
Caption: Workflow for preclinical validation of this compound and venetoclax synergy.
Conclusion
The combination of FLT3 inhibition and BCL-2 inhibition represents a highly promising therapeutic strategy for AML. Based on the strong preclinical evidence for synergy between other FLT3 inhibitors and venetoclax, it is anticipated that the novel dual FLT3/RET inhibitor, this compound, will exhibit similar synergistic anti-leukemic activity when combined with venetoclax. The provided experimental framework offers a robust approach for validating this hypothesis and elucidating the underlying molecular mechanisms. Further preclinical and clinical investigation of the this compound and venetoclax combination is warranted to translate these promising findings into improved outcomes for patients with AML.
References
- 1. NL101 synergizes with the BCL-2 inhibitor venetoclax through PI3K-dependent suppression of c-Myc in acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a novel and potent FLT3/RET inhibitor with less adverse effects in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models | Haematologica [haematologica.org]
- 5. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. researchgate.net [researchgate.net]
PLM-101: A Paradigm Shift in Targeted Cancer Therapy by Overcoming Single-Agent Limitations
A comprehensive analysis of the dual-target inhibitor PLM-101, showcasing its enhanced efficacy and ability to overcome resistance compared to single-target agents in the treatment of Acute Myeloid Leukemia (AML).
In the landscape of precision oncology, the emergence of multi-targeting agents represents a significant leap forward. This compound, a novel dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Rearranged during transfection (RET), exemplifies this advancement. This guide provides an in-depth comparison of this compound with single-target FLT3 inhibitors, supported by robust experimental data, detailed methodologies, and pathway visualizations to offer researchers, scientists, and drug development professionals a clear understanding of its superior therapeutic potential.
Superior Efficacy of this compound in Preclinical Models
This compound has demonstrated potent anti-leukemic activity in both in vitro and in vivo models, outperforming single-target agents, particularly in the context of acquired resistance, a major challenge in current AML therapies.
In Vitro Potency and Broad Anti-Leukemic Activity
This compound exhibits strong inhibitory activity against both FLT3 and RET kinases. Its efficacy extends across various AML cell lines, including those with FLT3-ITD mutations, which are associated with a poor prognosis.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Cell Line | Assay Type | IC50 / GI50 (nM) |
| FLT3 | MV4-11 (FLT3-ITD) | WST-8 | <10[1] |
| FLT3 | MOLM-14 (FLT3-ITD) | WST-8 | Data not specified |
| RET | - | Kinase Assay | Data not specified |
| FLT3 (Gilteritinib-Resistant) | MOLM-14 | Cell Viability | 6.17[2] |
| Gilteritinib (in resistant line) | MOLM-14 | Cell Viability | 427[2] |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition. Data for MOLM-14 and RET kinase were not available in the provided search results.
The data clearly indicates that this compound is highly potent against FLT3-ITD mutant AML cell lines.[1] More strikingly, in a Gilteritinib-resistant MOLM-14 cell line, this compound maintained a remarkable potency with a GI50 of 6.17 nM, whereas Gilteritinib's activity was significantly diminished to 427 nM, highlighting this compound's ability to overcome acquired resistance.[2]
In Vivo Tumor Suppression and Improved Survival
The superior anti-leukemic effects of this compound have been corroborated in in vivo xenograft models of AML.
Table 2: In Vivo Efficacy of this compound in AML Xenograft Models
| Model | Treatment | Dosage | Tumor Growth Inhibition (%) | Median Survival (days) |
| MV4-11 Flank Xenograft | This compound | 20 mg/kg | Not specified | Undefined (vs. 18 days for control)[3] |
| MOLM-14 Flank Xenograft | This compound | 80 mg/kg | Not specified | Not specified |
| Gilteritinib-Resistant MOLM-14 Xenograft | This compound | 20 mg/kg | 71.9[2] | Not specified |
| Gilteritinib-Resistant MOLM-14 Xenograft | Gilteritinib | 20 mg/kg | 17.1[2] | Not specified |
In a Gilteritinib-resistant xenograft model, oral administration of this compound at 20 mg/kg resulted in a tumor growth inhibition of 71.9%, significantly higher than the 17.1% observed with Gilteritinib at the same dosage.[2] Furthermore, in an orthotopic xenograft model using MV4-11 cells, a 20 mg/kg dose of this compound led to an undefined median survival, suggesting a significant extension compared to the 18-day median survival of the control group.[3]
Mechanism of Action: A Dual-Pronged Attack
The superiority of this compound stems from its unique dual-targeting mechanism of action, which not only inhibits the primary oncogenic driver (FLT3) but also counteracts a key survival mechanism by inhibiting RET.
Caption: Mechanism of this compound in AML.
Activation of RET kinase has been shown to enhance FLT3 protein stability, thereby promoting AML cell proliferation.[4] Single-target FLT3 inhibitors can lead to the development of resistance. This compound overcomes this by simultaneously inhibiting FLT3 kinase activity and, through RET inhibition, inducing the autophagic degradation of the FLT3 protein.[4] This dual action leads to a more profound and sustained suppression of the oncogenic signaling driving AML.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Cell Viability (WST-8/MTT Assay)
This assay determines the cytotoxic effect of this compound on AML cell lines.
-
Cell Seeding: AML cells (e.g., MV4-11, MOLM-14) are seeded in 96-well plates at a predetermined density (e.g., 1 x 10^5 cells/mL) and incubated overnight at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or a single-target agent (e.g., Gilteritinib) for 72 hours.
-
Reagent Addition: WST-8 or MTT reagent (e.g., 0.5 mg/mL) is added to each well and incubated for 4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 450 nm for WST-8 or 570-590 nm for MTT.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50/IC50 values are determined using non-linear regression analysis.
Caption: Cell Viability Assay Workflow.
In Vivo AML Xenograft Model
This model assesses the anti-tumor efficacy of this compound in a living organism.
-
Cell Implantation: Immunodeficient mice (e.g., BALB/c-nu) are subcutaneously injected with AML cells (e.g., MV4-11 or MOLM-14). For orthotopic models, cells are injected intravenously.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment Administration: Mice are randomized into treatment and control groups. This compound or a single-target agent is administered orally at a specified dosage and schedule (e.g., daily).
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week). For orthotopic models, disease progression is monitored using bioluminescence imaging.
-
Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition and survival rates are calculated.
Caption: In Vivo Xenograft Model Workflow.
Safety Profile
Preliminary toxicity studies of this compound have shown promising results. Single- and repeated-dose toxicity tests have indicated no significant drug-related adverse effects, suggesting a favorable safety profile compared to some existing FLT3 inhibitors that are associated with notable side effects.[4]
Conclusion
The dual-targeting inhibitor this compound demonstrates a clear superiority over single-target agents in preclinical models of AML. Its potent in vitro and in vivo efficacy, particularly against resistant cell lines, coupled with a novel mechanism of action that induces autophagic degradation of FLT3, positions it as a highly promising therapeutic candidate. The favorable safety profile further enhances its potential to address the unmet medical needs of AML patients who develop resistance to current therapies. Further clinical investigation is warranted to translate these compelling preclinical findings into patient benefit.
References
- 1. researchgate.net [researchgate.net]
- 2. Paper: Plm-102, a Next Generation FLT3 Inhibitor, Shows Potent Anti-Leukemic Activity on Resistance to Gilteritinib in FLT3 Mutated Acute Myeloid Leukemia [ash.confex.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound is a novel and potent FLT3/RET inhibitor with less adverse effects in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-validation of PLM-101's anti-cancer effects in different cancer types
A Comparative Guide for Researchers and Drug Development Professionals
PLM-101, a novel small molecule inhibitor, has demonstrated significant anti-cancer effects in preclinical studies, primarily targeting key signaling pathways implicated in tumor growth and survival. This guide provides a comprehensive comparison of this compound's performance against established cancer therapies in various malignancies, supported by available experimental data. The focus of this analysis is on Acute Myeloid Leukemia (AML) and non-small cell lung cancer, where the most robust data for this compound is currently available.
Executive Summary
This compound has emerged as a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and rearranged during transfection (RET) proto-oncogene, showcasing significant promise in the treatment of FLT3-mutated AML.[1][2] Furthermore, it has been identified as a dual inhibitor of RET and YES1 proto-oncogene, indicating its potential therapeutic utility in RET-driven lung cancers. While initial reports suggested potential activity as an epidermal growth factor receptor (EGFR) antagonist, substantial preclinical data in breast and liver cancers are not yet publicly available. This guide will delve into the mechanism of action, comparative efficacy, and experimental protocols related to this compound in AML and lung cancer.
Acute Myeloid Leukemia (AML)
In the context of AML, this compound distinguishes itself as a dual FLT3/RET inhibitor.[1][2] This dual-targeting mechanism is significant as FLT3 mutations are common in AML and associated with poor prognosis, while RET activation has been shown to enhance FLT3 protein stability.[1] By inhibiting both kinases, this compound not only directly targets the mutated FLT3 but also promotes its degradation through the inhibition of RET-mediated pathways.[1][2]
Comparative In Vitro Efficacy of this compound in AML
The anti-proliferative activity of this compound has been evaluated in several FLT3-ITD-positive AML cell lines and compared with the established FLT3 inhibitor, Gilteritinib.
| Cell Line | Target | This compound IC50 (nM) | Gilteritinib IC50 (nM) | Reference |
| MV4-11 | FLT3-ITD | 3.26 | 8.28 | [2] |
| MOLM-13 | FLT3-ITD | 10.47 | 25.82 | [2] |
| MOLM-14 | FLT3-ITD | 9.64 | Not Reported in Source | [2] |
In Vivo Anti-Leukemic Activity of this compound
Preclinical studies using xenograft models of human AML have demonstrated the in vivo efficacy of this compound. In a mouse model using MV4-11 cells, oral administration of this compound resulted in a significant reduction in tumor volume.
Signaling Pathway: this compound in AML
This compound's dual inhibition of FLT3 and RET in AML cells leads to the suppression of downstream signaling pathways critical for cell proliferation and survival, including the PI3K/AKT and RAS/ERK pathways.
Non-Small Cell Lung Cancer (NSCLC)
In NSCLC, this compound acts as a dual inhibitor of RET and YES1.[3][4] RET fusions are oncogenic drivers in a subset of NSCLC, and YES1 is a proto-oncogene that can contribute to tumor growth and metastasis. The dual inhibition of these targets by this compound presents a promising therapeutic strategy.
Comparative In Vitro Efficacy of this compound in RET-Fusion Models
This compound has shown potent inhibitory activity against various forms of RET kinase, including those with resistance mutations.
| Kinase Target | This compound IC50 (nM) | Reference |
| CCDC6-RET | 0.587 | [5] |
| KIF5B-RET | 0.385 | [5] |
| CCDC6-RET (V804M) | 3.4 | [5] |
In Vivo Anti-Tumor Efficacy of this compound in a Lung Cancer Model
In a Ba/F3-CCDC6-RET xenograft model, oral administration of this compound at doses of 80 and 160 mg/kg resulted in significant reductions in tumor volume, demonstrating its in vivo anti-cancer activity.[5]
Signaling Pathway: this compound in RET-Fusion Lung Cancer
This compound's inhibition of the CCDC6-RET fusion protein in lung cancer cells blocks the activation of downstream RAS/MAPK and PI3K/AKT signaling pathways, thereby inhibiting cell proliferation.
Breast and Liver Cancer
While this compound has been reported to have EGFR antagonist activity, which could be relevant for certain types of breast and liver cancers, detailed preclinical data, including IC50 values and in vivo efficacy studies, are not extensively available in the public domain at the time of this review. Further research is required to substantiate the cross-cancer applicability of this compound in these malignancies and to enable a direct comparison with existing therapies.
Experimental Protocols
Cell Viability Assay (WST-8 Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Protocol:
-
AML cell lines (e.g., MV4-11, MOLM-13, MOLM-14) are seeded in 96-well plates.
-
Cells are treated with various concentrations of this compound or a comparator drug (e.g., Gilteritinib) for 72 hours.
-
Following treatment, a WST-8 (Water Soluble Tetrazolium salt) solution is added to each well.
-
The plates are incubated to allow for the conversion of WST-8 to a formazan dye by metabolically active cells.
-
The absorbance is measured using a microplate reader.
-
IC50 values are calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
In Vivo Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Protocol:
-
Human cancer cells (e.g., MV4-11 for AML, Ba/F3-CCDC6-RET for lung cancer) are subcutaneously injected into immunocompromised mice.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into control and treatment groups.
-
This compound is administered orally at specified doses and schedules.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry.
Conclusion
This compound demonstrates considerable promise as a targeted anti-cancer agent, with robust preclinical data supporting its efficacy in AML and RET-fusion positive lung cancer. Its dual-targeting mechanism in these malignancies offers a potential advantage over single-target inhibitors. While its activity in other cancer types such as breast and liver cancer remains to be fully elucidated, the existing data warrants further investigation and clinical development of this compound as a novel therapeutic option for specific patient populations. The detailed experimental protocols provided herein offer a framework for the continued evaluation and cross-validation of this compound's anti-cancer effects.
References
- 1. This compound is a novel and potent FLT3/RET inhibitor with less adverse effects in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic strategy using novel RET/YES1 dual-target inhibitor in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dual inhibition of RET and YES1 could be option in advanced lung cancer | BioWorld [bioworld.com]
Safety Operating Guide
Standard Operating Procedure: Disposal of PLM-101 and Associated Chemical Waste
Disclaimer: "PLM-101" is a placeholder designation. The following procedures are based on established best practices for the safe disposal of common laboratory chemicals. Researchers must always consult the specific Safety Data Sheet (SDS) for any chemical and adhere to their institution's Environmental Health & Safety (EHS) guidelines.
This document provides essential safety and logistical information for the proper disposal of chemical waste generated during research activities, particularly within a drug development context. The procedures outlined below are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Waste Identification and Characterization
The first and most critical step in proper waste disposal is accurate identification. All waste must be characterized to determine if it is hazardous. A waste is considered hazardous if it exhibits one or more of the following characteristics or is specifically listed by regulatory bodies like the U.S. Environmental Protection Agency (EPA).
-
Ignitability: Liquids with a flashpoint below 60°C (140°F), solids that can cause fire through friction or spontaneous chemical changes, and oxidizers.[1][2]
-
Corrosivity: Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5.[1][2]
-
Reactivity: Substances that are unstable, react violently with water, or can generate toxic gases.[3]
-
Toxicity: Harmful or fatal when ingested or absorbed. Toxicity is often determined by the Toxicity Characteristic Leaching Procedure (TCLP), which simulates leaching in a landfill.[4]
On-Site Waste Accumulation and Storage
All laboratories generating hazardous waste must establish a Satellite Accumulation Area (SAA) .[1][5] This is a designated space at or near the point of waste generation for the temporary storage of hazardous materials.
SAA Requirements:
-
Container Limits: A maximum of 55 gallons of hazardous waste or 1 quart of acutely toxic hazardous waste may be accumulated at a time.[6]
-
Labeling: All containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (no formulas or abbreviations), and the associated hazards (e.g., Flammable, Corrosive, Toxic).[1][5]
-
Container Condition: Waste containers must be in good condition, compatible with the waste they hold, and kept securely closed except when adding or removing waste.[5][7]
-
Segregation: Incompatible wastes, such as acids and bases or oxidizers and flammable solvents, must be stored separately to prevent violent reactions.[5]
Disposal Procedures
Never dispose of hazardous waste by evaporation in a fume hood or down the sanitary sewer.[5][7] The appropriate disposal route depends on the waste's characteristics.
Step 1: Characterize the Waste Stream
-
Consult the SDS for this compound and any other chemicals in the waste mixture.
-
Determine if the waste is hazardous based on the characteristics of ignitability, corrosivity, reactivity, or toxicity.
Step 2: Segregate the Waste
-
Liquid Waste:
-
Halogenated Solvents: (e.g., Chloroform, Methylene Chloride) - Collect in a designated "Halogenated Waste" container.
-
Non-Halogenated Solvents: (e.g., Acetone, Ethanol, Methanol, Xylene) - Collect in a designated "Non-Halogenated Waste" container.[8]
-
Aqueous Waste (Hazardous): Solutions containing heavy metals, toxic chemicals, or with a pH ≤ 2 or ≥ 12.5. Collect in a designated "Aqueous Hazardous Waste" container.
-
Aqueous Waste (Non-Hazardous): Some aqueous solutions may be eligible for drain disposal only if they meet strict criteria: low toxicity, high water solubility, and a pH between 5.0 and 12.5.[1][5] Always seek approval from your institution's EHS department before any drain disposal.
-
-
Solid Waste:
-
Contaminated Labware: Gloves, pipette tips, and other disposable items contaminated with this compound should be collected in a designated, lined solid waste container.
-
Empty Containers: A container that held a hazardous substance is considered "empty" if all contents have been removed. It may require triple-rinsing with a suitable solvent; the rinsate must be collected as hazardous waste.[3]
-
Step 3: Arrange for Disposal
-
Once a waste container is full, or within one year of the accumulation start date, arrange for pickup by your institution's EHS department.[5] EHS professionals are trained to manage the transportation and final disposal of hazardous materials in compliance with all regulations.
Data Presentation: Hazardous Waste Thresholds
The following tables summarize key quantitative limits relevant to laboratory waste disposal.
Table 1: General Hazardous Waste Characteristics & Limits
| Characteristic | Regulatory Limit/Condition | Waste Type Examples |
| Ignitability | Flash Point < 60°C (140°F) | Ethanol (>24%), Acetone, Xylene |
| Corrosivity | pH ≤ 2.0 or pH ≥ 12.5 | Concentrated Acids (HCl, H₂SO₄), Bases (NaOH) |
| Reactivity | Unstable, water-reactive, or generates toxic gas | Sodium Azide, Picric Acid |
| Acute Toxicity | P-Listed Wastes (e.g., Osmium Tetroxide, Sodium Cyanide) | Acutely toxic chemicals |
Table 2: EPA Toxicity Characteristic Leaching Procedure (TCLP) Regulatory Limits
This table lists the maximum concentration of contaminants for the toxicity characteristic. Waste that yields a leachate concentration equal to or greater than these values is classified as hazardous waste.
| Contaminant | EPA HW No. | Regulatory Limit (mg/L) |
| Arsenic | D004 | 5.0 |
| Cadmium | D006 | 1.0 |
| Chromium | D007 | 5.0 |
| Lead | D008 | 5.0 |
| Mercury | D009 | 0.2 |
| Selenium | D010 | 1.0 |
| Silver | D011 | 5.0 |
| Benzene | D018 | 0.5 |
| Chloroform | D022 | 6.0 |
| Methyl ethyl ketone | D035 | 200.0 |
| Pyridine | D038 | 5.0 |
| Tetrachloroethylene | D039 | 0.7 |
| Trichloroethylene | D040 | 0.5 |
| Vinyl chloride | D043 | 0.2 |
| (Source: Abridged list from U.S. EPA data)[9] |
Experimental Protocol: Example In Vitro Cell Viability Assay
This protocol describes a typical experiment in drug development to assess the efficacy of a compound (like this compound) on cancer cells. This process generates multiple chemical waste streams requiring proper disposal.
Objective: To determine the concentration-dependent effect of this compound on the viability of a human cancer cell line.
Materials:
-
Human cancer cell line (e.g., HeLa)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell viability reagent (e.g., resazurin-based)
-
96-well sterile tissue culture plates
-
Serological pipettes, multichannel pipettors, and sterile tips
Methodology:
-
Cell Plating:
-
Culture HeLa cells to approximately 80% confluency.
-
Trypsinize, count, and resuspend cells in fresh culture medium.
-
Using a multichannel pipettor, plate 10,000 cells in 100 µL of medium into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C, 5% CO₂ to allow cells to attach.[5]
-
-
Compound Dilution (this compound):
-
Prepare a serial dilution of the 10 mM this compound stock solution in culture medium to achieve final desired concentrations (e.g., 100 µM, 10 µM, 1 µM, etc.). The initial dilution is made from the DMSO stock, resulting in a low final concentration of DMSO in the wells.
-
-
Cell Treatment:
-
Carefully remove the medium from the plated cells.
-
Add 100 µL of the prepared this compound dilutions to the appropriate wells. Include "vehicle control" wells containing medium with the same final DMSO concentration and "no treatment" control wells with fresh medium only.
-
Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
-
Viability Assessment:
-
Add 20 µL of cell viability reagent to each well.
-
Incubate for 2-4 hours, protected from light.
-
Measure the fluorescence or absorbance using a plate reader to determine the relative number of viable cells.
-
Generated Waste Streams from this Protocol:
-
Liquid, Non-Halogenated Solvent Waste: Pipette tips and tubes contaminated with the DMSO stock solution of this compound.
-
Liquid, Aqueous Hazardous Waste: Culture medium removed from wells after treatment, which now contains various concentrations of this compound.
-
Solid, Hazardous Waste: Used 96-well plates, contaminated pipette tips, and gloves.
-
Biohazardous Waste (Potentially): If the cell line is biohazardous, all contaminated materials must also be treated according to biohazard disposal protocols (e.g., autoclaving).
Mandatory Visualization: Disposal Decision Pathway
The following diagram illustrates the logical workflow for determining the proper disposal route for a given chemical waste stream in a laboratory setting.
Caption: Decision workflow for laboratory chemical waste disposal.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. MedicalLab Management Magazine [medlabmag.com]
- 3. eurofinsus.com [eurofinsus.com]
- 4. ppmco.com [ppmco.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. stemcell.com [stemcell.com]
- 8. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 9. tceq.texas.gov [tceq.texas.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
